tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSMVSRKFOYMR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate?
An In-Depth Technical Guide to tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate: A Cornerstone Chiral Building Block in Modern Pharmaceutical Synthesis
Abstract
This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block in contemporary organic and medicinal chemistry. Known by several synonyms, including (S)-N-Boc-2-aminopent-4-en-1-ol, this molecule's value is derived from its unique combination of functionalities: a defined (S)-stereocenter, an acid-labile Boc-protected amine, a primary alcohol, and a terminal alkene. These features make it an exceptionally versatile intermediate for the asymmetric synthesis of complex molecular architectures. We will explore its fundamental properties, detail robust synthetic methodologies, and illuminate its critical applications in the development of high-impact therapeutics, particularly in the fields of antiviral and oncology drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Part 1: The Strategic Importance of Chirality and this compound
In the landscape of pharmaceutical development, stereochemical precision is not a luxury but a necessity. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers—non-superimposable mirror-image molecules. This specificity dictates that often only one enantiomer of a drug molecule will exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Consequently, the ability to control the three-dimensional arrangement of atoms during synthesis is paramount.[1]
This is where the concept of the "chiral building block" becomes central to modern drug discovery.[][3] These are enantiomerically pure molecules that serve as foundational starting materials, allowing chemists to construct complex, stereochemically defined targets with greater efficiency and predictability, thereby avoiding difficult and costly resolution steps later in the synthesis.[1][4]
This compound (Figure 1) has emerged as a preeminent example of such a building block. Its structure is a masterclass in synthetic utility:
-
The (S)-Stereocenter: This chiral center provides the foundational stereochemical information that is transferred to the final target molecule, ensuring the correct biological activity.[5]
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group for the amine.[6] It renders the nitrogen nucleophile inert during subsequent reaction steps where it might otherwise interfere, yet it can be removed under mild acidic conditions that typically do not affect other functional groups.
-
The Primary Alcohol (-CH₂OH): This hydroxyl group is a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification or etherification reactions.
-
The Terminal Alkene (-CH=CH₂): The vinyl group is arguably one of its most powerful features. It is a key substrate for a wide range of transformations, most notably olefin metathesis reactions for the construction of complex macrocycles and Heck couplings for carbon-carbon bond formation.[6][7]
This strategic combination of functionalities in a single, optically pure molecule makes it an indispensable tool for constructing the complex scaffolds of modern pharmaceuticals.
Part 2: Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key identifiers and computed properties for this compound are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate | [8] |
| CAS Number | 116613-81-1 | [5][8][9][10] |
| Molecular Formula | C₁₀H₁₉NO₃ | [5][8][9] |
| Molecular Weight | 201.26 g/mol | [8][9][10] |
| Appearance | White to off-white solid or oil | - |
| Boiling Point (Predicted) | 323.9 ± 35.0 °C | [5][9] |
| Density (Predicted) | 1.011 ± 0.06 g/cm³ | [5][9] |
| Storage | 4°C, under inert atmosphere | [10] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the building block. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative. Based on reported data, a typical spectrum in CDCl₃ would exhibit the following key signals.[11]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 5.72-5.83 (m, 1H): This multiplet corresponds to the internal proton of the vinyl group (-CH =CH₂).
-
δ 5.08-5.13 (m, 2H): These signals represent the two terminal protons of the vinyl group (-CH=CH₂ ).
-
δ 4.74 (br, 1H): A broad signal attributed to the carbamate N-H .
-
δ 3.57-3.67 (m, 3H): This complex multiplet contains the signals for the chiral center proton (-CH -NHBoc) and the two diastereotopic protons of the primary alcohol (-CH₂ OH).
-
δ 2.76 (br, 1H): A broad signal for the hydroxyl proton (-OH ).
-
δ 2.21-2.32 (m, 2H): This multiplet corresponds to the two protons of the allylic methylene group (-CH₂ -CH=CH₂).
-
δ 1.43 (s, 9H): The characteristic sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.
-
This signature spectrum provides a reliable method for verifying the structural integrity of the compound before its use in a synthetic sequence.
Part 3: Synthesis and Mechanistic Considerations
The reliable and scalable synthesis of enantiomerically pure building blocks is a cornerstone of process chemistry. While several routes exist, a common strategy involves the stereocontrolled modification of a chiral precursor derived from the amino acid pool. A representative industrial-scale synthesis is outlined in a patent, which employs a multi-step approach designed for safety and scalability.[11]
General Synthetic Workflow
The overall strategy involves starting with a protected glycine derivative, introducing the allyl side chain via a stereocontrolled alkylation, and then unmasking and modifying the functional groups to yield the final product.
Caption: Generalized synthetic workflow for the target chiral building block.
Exemplary Step-by-Step Protocol
The following protocol is an illustrative adaptation based on established chemical principles and patent literature.[11]
Step 1: Asymmetric Alkylation of a Glycine Equivalent
-
System Setup: A multi-neck, round-bottom flask is flame-dried under vacuum and backfilled with argon. Anhydrous tetrahydrofuran (THF) is added via cannula.
-
Base Addition: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) is added dropwise to the solution containing a chiral glycine equivalent (e.g., one bearing a recoverable chiral auxiliary).
-
Causality: LDA is a strong, non-nucleophilic base ideal for generating enolates. The low temperature is critical to prevent side reactions and maintain stereochemical control.
-
-
Alkylation: Allyl bromide is added dropwise to the enolate solution. The reaction is stirred at -78 °C for several hours until analysis (e.g., TLC) indicates complete consumption of the starting material.
-
Causality: The chiral auxiliary on the glycine equivalent sterically blocks one face of the enolate, directing the incoming allyl bromide to the opposite face, thus establishing the desired (S)-stereochemistry.
-
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Reductive Cleavage and Ester Reduction
-
Reduction: The crude alkylated product is dissolved in a suitable solvent like methanol and cooled to 0 °C. Sodium borohydride (NaBH₄) is added portion-wise.
-
Causality: NaBH₄ is a mild reducing agent that will reduce the ester or carboxylic acid functionality to the primary alcohol without affecting the newly installed alkene.
-
-
Workup: The reaction is quenched by the slow addition of water. The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated.
Step 3: Boc Protection
-
Reaction Setup: The crude amino alcohol is dissolved in a solvent mixture such as THF and water. A base (e.g., sodium bicarbonate) is added.
-
Boc Addition: Di-tert-butyl dicarbonate ((Boc)₂O) dissolved in THF is added to the mixture. The reaction is stirred at room temperature overnight.
-
Causality: (Boc)₂O is the standard reagent for introducing the Boc protecting group onto an amine. The reaction proceeds smoothly in the presence of a mild base to neutralize the acid byproduct.
-
-
Final Purification: The reaction mixture is concentrated, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel to yield this compound with high chemical and enantiomeric purity.[11]
Part 4: Core Applications in Drug Discovery and Development
The synthetic power of this building block is most evident in its application to the synthesis of complex, high-value pharmaceutical agents.
Application 1: Macrocyclic Antiviral Agents via Ring-Closing Metathesis
A significant application is in the synthesis of macrocyclic protease inhibitors for viruses like Hepatitis C (HCV).[7] Many of these drugs rely on a macrocyclic scaffold to pre-organize the molecule for optimal binding to the enzyme's active site. The vinyl group of this compound is perfectly poised for this task.
The key reaction is Ring-Closing Metathesis (RCM), a powerful transition-metal catalyzed reaction that forms cyclic olefins from acyclic dienes. The building block is incorporated into a linear peptide-like chain that has another terminal alkene. The RCM catalyst (e.g., a Grubbs catalyst) then joins the two alkene moieties to form the macrocycle.
Caption: Conceptual workflow for macrocycle synthesis using RCM.
The (S)-stereocenter of the building block is critical, as it correctly positions the side chain to fit into specific pockets (e.g., the S2 pocket of the HCV NS3/4A protease), ensuring high binding affinity and potent antiviral activity.[7]
Application 2: Stereodefined Scaffolds for Oncology Drugs
In cancer therapy, particularly with kinase inhibitors, precise stereochemistry is essential to differentiate between highly similar enzyme active sites and achieve selectivity.[7] this compound is used to introduce key stereocenters into the scaffolds of drugs like CDK4/6 inhibitors, which are used to treat certain types of breast cancer. Reports indicate that an incorrect stereoisomer can reduce tumor suppression efficacy by up to 98%, highlighting the non-negotiable need for enantiomerically pure starting materials like this one.[7]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool in the quest for safer and more effective medicines. Its carefully arranged array of functional groups provides a reliable and versatile platform for introducing chirality and for constructing complex molecular features like macrocycles. By streamlining the synthesis of stereochemically defined molecules, it accelerates the development of next-generation therapeutics in critical areas such as virology and oncology, embodying the principles of precision and efficiency that drive modern drug discovery.
References
- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- BOC Sciences. Precision Chiral Building Block Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Importance of Chiral Building Blocks.
-
PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
LookChem. Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
PW Consulting. (2025, February 23). This compound Market. [Link]
-
PubChem. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. [Link]
- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
PubMed. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Coppola, G. M. (1998). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthetic Communications, 28(1), 105-114. [Link]
- Google Patents. (1993). EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid)
-
LinkedIn. (2025, June 9). This compound Unlocking Growth Potential: Analysis and Forecasts 2025-2033. [Link]
-
Afzali-Ardakani, A., & Rapoport, H. (1980). L-Vinylglycine. The Journal of Organic Chemistry, 45(24), 4817–4820. [Link]
-
Gende, A., & Henningsen, G. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Tella, R., & Ghosh, A. K. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(22), 9294–9317. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Chiral Building Blocks- Asymmetric Synthesis| Ambeed [ambeed.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 8. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. chemscene.com [chemscene.com]
- 11. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Introduction: The Strategic Importance of a Versatile Chiral Synthon
An In-Depth Technical Guide to tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate: A Chiral Building Block for Advanced Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, where often only one enantiomer is responsible for the desired pharmacological effect while the other may be inactive or even detrimental. This reality places immense value on chiral building blocks—enantiopure molecules that serve as foundational starting materials for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[][2]
This compound (CAS No. 116613-81-1) has emerged as a particularly valuable and versatile chiral intermediate.[3][4] This bifunctional molecule, containing a Boc-protected amine, a primary alcohol, a terminal alkene, and a defined (S)-stereocenter, offers multiple strategic points for synthetic elaboration. Its utility spans from the construction of complex heterocyclic scaffolds to the precise installation of stereocenters in advanced therapeutic agents, particularly in the fields of antiviral and oncology research.[5]
This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive technical overview of this key building block. We will delve into its structural and physicochemical properties, spectroscopic signature, stereoselective synthesis, and critical applications, grounding the discussion in established scientific principles and field-proven methodologies.
Molecular Profile and Physicochemical Properties
The precise arrangement of functional groups around the chiral center is the cornerstone of the molecule's utility in asymmetric synthesis. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine, which is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions. The primary hydroxyl and terminal vinyl groups serve as versatile handles for subsequent chemical transformations.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate | [6] |
| CAS Number | 116613-81-1 | [3][7] |
| Molecular Formula | C₁₀H₁₉NO₃ | [3][6] |
| Molecular Weight | 201.26 g/mol | [3][6][7] |
| Synonyms | (S)-N-Boc-2-aminopent-4-en-1-ol; (S)-2-(Boc-amino)-4-penten-1-ol | [3][6][8] |
| SMILES | C=CCCO | [9] |
| InChIKey | ABDSMVSRKFOYMR-QMMMGPOBSA-N |[6] |
Table 2: Physicochemical Data (Predicted)
| Property | Value | Source |
|---|---|---|
| Boiling Point | 323.9 ± 35.0 °C | [3][8][10] |
| Density | 1.011 ± 0.06 g/cm³ | [3][8][10] |
| pKa | 11.98 ± 0.46 | [3][8] |
| LogP | 1.70 | [10] |
| Topological Polar Surface Area | 58.56 Ų |[9] |
Spectroscopic Characterization
Structural confirmation is critical for ensuring the quality and identity of a chiral building block. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive fingerprint of the molecule.
¹H NMR (400 MHz, CDCl₃) Data: [11]
-
δ 5.72-5.83 (m, 1H): This multiplet corresponds to the vinyl proton on C4 (–CH =CH₂).
-
δ 5.08-5.13 (m, 2H): This multiplet represents the two terminal vinyl protons on C5 (–CH=CH₂ ).
-
δ 4.74 (br, 1H): A broad signal attributed to the carbamate N-H proton.
-
δ 3.57-3.67 (m, 3H): This complex multiplet contains the signals for the two diastereotopic protons on C1 (–CH₂ OH) and the proton on the chiral center, C2 (–C H(NHBoc)–).
-
δ 2.76 (br, 1H): A broad signal corresponding to the hydroxyl proton (–OH ).
-
δ 2.21-2.32 (m, 2H): This multiplet is assigned to the two allylic protons on C3 (–CH₂ –CH=CH₂).
-
δ 1.43 (s, 9H): The characteristic sharp singlet for the nine equivalent protons of the tert-butyl group (–C(CH₃ )₃) of the Boc protecting group.
The integration of these signals aligns perfectly with the number of protons in each environment, and the chemical shifts and splitting patterns are consistent with the assigned structure, confirming the molecular integrity.
Stereoselective Synthesis: A Methodological Overview
The synthesis of enantiopure this compound requires a strategy that establishes the (S)-stereocenter with high fidelity. One common and effective approach starts from an enantiopure precursor, such as a protected amino acid, thereby transferring the existing chirality to the final product.
One reported industrial method involves the reduction of Boc-protected (S)-2-amino-pent-4-enoic acid.[11] The causality here is straightforward: using a chiral pool starting material circumvents the need for complex asymmetric catalysis or chiral resolution, which can be costly and less efficient at scale.
Experimental Protocol: Reduction of (S)-N-Boc-2-aminopent-4-enoic acid
This protocol is based on synthetic routes described in the patent literature for producing tert-butyl (1-hydroxypent-4-en-2-yl) carbamate.[11]
Objective: To reduce the carboxylic acid moiety of the starting material to a primary alcohol without affecting the terminal alkene or the Boc-protecting group.
Reagents & Materials:
-
(S)-N-Boc-2-aminopent-4-enoic acid
-
Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like sodium borohydride in the presence of a Lewis acid.
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Quenching agent (e.g., water, Rochelle's salt solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Caption: General workflow for the synthesis via reduction.
Step-by-Step Procedure:
-
Setup: A flame-dried, multi-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution: The starting material, (S)-N-Boc-2-aminopent-4-enoic acid, is dissolved in anhydrous THF under a nitrogen atmosphere.
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Reduction: A solution or slurry of the reducing agent (e.g., LiAlH₄) in THF is added dropwise to the stirred solution, maintaining the temperature below 5-10 °C. The choice of a powerful reductant like LiAlH₄ is necessary to reduce the carboxylate, which is less reactive than a ketone or aldehyde.
-
Reaction Monitoring: The reaction is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide and then more water (Fieser workup), or by the addition of a saturated aqueous solution of Rochelle's salt. This step is highly exothermic and must be performed with caution to safely neutralize the excess reducing agent.
-
Extraction: The resulting slurry is filtered, and the filtrate is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel to afford the final compound with high purity.
Applications in Drug Development & Organic Synthesis
The true value of this compound lies in its application as a strategic intermediate. Its stereochemical purity makes it indispensable for producing enantiomerically pure APIs, where incorrect stereochemistry can lead to a dramatic loss of efficacy.[5]
Key Pharmaceutical Applications:
-
Antiviral Therapies: The compound is a critical building block in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The vinyl group is particularly useful for ring-closing metathesis (RCM) reactions to create the macrocyclic structures common in this class of drugs. The defined (S)-stereocenter is essential for ensuring the correct geometry for binding to the enzyme's active site.[5]
-
Oncology: It serves as an intermediate in the production of kinase inhibitors, such as those targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are used in certain breast cancer therapies. The stereocenter introduced by this building block is crucial for maintaining high binding affinity and, consequently, tumor suppression efficacy.[5]
-
General Asymmetric Synthesis: Beyond specific drug classes, it is a versatile precursor for a wide range of chiral molecules, including unnatural amino acids and complex alkaloids.
Caption: Strategic incorporation of the building block into a complex API.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the efficient and stereocontrolled synthesis of high-value molecules. Its combination of a stable protecting group, multiple reactive handles, and, most importantly, a fixed stereocenter makes it a powerful asset for chemists in pharmaceutical and academic research. Understanding its properties, synthesis, and strategic applications allows researchers to leverage its full potential in the creation of next-generation therapeutics and complex molecular architectures.
References
-
(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate Basic Information. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]
-
Davies, S. G., & Fletcher, A. M. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC, NIH. Retrieved January 2, 2026, from [Link]
-
Alcaraz, M. L., & Wzorek, J. (Eds.). (2022). Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley. Retrieved January 2, 2026, from [Link]
-
(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
This compound Market Analysis. (2025). PW Consulting. Retrieved January 2, 2026, from [Link]
-
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate. (n.d.). Crysdot LLC. Retrieved January 2, 2026, from [Link]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (2022). Google Patents. (CN114805134A).
-
This compound Market Analysis. (2025). Digital Journal. Retrieved January 2, 2026, from [Link]
-
Zhang, Y., et al. (2024). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]
-
Ingale, A. P., et al. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Supporting Information. Retrieved January 2, 2026, from [Link]
-
Lo, K. M., & Jones, M. E. (1973). Carbamic acid, tert-butyl ester. Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
Turel, I., & Kljun, J. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, PubMed Central. Retrieved January 2, 2026, from [Link]
-
Kawamata, Y., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry. Retrieved January 2, 2026, from [Link]
-
Nutter, M., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry. Retrieved January 2, 2026, from [Link]
-
Forró, E., & Fülöp, F. (2017). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Tashenov, Y., Suleimen, Y., & Akatan, K. (2018). Stereoselective synthesis of terpinen-4-ol-based aminoalcohols. BULLETIN of the L.N. Gumilyov Eurasian National University. Retrieved January 2, 2026, from [Link]
Sources
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. lookchem.com [lookchem.com]
- 4. CAS 116613-81-1: Tert-Butyl (S)-(1-Hydroxypent-4-En-2-Yl)C… [cymitquimica.com]
- 5. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 6. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate price,buy (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate - chemicalbook [m.chemicalbook.com]
- 8. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | 116613-81-1 [amp.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
A Technical Guide to (S)-N-Boc-2-aminopent-4-en-1-ol: Properties, Synthesis, and Application
Introduction
(S)-N-Boc-2-aminopent-4-en-1-ol is a valuable chiral building block in modern organic synthesis. Its structure incorporates three key functional groups: a Boc-protected amine, a primary alcohol, and a terminal alkene. This trifunctional arrangement, centered around a stereochemically defined carbon, makes it a highly versatile intermediate for the synthesis of complex molecular architectures, including non-proteinogenic amino acids, chiral ligands, and active pharmaceutical ingredients. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during many synthetic transformations while allowing for facile deprotection under acidic conditions. This guide provides an in-depth analysis of its physical properties, a robust protocol for its synthesis and characterization, and an overview of its applications for researchers in chemistry and drug development.
Section 1: Physicochemical Properties
The accurate characterization of a synthetic intermediate is fundamental to its reliable use in further chemical transformations. While (S)-N-Boc-2-aminopent-4-en-1-ol is available from several commercial suppliers, detailed physical property data in peer-reviewed literature is sparse. The following table summarizes its known identifiers and properties, supplemented with inferred data based on its chemical structure.
| Property | Value | Source(s) |
| CAS Number | 116613-81-1 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 201.26 g/mol | [1][2][3] |
| Appearance | Colorless oil or white low-melting solid | [4][5] |
| Melting Point | Data not available in published literature | [4] |
| Boiling Point | Data not available in published literature | [2][4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water and nonpolar solvents like hexanes. | Inferred from structure |
| Optical Rotation | Data not available in published literature | |
| Storage | 2°C - 8°C, under inert atmosphere, in a dry, well-sealed container | [1] |
Section 2: Synthesis and Characterization
The reliable synthesis of (S)-N-Boc-2-aminopent-4-en-1-ol is crucial for its application. A common and efficient route begins with the commercially available chiral amino acid, (S)-allylglycine. The synthesis involves two key steps: protection of the amine and selective reduction of the carboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic route from (S)-allylglycine to the target alcohol.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where the successful isolation of the intermediate in Step 1 provides high confidence for proceeding to Step 2.
Step 1: Synthesis of (S)-N-Boc-allylglycine
-
Rationale: The protection of the amine as its Boc-carbamate is a standard procedure that prevents its interference in the subsequent reduction step. Using a biphasic solvent system (THF/water) with a mild base like sodium hydroxide ensures efficient reaction of the amino acid with Di-tert-butyl dicarbonate (Boc₂O).
-
Methodology:
-
Dissolve (S)-allylglycine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water containing sodium hydroxide (1.1 eq). Cool the solution to 0°C in an ice bath.[6]
-
To the stirred solution, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 using 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (S)-N-Boc-allylglycine, typically as a viscous oil or white solid. The product is often pure enough for the next step without further purification.
-
Step 2: Reduction to (S)-N-Boc-2-aminopent-4-en-1-ol
-
Rationale: The choice of reducing agent is critical. Borane-tetrahydrofuran complex (BH₃·THF) is selected for its high selectivity in reducing carboxylic acids in the presence of the Boc protecting group and the alkene. Stronger reducing agents like LiAlH₄ could potentially cleave the carbamate. The reaction is performed at low temperature to control reactivity.
-
Methodology:
-
Dissolve the (S)-N-Boc-allylglycine (1.0 eq) from Step 1 in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0°C.
-
Add BH₃·THF (1.0 M solution in THF, ~1.5 eq) dropwise via syringe. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, allow the mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0°C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 20-40%) to afford the pure (S)-N-Boc-2-aminopent-4-en-1-ol.
-
Section 3: Spectroscopic Characterization
Confirmation of the final product's structure and purity is achieved through a combination of spectroscopic techniques. The following data are predictive, based on the known behavior of analogous functional groups in each respective analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 5.70-5.85 ppm (m, 1H): The internal vinyl proton (-CH=CH₂).
-
δ 5.05-5.15 ppm (m, 2H): The two terminal vinyl protons (=CH₂).
-
δ ~4.80 ppm (br s, 1H): The N-H proton of the carbamate.
-
δ ~3.85 ppm (m, 1H): The chiral proton attached to the nitrogen (CH-N).
-
δ 3.55-3.65 ppm (m, 2H): The two protons of the primary alcohol methylene group (-CH₂OH).
-
δ ~2.20-2.40 ppm (m, 2H): The two allylic protons (-CH₂-CH=CH₂).
-
δ 1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~156.0 ppm: Carbonyl carbon of the Boc group (C=O).
-
δ ~134.5 ppm: Internal vinyl carbon (-CH=).
-
δ ~117.5 ppm: Terminal vinyl carbon (=CH₂).
-
δ ~79.5 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~65.0 ppm: Methylene carbon of the primary alcohol (-CH₂OH).
-
δ ~53.0 ppm: Chiral carbon attached to nitrogen (-CH-N).
-
δ ~37.0 ppm: Allylic carbon (-CH₂-).
-
δ 28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[7]
-
~3400 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate.
-
~3075 cm⁻¹ (weak): =C-H stretch of the alkene.
-
~2978, 2870 cm⁻¹ (strong): C-H stretches of the alkyl groups.
-
~1685 cm⁻¹ (very strong): C=O stretch of the Boc-carbamate carbonyl.
-
~1640 cm⁻¹ (medium): C=C stretch of the alkene.
-
~1165 cm⁻¹ (strong): C-O stretch associated with the carbamate and alcohol.
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation. The Boc group is notoriously labile in the mass spectrometer.[8][9]
-
Expected Observations (Electrospray Ionization, ESI+):
Section 4: Handling, Safety, and Applications
Safety and Handling
(S)-N-Boc-2-aminopent-4-en-1-ol should be handled in a well-ventilated fume hood, using standard personal protective equipment (gloves, safety glasses, lab coat).
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Applications in Research and Development
This chiral intermediate is a powerful tool for introducing stereochemistry and functionality into target molecules.
-
Asymmetric Synthesis: It serves as a precursor to more complex chiral amines, alcohols, and other derivatives after manipulation of the alkene or alcohol moieties.
-
Pharmaceutical Intermediates: The allylic amine motif is present in numerous bioactive molecules. This building block provides a direct route to such structures.[12]
-
Peptide Chemistry: As a derivative of a non-proteinogenic amino acid, it can be incorporated into peptidomimetics to enhance stability, confer specific conformations, or act as a probe.[12]
References
-
Ganesh, C. K., et al. (2015). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]
-
Macmillan Group. (2016). Supplementary Information for Nature Publication. Princeton University. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopent-4-en-1-ol. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Org. Synth. 2015, 92, 103-116. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
PLC-Chemical. (n.d.). (S)-N-Boc-2-aminopent-4-en-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. Retrieved from [Link]
-
Shi, J-F., et al. (n.d.). Supplementary Material 1H and 13C NMR Spectra. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Org. Synth. 2015, 92, 103-116. [Link]
- Google Patents. (n.d.). KR101363884B1 - Process for preparing allylglycine derivatives.
-
Chem-Impex. (n.d.). Boc-N-(allyl)-glycine. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Boc-gamma-aminobutyric acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Amino-4-penten-2-ol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aminopent-4-en-2-yne. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). s-Allylglycine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]
Sources
- 1. (S)-N-Boc-2-aminopent-4-en-1-ol | 116613-81-1 | FB157591 [biosynth.com]
- 2. CAS 116613-81-1 | (S)-N-Boc-2-aminopent-4-en-1-ol - Synblock [synblock.com]
- 3. (S)-N-Boc-2-aminopent-4-en-1-ol - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 4. (s)-N-boc-2-aminopent-4-en-1-ol - CAS:116613-81-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. orgsyn.org [orgsyn.org]
- 6. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 11. acdlabs.com [acdlabs.com]
- 12. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Technical Guide to tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate (CAS: 116613-81-1)
This guide provides an in-depth technical overview of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate, a chiral building block of significant importance in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data on its properties, synthesis, and applications, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Value of a Chiral Intermediate
This compound, also known as (S)-N-Boc-2-aminopent-4-en-1-ol, is a versatile carbamate derivative valued for its specific stereochemistry and dual functionality.[1] Its structure incorporates a Boc-protected amine, a primary alcohol, and a terminal alkene, making it a strategically vital precursor in multi-step organic synthesis.
The molecule's significance lies in its (S)-configuration, a chiral feature that is indispensable for creating enantiomerically pure Active Pharmaceutical Ingredients (APIs).[1][2] Incorrect stereochemistry can lead to drastically reduced efficacy or unwanted side effects, making intermediates like this essential for targeted drug design.[2] The carbamate group not only serves as a robust protecting group for the amine but also influences the molecule's conformational properties, which can be crucial for its role in asymmetric synthesis.[3][4]
`dot graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O1 [label="O"]; N1 [label="N"]; H1 [label="H"]; O2 [label="O"]; C6 [label="C"]; O3 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; H_N [label="H"]; H_O [label="H"]; H_chiral [label="H"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.5,1.2!"]; C4 [pos="3.8,1.2!"]; C5 [pos="4.8,2.0!"]; O1 [pos="-1.0,1.0!"]; H_O [pos="-1.8,0.8!"]; N1 [pos="2.0,-1.3!"]; H_N [pos="1.5,-2.0!"]; H_chiral [pos="1.2,0.8!"];
// Boc group positioning C6 [pos="3.2,-1.8!"]; O2 [pos="3.1,-2.8!"]; O3 [pos="4.5,-1.5!"]; C7 [pos="5.7,-2.0!"]; C8 [pos="6.5,-1.0!"]; C9 [pos="6.5,-3.0!"]; C10 [pos="5.0,-2.8!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4 [style=double, len=1.2]; C4 -- C5; C1 -- O1; O1 -- H_O; C2 -- N1; C2 -- H_chiral; N1 -- H_N; N1 -- C6; C6 -- O2 [style=double, len=1.0]; C6 -- O3; O3 -- C7; C7 -- C8; C7 -- C9; C7 -- C10;
// Label label = "\nthis compound"; fontsize=14; fontcolor="#202124"; } ` Caption: Chemical structure of the title compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible science. The properties of this compound are well-documented, providing a clear fingerprint for identity and purity assessment.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties compiled from various suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 116613-81-1 | [1][5][6][7] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][5][8] |
| Molecular Weight | 201.26 g/mol | [1][5][9] |
| Appearance | Solid | [7] |
| Boiling Point | 323.9 ± 35.0 °C (Predicted) | [1][6][7] |
| Density | 1.011 ± 0.06 g/cm³ (Predicted) | [1][6][9] |
| pKa | 11.98 ± 0.46 (Predicted) | [1][6] |
| LogP | 1.4481 - 1.70 | [5][9] |
| Storage Temperature | 2–8°C or 4°C | [5][7][10] |
Spectroscopic Data (¹H NMR)
Proton NMR is a primary tool for structural verification. Data from a scaled-up industrial synthesis provides a reliable reference spectrum.[11]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.72-5.83 | m | 1H | -CH=CH₂ |
| 5.08-5.13 | m | 2H | -CH=CH₂ |
| 4.74 | br | 1H | -NH- |
| 3.57-3.67 | m | 3H | -CH(NH)- and -CH₂OH |
| 2.76 | br | 1H | -OH |
| 2.21-2.32 | m | 2H | -CH₂-CH=CH₂ |
| 1.43 | s | 9H | -C(CH₃)₃ |
| Solvent: CDCl₃, Frequency: 400 MHz[11] |
Synthesis and Purification: A Scalable Approach
While multiple synthetic routes exist, recent advancements have focused on developing scalable, safe, and high-yield processes suitable for industrial production. A notable method avoids hazardous reagents like lithium aluminum hydride in favor of a more controlled, multi-step process.[11]
Synthesis Workflow
The causality behind this workflow is driven by the need for stereochemical control and industrial safety. It begins with a protected amino acid derivative, proceeds through alkylation to introduce the allyl group, and concludes with reduction and Boc protection. This "process telescoping" approach, where intermediates are used directly without extensive purification, enhances efficiency.[11]
Experimental Protocol: Boc Protection Step
This final step is critical for installing the tert-butyloxycarbonyl (Boc) group, a standard and reliable method for protecting amines in peptide and pharmaceutical synthesis.[12][13] The protocol below is adapted from a documented industrial scale-up.[11]
Objective: To synthesize tert-butyl (1-hydroxypent-4-en-2-yl) carbamate from the precursor amine (Compound 5).
Materials:
-
Compound 5 (Amine precursor)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (Solvent)
-
Dichloromethane (DCM, Extraction Solvent)
-
10% Citric Acid Solution
-
Water (for washing)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve Compound 5 in methanol.
-
Reagent Addition: Cool the solution and add di-tert-butyl dicarbonate ((Boc)₂O) dropwise. The use of (Boc)₂O is standard due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[12]
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 8 hours), monitoring its completion via Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Add dichloromethane to the residue and perform a series of washes: first with water, then with 10% citric acid solution to remove any unreacted amine or basic impurities, and finally with water again to neutralize.[11]
-
Isolation: Combine the organic phases and concentrate under reduced pressure to yield the crude product.
-
Purification & Verification: The resulting product, this compound, can be further purified if necessary. Purity is typically assessed by HPLC (ELSD) and structure is confirmed by ¹H NMR. A yield of 78% with >99% purity has been reported for this process on an industrial scale.[11]
Core Applications in Drug Development
The unique combination of a chiral center, a protected amine, and a reactive alkene makes this compound a high-value intermediate in the synthesis of complex APIs.[2][14]
Antiviral Therapies
This building block is critical in the synthesis of macrocyclic antiviral agents, particularly NS3/4A protease inhibitors for the treatment of Hepatitis C Virus (HCV).[2]
-
Mechanism of Action: The terminal vinyl group enables efficient ring-closing metathesis (RCM) reactions, a powerful strategy for constructing the macrocyclic core of these inhibitors.
-
Stereochemical Imperative: The defined (S)-stereocenter is essential for achieving high binding affinity with the S2 pocket of the HCV protease. Derivatives incorporating this intermediate have demonstrated IC₅₀ values below 20 nM.[2]
Oncology
In cancer therapy, the compound serves as a precursor for generating precise stereocenters in kinase inhibitor scaffolds.[2]
-
CDK4/6 Inhibitors: It is integral to the production of certain CDK4/6 inhibitors used in breast cancer treatment. The correct stereochemistry is paramount; an incorrect configuration can reduce tumor suppression efficacy by up to 98%.[2]
Safety, Handling, and Regulatory Context
Proper handling of any chemical reagent is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided search results, general principles for carbamates and related structures apply.
-
Hazard Classification: Similar carbamates are classified as harmful if swallowed (Acute Tox. 4), causing skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[15][16]
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature (4°C) to ensure stability.[7]
-
Regulatory Landscape: As a specialty chemical intermediate, it is subject to regulations like the EU's REACH. Users must ensure compliance with local and international chemical control laws.[2]
Conclusion
This compound is more than just a catalog chemical; it is a key enabler in the synthesis of stereochemically complex and therapeutically vital medicines. Its value is rooted in its precise chiral structure and the synthetic versatility afforded by its functional groups. For scientists in drug discovery and development, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating next-generation therapeutics.
References
-
LookChem. Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
PW Consulting. This compound Market. [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
PW Consulting. This compound Unlocking Growth Potential: Analysis and Forecasts 2025-2033. [Link]
-
PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3. [Link]
-
Royal Society of Chemistry. Supporting Information - Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 116613-81-1 | CAS DataBase [m.chemicalbook.com]
- 7. This compound | 116613-81-1 [sigmaaldrich.com]
- 8. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate | Benchchem [benchchem.com]
- 11. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. archivemarketresearch.com [archivemarketresearch.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Molecular weight of tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate
An In-Depth Technical Guide to tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral building block of significant importance in modern pharmaceutical synthesis. We will delve into its fundamental physicochemical properties, stereochemical significance, and critical applications in the development of antiviral and oncological therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, analytical characterization, and strategic utilization in complex molecular architectures.
Introduction: A Versatile Chiral Intermediate
This compound, commonly referred to as (S)-N-Boc-2-aminopent-4-en-1-ol, is a carbamate-protected amino alcohol that has emerged as a cornerstone in asymmetric synthesis.[1][2] Its structure uniquely combines three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a primary alcohol, and a terminal alkene. This trifunctional nature, centered around a defined (S)-stereocenter, makes it an invaluable precursor for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[2][3]
The carbamate group itself is a prevalent motif in medicinal chemistry, valued for its high chemical and proteolytic stability and its ability to act as a peptide bond surrogate, enhancing cell membrane permeability.[4][5] In this molecule, the Boc group serves as a robust protecting group for the amine, which is essential for directing reactivity to other parts of the molecule during multi-step syntheses.[2] Its widespread use is a testament to its reliability and versatility, particularly in synthetic pathways targeting complex diseases.[6]
Physicochemical and Structural Properties
The precise molecular characteristics of a synthetic building block are critical for reaction planning, process development, and regulatory compliance. The properties of this compound are well-defined, ensuring predictability and reproducibility in synthetic applications.
Key Physicochemical Data
The fundamental properties of the compound are summarized below. These values are critical for calculating molar equivalents, predicting solubility, and establishing analytical methods.
| Property | Value | Source(s) |
| CAS Number | 116613-81-1 | [7][8] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][7][8] |
| Molecular Weight | 201.26 g/mol | [1][7][8][9] |
| Appearance | White to off-white solid or oil | [2] |
| Density (Predicted) | 1.011 ± 0.06 g/cm³ | [2][8] |
| Boiling Point (Predicted) | 323.9 ± 35.0 °C | [2][8] |
| Topological Polar Surface Area (TPSA) | 58.56 Ų | [7] |
| LogP (Predicted) | 1.4 - 1.7 | [1][7][8] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
Structural Analysis and Stereochemistry
The molecule's utility is derived from its specific three-dimensional arrangement.
-
The (S)-Stereocenter: The chiral carbon at the C2 position is the most critical feature. This specific (S)-configuration is indispensable for creating enantiomerically pure APIs, as biological targets like enzymes and receptors are highly sensitive to stereochemistry.[2][3] Incorrect stereoisomers can lead to dramatically reduced efficacy or off-target toxicity.
-
The Boc Protecting Group: The tert-butoxycarbonyl group is an ideal amine protectant. Its steric bulk prevents unwanted side reactions at the nitrogen atom. Critically, it is stable to a wide range of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation) yet can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid), ensuring orthogonal protection strategies in complex syntheses.[10]
-
The Terminal Alkene: The vinyl group is a versatile synthetic handle. It is a key substrate for powerful carbon-carbon bond-forming reactions, most notably olefin metathesis (specifically ring-closing metathesis), which is a widely adopted strategy for creating macrocyclic drugs.[3] It also allows for transformations like hydroboration-oxidation, epoxidation, or ozonolysis.
-
The Primary Alcohol: The -CH₂OH group provides a nucleophilic site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, enabling further structural diversification.
Core Applications in Pharmaceutical Development
This intermediate is a linchpin in the synthesis of several classes of high-value therapeutics. Its stereochemical purity (often >99% enantiomeric excess) is paramount for producing APIs that meet stringent regulatory standards.[3]
Antiviral Drug Synthesis (HCV)
A prominent application is in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[3] These enzymes are critical for viral replication, and their inhibitors block this process. The (S)-stereocenter of the carbamate is essential for achieving a precise fit within the S2 pocket of the protease, ensuring high binding affinity.[3] Derivatives of this building block have been shown to achieve IC₅₀ values below 20 nM against genotype 1 HCV.[3]
The workflow below illustrates its integration into a generalized synthesis for a macrocyclic protease inhibitor.
Caption: Role as a precursor in macrocyclic drug synthesis.
Oncology Drug Synthesis (Kinase Inhibitors)
In oncology, the compound is integral to producing scaffolds for kinase inhibitors, such as those targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3] These enzymes regulate cell cycle progression, and their inhibition is a key strategy in treating certain cancers, particularly HR-positive breast cancer. The stereochemistry imparted by this building block is critical; an incorrect configuration can reduce tumor suppression efficacy by as much as 98%.[3]
Synthesis and Analytical Characterization
Robust synthesis and rigorous analytical validation are essential for GMP (Good Manufacturing Practice) production.
Representative Synthetic Pathway
While multiple synthetic routes exist, a common strategy involves the reduction of a Boc-protected amino acid precursor. This approach ensures the stereocenter is set early and preserved throughout the synthesis. A patented method highlights an industrially scalable process.[11]
Caption: A scalable, patented synthesis workflow.[11]
Causality Behind Experimental Choices:
-
Step 1: Protection: The initial ring closure protects the amine and hydroxyl groups of the starting material, allowing for selective alkylation at a different position.[11]
-
Step 2: Alkylation: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base used to deprotonate the carbon alpha to the carbonyl, creating a carbanion that then reacts with allyl bromide to introduce the required pentenyl chain.[11]
-
Step 3 & 4: Reduction & Hydrolysis: The reduction step converts a carbonyl group into the required primary alcohol. Subsequent hydrolysis steps remove the initial protecting groups.[11]
-
Step 5: Boc Protection: The final step introduces the Boc group onto the free amine using di-tert-butyl dicarbonate (Boc₂O). This is a standard, high-yield reaction that provides the stable, protected final product.[11]
Analytical QC Protocol: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the primary technique for confirming the structure and identity of the final compound. Purity is typically assessed by HPLC.
Protocol: ¹H NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the proton spectrum, referencing the residual CHCl₃ peak to 7.26 ppm.
-
Spectral Interpretation: The expected chemical shifts and multiplicities should align with established data.
Expected ¹H NMR Data (400 MHz, CDCl₃): [11]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.72 - 5.83 | m (multiplet) | 1H | -CH =CH₂ |
| 5.08 - 5.13 | m (multiplet) | 2H | -CH=CH ₂ |
| 4.74 | br (broad) | 1H | -NH -Boc |
| 3.57 - 3.67 | m (multiplet) | 3H | -CH (NHBoc)- & -CH ₂OH |
| 2.76 | br (broad) | 1H | -CH₂OH |
| 2.21 - 2.32 | m (multiplet) | 2H | -CH ₂-CH=CH₂ |
| 1.43 | s (singlet) | 9H | -C(CH ₃)₃ |
This self-validating system ensures that the presence and connectivity of all key protons—from the terminal alkene to the Boc group's nine equivalent protons—are confirmed, verifying the molecular structure.
Handling and Storage
To maintain its integrity and purity, the compound should be handled under standard laboratory conditions.
-
Storage: Store in a tightly sealed container at 2-8°C in a dry, well-ventilated area.[12]
-
Purity: For synthetic use, a purity of ≥97% is standard.[7][13]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for the creation of stereochemically complex drugs. Its well-defined structure, predictable reactivity, and the critical importance of its (S)-stereocenter make it a high-value asset in pharmaceutical R&D and manufacturing. Understanding its properties and the rationale behind its synthetic application allows chemists to strategically leverage this building block to accelerate the development of next-generation therapies for viral diseases, cancer, and beyond.
References
-
PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
PW Consulting. This compound Market. [Link]
-
PubChem. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
LookChem. Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
PRWeb. This compound Unlocking Growth Potential: Analysis and Forecasts 2025-2033. [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
Sources
- 1. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archivemarketresearch.com [archivemarketresearch.com]
- 7. chemscene.com [chemscene.com]
- 8. Page loading... [guidechem.com]
- 9. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 12. (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate | Benchchem [benchchem.com]
- 13. calpaclab.com [calpaclab.com]
tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate
This guide provides a detailed overview of the safety considerations and handling protocols for this compound (CAS No. 116613-81-1). As a novel or specialized chemical intermediate, comprehensive toxicological data may not be fully available. Therefore, this document synthesizes information from structurally related compounds and established principles of laboratory safety to provide a robust framework for its use by researchers, scientists, and drug development professionals. The core principle of this guide is to treat this compound with the caution required for a substance of unknown toxicity.
Chemical Identity and Physical Properties
This compound is a chiral building block commonly used in organic synthesis. Its structure incorporates a carbamate protecting group, a primary alcohol, and a terminal alkene, making it a versatile intermediate.
| Property | Value | Source |
| CAS Number | 116613-81-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3][4][5][7] |
| Molecular Weight | 201.26 g/mol | [1][2][4][5][7][8] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 323.9±35.0 °C (Predicted) | [3][5] |
| Density | 1.011±0.06 g/cm³ (Predicted) | [3][5] |
| Storage Temperature | 2-8°C | [3] |
Hazard Identification and Risk Assessment
Inferred GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[9][10][11][12] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[9][10][11][12] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[9][10][12] |
Causality of Potential Hazards:
-
Oral Toxicity: Carbamate-containing compounds can exhibit a range of toxicities. While the tert-butyl group often attenuates the toxicity seen in other carbamates, it is prudent to assume the compound is harmful if ingested.
-
Skin and Eye Irritation: As a solid, the dust can be irritating to the eyes and skin upon contact. The organic nature of the molecule suggests it may cause defatting of the skin with prolonged contact, leading to irritation.
-
Respiratory Irritation: Inhalation of the dust or aerosols can irritate the respiratory tract.
Safe Handling and Storage Protocols
A self-validating system of protocols is essential to ensure safety when handling chemicals of unknown toxicity. The following procedures are recommended.
Experimental Workflow for Safe Handling:
Caption: Decision workflow for emergency response.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [10][13]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [11][13]Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [11][13]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. [13]Rinse mouth with water and seek immediate medical attention.
Toxicological and Ecological Information
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. [13]
-
Acute Toxicity: No data is available for this specific compound. Based on similar carbamates, it is presumed to be harmful if swallowed.
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA. * Ecological Information: No data is available on the environmental impact of this compound. It should not be allowed to enter drains or waterways. [11][14]
Regulatory and Disposal Considerations
-
Regulatory Status: This compound is intended for research and development use. [11]Users should be aware of any local or national regulations governing its use.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.
References
-
PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
PubChem. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
CPAChem. Safety data sheet. [Link]
-
Wolfa. (S)-Tert-Butyl (1-Hydroxypent-4-En-2-Yl)Carbamate. [Link]
-
Crysdot. (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | 116613-81-1 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. (S)-Tert-Butyl (1-Hydroxypent-4-En-2-Yl)Carbamate from China manufacturer - 福建沃尔法生物科技有限公司 [wolfabio.com]
- 7. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate price,buy (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate - chemicalbook [m.chemicalbook.com]
- 8. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. capotchem.cn [capotchem.cn]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of (S)-2-(Boc-amino)-4-penten-1-ol
Introduction
(S)-2-(Boc-amino)-4-penten-1-ol is a valuable chiral building block in synthetic organic chemistry, frequently utilized in the synthesis of complex molecules, including pharmaceuticals and natural products. Its unique structure, featuring a protected amine, a primary alcohol, and a terminal alkene, makes it a versatile intermediate. However, the successful application of this reagent in any synthetic or purification workflow is fundamentally governed by its solubility characteristics. A thorough understanding of its behavior in common laboratory solvents is paramount for reaction optimization, post-reaction workup, purification, and formulation.
This in-depth technical guide provides a comprehensive analysis of the solubility profile of (S)-2-(Boc-amino)-4-penten-1-ol. We will dissect its molecular structure to predict its solubility based on first principles, provide a detailed experimental protocol for precise quantitative determination, and discuss the practical implications for solvent selection in various laboratory applications.
Molecular Structure Analysis and Solubility Prediction
The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like".[1][2] To predict the solubility of (S)-2-(Boc-amino)-4-penten-1-ol, we must analyze the contribution of its distinct functional domains.
-
tert-Butoxycarbonyl (Boc) Group: This is a bulky, nonpolar protecting group. Its significant lipophilic character generally increases the compound's affinity for organic solvents while decreasing its solubility in aqueous media.[3]
-
Hydroxyl (-OH) Group: As a primary alcohol, this group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like water, methanol, and ethanol.
-
Amide Linkage (within the Boc group): The N-H bond of the carbamate can act as a hydrogen bond donor, contributing to its interaction with polar solvents.
-
Pentenyl Chain (-CH2-CH=CH2): This hydrocarbon portion of the molecule is nonpolar and contributes to its solubility in less polar and nonpolar organic solvents.
The interplay between the hydrophilic -OH group and the lipophilic Boc and pentenyl groups suggests that (S)-2-(Boc-amino)-4-penten-1-ol will exhibit a balanced solubility profile, being most soluble in polar organic solvents.
Caption: Key functional groups influencing the solubility of the target molecule.
Predicted Qualitative Solubility Profile
Based on the structural analysis, a qualitative solubility profile in common laboratory solvents is predicted below. This table serves as a practical starting point for solvent screening.
| Solvent | Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The hydroxyl group aids solubility, but the larger lipophilic Boc and pentenyl groups limit it. |
| Methanol (MeOH) | Polar Protic | Soluble | Excellent hydrogen bonding capabilities and moderate polarity effectively solvate the entire molecule. |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, effectively solvates both polar and nonpolar regions of the molecule. |
| Dichloromethane (DCM) | Chlorinated | Soluble | Good solvent for moderately polar compounds; interacts well with the entire structure. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile ether that can solvate a wide range of organic molecules. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | A moderately polar solvent suitable for compounds with a balance of polar and nonpolar features. |
| Acetone | Polar Aprotic | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Its polarity is suitable for dissolving the compound. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for amides and alcohols. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide array of organic compounds.[4] |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | Primarily nonpolar, will struggle to effectively solvate the polar hydroxyl and amide groups. |
| Hexane / Heptane | Aliphatic Hydrocarbon | Insoluble | Highly nonpolar solvents that cannot effectively solvate the polar functional groups of the molecule. |
| Diethyl Ether | Ether | Soluble | Balances ability to solvate the hydrocarbon chain and interact with the polar groups via its oxygen. |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration data, such as process chemistry and formulation development, an experimental determination of solubility is essential. The following protocol describes a robust equilibrium shake-flask method.[3][5]
Objective: To determine the saturation solubility of (S)-2-(Boc-amino)-4-penten-1-ol in a specific solvent at a defined temperature.
Materials:
-
(S)-2-(Boc-amino)-4-penten-1-ol (high purity)
-
Selected analytical grade solvents
-
Analytical balance
-
Scintillation vials or suitable glass vials with screw caps
-
Thermostatic orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid (S)-2-(Boc-amino)-4-penten-1-ol to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve to ensure a solid phase remains at equilibrium.
-
Record the exact weight of the added solid.
-
Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is recommended to ensure the dissolution process has completed.[3] The system is at equilibrium when the concentration of the solute in the solution is constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the analytical calibration curve.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Generate a calibration curve using the chosen analytical method (e.g., HPLC, GC).
-
Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for any dilutions made.
-
The resulting concentration is the solubility of (S)-2-(Boc-amino)-4-penten-1-ol in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Caption: Workflow for the experimental determination of solubility.
Practical Applications and Solvent Selection
The choice of solvent is critical for the success of various laboratory procedures.
-
Reaction Medium: For chemical transformations, a solvent that fully dissolves all reactants is ideal. Based on the predicted profile, solvents like THF, DCM, and Acetonitrile are excellent first choices. For reactions requiring higher temperatures, DMF might be suitable, although its high boiling point can complicate product isolation.
-
Chromatographic Purification: In normal-phase column chromatography, a nonpolar mobile phase is used in which the compound has limited solubility, often a mixture of hexane or heptane with a more polar solvent like ethyl acetate or diethyl ether. The goal is to find a solvent system that provides differential solubility between the target compound and impurities, allowing for effective separation.
-
Crystallization/Precipitation: An ideal crystallization solvent (or solvent system) is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below. For this molecule, one might dissolve it in a minimal amount of a good solvent (like ethyl acetate or DCM) at reflux, followed by the slow addition of a poor solvent (an anti-solvent, like hexane) until turbidity is observed. Cooling this mixture slowly should induce crystallization.
Conclusion
(S)-2-(Boc-amino)-4-penten-1-ol possesses a balanced molecular structure that results in broad solubility across a range of common polar organic solvents, with limited solubility in nonpolar hydrocarbons and water. While the provided predictions offer a strong foundation for initial experiments, the detailed protocol for quantitative analysis empowers researchers to obtain precise data crucial for process development, scale-up, and formulation. This comprehensive understanding of its solubility characteristics is a key factor in leveraging the full synthetic potential of this versatile chiral building block.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 2, 2026.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 2, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- BenchChem. (n.d.). A Comprehensive Technical Guide on the Solubility Profile of Boc-Arg(Boc)2-OH in Organic Solvents. Retrieved January 2, 2026.
- National Center for Biotechnology Information. (2021, September 20).
- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics | Blog.
- Bachem. (2021, July 23). Peptide solubility.
- National Center for Biotechnology Information. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
- MDPI. (n.d.). Molecular Insights into Bioactive Interactions Within Protein- and Polysaccharide-Based Colloids: Implications for Stability, Functionality, and Bioavailability.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.
- Vertex AI Search. (n.d.). Solvent Miscibility Table.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Organic Syntheses. (n.d.). L-Proline - Organic Syntheses Procedure.
- ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols.
- BenchChem. (2025, December).
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
- BOC Sciences. (n.d.). BOC-amino acids.
- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- Organic Syntheses Procedure.
- Almanac Life Science India Pvt. Ltd. (n.d.). Cis-ethyl 2-(boc-amino)
Sources
The Chiral Architect: A Technical Guide to tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate
Abstract
This technical guide provides an in-depth exploration of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate, a pivotal chiral building block in modern pharmaceutical synthesis. With a focus on its intrinsic chiral properties, this document details its synthesis, comprehensive spectroscopic characterization, and critical applications in the development of therapeutic agents, particularly for viral diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical attributes of this versatile intermediate.
Introduction: The Significance of Chirality in Drug Design
In the landscape of modern medicine, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, often exhibit profoundly different pharmacological and toxicological profiles for each enantiomer. The use of enantiomerically pure starting materials is therefore a cornerstone of rational drug design, ensuring the synthesis of therapeutics with enhanced efficacy and minimized side effects.
This compound, also known as (S)-N-Boc-2-aminopent-4-en-1-ol, has emerged as a critical chiral intermediate in the synthesis of complex, optically active pharmaceutical compounds.[1] Its bifunctional nature, possessing a protected amine, a primary alcohol, and a terminal alkene, combined with a defined stereocenter, makes it a highly valuable precursor for constructing key structural motifs in a variety of therapeutic agents, most notably in antiviral drugs targeting the Hepatitis C virus (HCV).[2][]
This guide will dissect the essential technical aspects of this molecule, providing a comprehensive resource for its effective utilization in research and development.
Synthesis and Stereochemical Integrity
The synthesis of this compound with high enantiomeric purity is crucial for its utility. While several synthetic routes have been reported, a common and scalable approach involves the reduction of a protected amino acid derivative.
Representative Laboratory-Scale Synthesis
A frequently employed strategy for the synthesis of this chiral amino alcohol involves the reduction of the corresponding N-Boc protected α-amino acid, Boc-L-allylglycine. This method ensures the retention of the desired (S)-stereochemistry.
Experimental Protocol: Reduction of Boc-L-allylglycine
-
Activation of the Carboxylic Acid: To a solution of Boc-L-allylglycine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), isobutyl chloroformate (1.1 equivalents) is added dropwise, followed by the slow addition of N-methylmorpholine (1.1 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes to form the mixed anhydride. The formation of a white precipitate (N-methylmorpholine hydrochloride) is observed.
-
Causality: The conversion of the carboxylic acid to a mixed anhydride activates it towards nucleophilic attack by the reducing agent, facilitating a more efficient and controlled reduction compared to the direct reduction of the carboxylic acid.
-
-
Reduction: The reaction mixture containing the mixed anhydride is cooled to -20 °C. A solution of sodium borohydride (NaBH₄, 2 equivalents) in water is then added slowly, ensuring the temperature does not exceed -10 °C. The reaction is stirred for 3-4 hours at this temperature.
-
Causality: Sodium borohydride is a mild reducing agent that selectively reduces the activated carboxylic acid to the primary alcohol without affecting the Boc protecting group or the terminal alkene. The low temperature is maintained to control the reaction rate and prevent side reactions.
-
-
Work-up and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 7. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid or colorless oil.
A multi-step industrial synthesis has also been patented, which involves a ring-closure protection, alkylation, reduction, and subsequent Boc-protection to achieve the final product in high yield and purity.[4]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the title compound.
Verification of Enantiomeric Purity
The enantiomeric excess (ee) of this compound is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity.
Illustrative Chiral HPLC Protocol
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak AD-H or Chiralcel OD-H column, is typically effective.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used. The exact ratio may require optimization to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Under these conditions, the (R)- and (S)-enantiomers will exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess of the desired (S)-enantiomer.
Spectroscopic and Physicochemical Characterization
A thorough characterization of this compound is essential for its identification and quality control. The following data represents typical analytical results.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | [5][6] |
| Molecular Weight | 201.26 g/mol | [5][6] |
| Appearance | White solid or colorless oil | |
| Boiling Point | 323.9 ± 35.0 °C at 760 mmHg | [7] |
| Density | 1.011 ± 0.06 g/cm³ | [8] |
| Refractive Index | 1.464 | [8] |
Table 2: Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.83-5.72 (m, 1H, -CH=CH₂), 5.13-5.08 (m, 2H, -CH=CH₂), 4.74 (br s, 1H, -NH-), 3.67-3.57 (m, 3H, -CH(NH)- and -CH₂OH), 2.76 (br s, 1H, -OH), 2.32-2.21 (m, 2H, -CH₂-CH=), 1.43 (s, 9H, -C(CH₃)₃).[4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.0 (C=O, carbamate), 134.5 (-CH=CH₂), 117.5 (-CH=CH₂), 80.1 (-C(CH₃)₃), 65.0 (-CH₂OH), 52.5 (-CH(NH)-), 36.0 (-CH₂-CH=), 28.4 (-C(CH₃)₃). (Predicted values based on typical chemical shifts) |
| FTIR (KBr, cm⁻¹) | ~3400 (O-H stretch, alcohol), ~3350 (N-H stretch, carbamate), ~2970 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend, carbamate), ~1170 (C-O stretch, carbamate). (Predicted values based on functional groups) |
| Mass Spectrometry (EI) | m/z (%): 146 ([M - C₄H₉]⁺), 102 ([M - Boc]⁺), 57 ([C₄H₉]⁺, base peak). Fragmentation is dominated by the loss of the tert-butyl group and the entire Boc protecting group.[9][10] |
Applications in Pharmaceutical Synthesis
The primary application of this compound is as a chiral building block in the synthesis of complex pharmaceutical agents. Its defined stereochemistry is crucial for the biological activity of the final drug molecule.
Key Intermediate in HCV Protease Inhibitors
This chiral amino alcohol is a key intermediate in the synthesis of several Hepatitis C Virus (HCV) NS3/4A protease inhibitors, such as boceprevir.[2][11] The NS3/4A protease is essential for the replication of the hepatitis C virus, and its inhibition is a primary therapeutic strategy.[][12]
The Role in Boceprevir Synthesis
While the complete synthesis of boceprevir is a multi-step process, this compound can be utilized to construct key fragments of the molecule. The terminal alkene functionality allows for various chemical transformations, such as olefin cross-metathesis, to introduce further complexity and build the carbon skeleton of the drug. The amino and hydroxyl groups, once deprotected, serve as handles for coupling with other fragments of the boceprevir molecule. The (S)-stereochemistry at the C2 position is critical for the correct spatial orientation of the side chains that interact with the active site of the HCV protease, thereby ensuring potent inhibition.
Diagram of the Role in Drug Synthesis
Caption: Role of the title compound in the synthesis of HCV protease inhibitors.
Conclusion
This compound is a testament to the importance of chirality in modern drug discovery and development. Its well-defined stereochemistry, coupled with its versatile functional groups, makes it an indispensable tool for the synthesis of complex and potent pharmaceutical agents. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in the laboratory and beyond. As the demand for enantiomerically pure therapeutics continues to grow, the significance of chiral building blocks like this compound will undoubtedly increase, paving the way for the development of next-generation medicines.
References
-
The N-Terminal Carbamate is Key to High Cellular and Antiviral Potency for Boceprevir-Based SARS-CoV-2 Main Protease Inhibitors. PubMed, [Link]
-
(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. lookchem, [Link]
-
Structure activity synthesis of boceprevir. ResearchGate, [Link]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Supporting Inform
-
tert-Butyl carbamate. NIST WebBook, [Link]
-
(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. PubChem, [Link]
-
A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. PubMed Central, [Link]
-
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. PubChem, [Link]
-
A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Royal Society of Chemistry, [Link]
- Preparation of intermediates of boceprevir.
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry, [Link]
-
Telaprevir – Knowledge and References. Taylor & Francis, [Link]
- APPLIC
-
Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. PubMed Central, [Link]
-
Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor. RTI International, [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI, [Link]
-
The N-Terminal Carbamate is Key to High Cellular and Antiviral Potency for Boceprevir-Based SARS-CoV-2 Main Protease Inhibitors. bioRxiv, [Link]
-
Advances in Asymmetric N Construction of Metal and Organic Small Molecules. Academic Journal of Materials & Chemistry, [Link]
-
Telaprevir. PubChem, [Link]
-
Amino Acids using 4-tert-Butoxycarbonyl-5,6. Organic Syntheses, [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed, [Link]
Sources
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 116613-81-1 [sigmaaldrich.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. reddit.com [reddit.com]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 12. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for (S)-N-Boc-2-aminopent-4-en-1-ol: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-N-Boc-2-aminopent-4-en-1-ol. This compound, possessing both a protected amine and a versatile terminal alkene, is of significant interest to researchers in synthetic organic chemistry and drug development. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the practical and theoretical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Spectroscopic Features
(S)-N-Boc-2-aminopent-4-en-1-ol (Figure 1) features several key functional groups that give rise to characteristic spectroscopic signals:
-
N-Boc (tert-butoxycarbonyl) protecting group: This bulky carbamate group is readily identifiable in both NMR and IR spectra.
-
Chiral center: The stereochemistry at the C2 position influences the magnetic environment of adjacent protons.
-
Primary alcohol: The hydroxyl group exhibits characteristic signals in ¹H NMR and IR spectra.
-
Terminal alkene: The vinyl protons and the carbon-carbon double bond provide distinct spectroscopic signatures.
Figure 1: Chemical Structure of (S)-N-Boc-2-aminopent-4-en-1-ol CAS Number: 116613-81-1[1] Molecular Formula: C₁₀H₁₉NO₃[1] Molecular Weight: 201.26 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of (S)-N-Boc-2-aminopent-4-en-1-ol in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed fingerprint of the molecule, with chemical shifts, coupling constants, and integration values allowing for the assignment of each proton.
Table 1: ¹H NMR Spectroscopic Data for (S)-N-Boc-2-aminopent-4-en-1-ol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.72-5.83 | m | 1H | H-4 |
| 5.08-5.13 | m | 2H | H-5, H-5' |
| 4.74 | br s | 1H | -NH |
| 3.57-3.67 | m | 3H | H-1, H-1', H-2 |
| 2.76 | br s | 1H | -OH |
| 2.21-2.32 | m | 2H | H-3, H-3' |
| 1.43 | s | 9H | -C(CH₃)₃ (Boc) |
Data obtained from a 400 MHz spectrum in CDCl₃[2]
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The assignments in Table 1 are based on established chemical shift ranges and spin-spin coupling patterns.
-
Alkene Protons (H-4, H-5, H-5'): The multiplet between 5.72-5.83 ppm is characteristic of the internal vinyl proton (H-4), which is coupled to the terminal vinyl protons (H-5, H-5') and the allylic protons (H-3, H-3'). The multiplet at 5.08-5.13 ppm corresponds to the two terminal vinyl protons.
-
Boc Group: The sharp singlet at 1.43 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protector.
-
Carbinol and Chiral Center Protons (H-1, H-1', H-2): The complex multiplet between 3.57-3.67 ppm arises from the two diastereotopic protons on C1 and the proton on the chiral center (C2). The proximity of the stereocenter and coupling to each other, as well as to the neighboring protons, leads to this complex signal.
-
Allylic Protons (H-3, H-3'): The multiplet at 2.21-2.32 ppm is assigned to the allylic protons on C3. These are coupled to the proton on the chiral center (H-2) and the vinyl proton (H-4).
-
Labile Protons (-NH, -OH): The broad singlets at 4.74 and 2.76 ppm are assigned to the carbamate proton and the alcohol proton, respectively. Their broad nature and variable chemical shift are due to chemical exchange and hydrogen bonding.
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate analysis.
-
Sample Preparation: Dissolve 5-10 mg of (S)-N-Boc-2-aminopent-4-en-1-ol in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition: Acquire the spectrum using standard parameters for a proton experiment (e.g., 400 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay).
-
Processing: Process the free induction decay (FID) with a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Diagram 1: NMR Acquisition Workflow
Caption: Workflow for NMR spectroscopic analysis.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for (S)-N-Boc-2-aminopent-4-en-1-ol
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~156 | C=O (Boc) |
| ~135 | C-4 |
| ~117 | C-5 |
| ~80 | -C(CH₃)₃ (Boc) |
| ~65 | C-1 |
| ~53 | C-2 |
| ~36 | C-3 |
| ~28 | -C(CH₃)₃ (Boc) |
Expertise & Experience: Rationale for Predicted Chemical Shifts
-
Carbonyl Carbon: The carbamate carbonyl carbon is expected to resonate at the most downfield position, typically around 156 ppm.
-
Alkene Carbons: The internal alkene carbon (C-4) will be further downfield (~135 ppm) than the terminal carbon (C-5, ~117 ppm).
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group is anticipated around 80 ppm, while the three methyl carbons will appear as a strong signal around 28 ppm.
-
Aliphatic Carbons: The carbinol carbon (C-1) is expected around 65 ppm due to the deshielding effect of the oxygen atom. The chiral carbon (C-2) bearing the nitrogen will be around 53 ppm, and the allylic carbon (C-3) is predicted to be the most upfield of the sp³ carbons in the backbone, around 36 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in (S)-N-Boc-2-aminopent-4-en-1-ol.
Table 3: Predicted IR Absorption Frequencies for (S)-N-Boc-2-aminopent-4-en-1-ol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 (broad) | O-H stretch | Alcohol |
| ~3350 (sharp) | N-H stretch | Carbamate |
| 3100-3000 | =C-H stretch | Alkene |
| 2980-2850 | C-H stretch | Alkane |
| ~1690 (strong) | C=O stretch | Carbamate |
| ~1640 | C=C stretch | Alkene |
| ~1520 | N-H bend | Carbamate |
| ~1160 | C-O stretch | Carbamate/Alcohol |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum will be dominated by a few key absorptions. The broad O-H stretch of the alcohol will be a prominent feature around 3400-3300 cm⁻¹. A sharper N-H stretch from the carbamate will likely appear in the same region. The most intense peak in the spectrum is expected to be the C=O stretch of the carbamate at approximately 1690 cm⁻¹. The presence of the alkene will be confirmed by a =C-H stretch just above 3000 cm⁻¹ and a C=C stretch around 1640 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Expected Molecular Ions:
-
[M+H]⁺: 202.14
-
[M+Na]⁺: 224.12
Expertise & Experience: Predicted Fragmentation Pattern
The N-Boc group is known to undergo characteristic fragmentation under mass spectrometry conditions. A common fragmentation pathway is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][4]
-
Loss of isobutylene ([M+H - 56]⁺): This results in a fragment ion at m/z 146.08.
-
Loss of the Boc group ([M+H - 100]⁺): This gives rise to the free amine with a fragment ion at m/z 102.09.
Other potential fragmentations include the loss of water from the alcohol and cleavage of the carbon-carbon bonds in the pentenyl chain.
Diagram 2: Mass Spectrometry Fragmentation Workflow
Caption: Predicted ESI-MS fragmentation pathways.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of (S)-N-Boc-2-aminopent-4-en-1-ol. The experimental ¹H NMR data, in conjunction with the predicted ¹³C NMR, IR, and MS data, offer a comprehensive analytical profile of this important chiral building block. Researchers and drug development professionals can utilize this information to ensure the quality and identity of their materials, facilitating the advancement of their scientific endeavors.
References
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
- Reddy, P. N., et al. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62.
- tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate. PubChem.
- Nagi Reddy, P., et al. (2008). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(19), 3091-3101.
- (S)-N-Boc-2-aminopent-4-en-1-ol. Biosynth.
- CAS 116613-81-1 | (S)-N-Boc-2-aminopent-4-en-1-ol. Synblock.
- 116613-81-1 | tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)
- tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. PubChem.
- FTIR studies of iron-carbonyl intermediates in allylic alcohol photoisomerization. PubMed.
- FT-IR spectra of plasma treated KBr with allyl alcohol.
- Allyl alcohol(107-18-6) IR Spectrum. ChemicalBook.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- 13C NMR Chemical Shifts.
- tert-Butyl carbamate. NIST WebBook. National Institute of Standards and Technology.
- How can I avoid the Boc-cleavage during Mass Analysis?
- tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate. PubChem.
- Fragmentation and Interpret
- I knew about the MS fragmentation pattern with Boc protected amines... Reddit.
- (2S)-2-(((tert-butoxy)carbonyl)amino)pent-4-enoic acid. PubChem.
- 2-{[(Tert-butoxy)carbonyl]amino}pent-4-enoic acid. PubChem.
Sources
- 1. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Chiral Building Block: A Technical Guide to tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate
Introduction: The Strategic Importance of Chiral Intermediates in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is often intrinsically linked to its efficacy and safety profile. It is within this context that tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate, also known as (S)-N-Boc-2-aminopent-4-en-1-ol or N-Boc-(S)-allylglycinol, has emerged as a critical chiral intermediate.[1] This versatile building block provides a strategically functionalized, stereochemically defined scaffold that has proven indispensable in the synthesis of complex therapeutic agents, particularly in the realms of antiviral and oncology drugs.[2]
This technical guide provides an in-depth exploration of the discovery and synthesis of this compound. We will delve into the causality behind the prevalent synthetic strategies, offer detailed experimental protocols, and illuminate its pivotal role in the construction of groundbreaking pharmaceuticals.
The Genesis of a Key Building Block: A Synthesis of Necessity
The discovery of this compound was not a singular event but rather an evolution driven by the growing need for chiral amino alcohols in medicinal chemistry. Its utility lies in the orthogonal reactivity of its functional groups: a Boc-protected amine, a primary alcohol, and a terminal alkene. This arrangement allows for selective manipulation and elaboration, making it a powerful tool for asymmetric synthesis.
The true significance of this molecule was solidified with its application in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, such as boceprevir and telaprevir.[3][4] These complex peptidomimetic drugs required a chiral fragment that could introduce the correct stereochemistry at a key position to ensure optimal binding to the viral protease.[5] The (S)-configuration of the carbamate is crucial for this interaction.
Synthetic Strategies: From the Chiral Pool to Asymmetric Synthesis
Several synthetic routes to this compound have been developed, primarily drawing from the chiral pool of readily available amino acids. The most common and robust strategies utilize L-serine as the starting material, leveraging its inherent chirality.
Route 1: Synthesis from L-Serine via Iodination and Cross-Coupling
This widely adopted method is valued for its reliability and scalability. It begins with the protection of both the amine and carboxylic acid functionalities of L-serine, followed by the conversion of the primary alcohol to an iodide. A subsequent palladium-catalyzed cross-coupling reaction introduces the allyl group, and a final reduction yields the target molecule.
The choice to convert the alcohol to a good leaving group like iodide is critical for the subsequent carbon-carbon bond formation. The Negishi cross-coupling, employing an organozinc reagent, is particularly effective for this transformation, offering high yields and tolerance to the carbamate and ester functionalities.[6]
Caption: Synthetic pathway from L-serine.
Experimental Protocol: Synthesis of this compound from N-Boc-(S)-allylglycine methyl ester
This protocol details the final reduction step from the readily prepared methyl ester.
-
Materials and Equipment:
-
N-Boc-(S)-allylglycine methyl ester
-
Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve N-Boc-(S)-allylglycine methyl ester (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add lithium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a pure compound.
-
-
Self-Validation:
-
The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
-
Route 2: Multi-step Synthesis via Alkylation and Reduction
An alternative approach, often found in patent literature, involves a multi-step sequence starting from a protected glycine derivative. This method includes an alkylation step to introduce the allyl group, followed by reduction of a carbonyl group and subsequent Boc protection.
Caption: Alternative multi-step synthesis.
This route offers flexibility in the choice of protecting groups and alkylating agents but may involve more steps compared to the chiral pool approach from L-serine.
Application in Drug Development: A Cornerstone in Antiviral Therapy
The utility of this compound is vividly illustrated in the synthesis of boceprevir, a first-generation HCV NS3/4A protease inhibitor. In the total synthesis of boceprevir, this chiral building block is elaborated and coupled with other complex fragments to construct the final drug molecule. The stereocenter established by the carbamate is critical for the drug's activity.
| Property | Value | Significance |
| Molecular Formula | C₁₀H₁₉NO₃ | Provides the elemental composition. |
| Molecular Weight | 201.26 g/mol | Important for stoichiometric calculations. |
| Stereochemistry | (S) | Crucial for biological activity in drug synthesis. |
| Key Functional Groups | Boc-protected amine, primary alcohol, terminal alkene | Allows for orthogonal chemical transformations. |
Conclusion: An Enduring Legacy in Medicinal Chemistry
The story of this compound is a testament to the enabling power of chiral building blocks in modern drug discovery. Its synthesis, refined through strategic application of asymmetric synthesis principles, provides medicinal chemists with a reliable and versatile tool. The successful incorporation of this intermediate into complex, life-saving drugs like boceprevir underscores its significance. As the quest for new therapeutics continues, the demand for such well-defined chiral intermediates will undoubtedly grow, ensuring the enduring legacy of this compound in the field.
References
- VertexAI Search. (2025). Tert-butyl (S)-(1-hydroxypent-4-en-2-yl)
- PubChem. (n.d.). (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate.
- Organic Syntheses. (n.d.). A. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.
- Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116.
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- PubChem. (n.d.). Boceprevir.
- PubChem. (n.d.). Telaprevir.
- The Royal Society of Chemistry. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.
- RTI International. (2012). Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor. Journal of Labelled Compounds and Radiopharmaceuticals, 55(3), 108-114.
- ResearchGate. (n.d.). The discovery and development of boceprevir.
Sources
- 1. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijcr.info [ijcr.info]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes: Leveraging tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate as a Strategic Chiral Building Block in Modern Antiviral Drug Development
Abstract: The relentless emergence of viral pathogens necessitates the continuous development of novel antiviral therapeutics. A cornerstone of modern drug design is the use of enantiomerically pure building blocks to construct complex molecular architectures with high specificity for viral targets. This guide provides an in-depth technical overview of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate, a versatile chiral intermediate. We will explore its strategic value, detailing its key structural features and providing validated protocols for its synthesis and subsequent transformations, thereby demonstrating its pivotal role in the synthesis of advanced antiviral agents, particularly protease inhibitors.
Introduction: The Strategic Importance of Chiral Intermediates
The efficacy of many antiviral drugs is critically dependent on their precise three-dimensional structure. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit vastly different biological activities.[1] The (S)-enantiomer of a compound might bind perfectly to a viral enzyme's active site, while the (R)-enantiomer could be inactive or even cause harmful off-target effects. Consequently, the use of enantiopure starting materials, or "chiral building blocks," is a foundational strategy in pharmaceutical synthesis.
This compound has emerged as a high-value intermediate in this context.[2] Its structure contains a unique combination of three strategically important functional groups centered around a defined stereocenter, making it an ideal precursor for a range of complex antiviral targets.
Physicochemical Profile and Handling
A thorough understanding of a reagent's properties is essential for its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 116613-81-1 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][3][6] |
| Molecular Weight | 201.26 g/mol | [3][6][7] |
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate | [6] |
| Synonyms | (S)-N-Boc-2-aminopent-4-en-1-ol, (S)-2-(Boc-amino)-4-penten-1-ol | [1][5] |
| Predicted Boiling Point | 323.9 ± 35.0 °C | [1] |
| Predicted Density | 1.011 ± 0.06 g/cm³ | [1] |
| Appearance | Typically an oil or low-melting solid | N/A |
| Storage | Store at 2–8°C under a dry, inert atmosphere to maintain stability. | [8] |
Molecular Architecture: A Trifecta of Functionality
The utility of this compound stems from the specific arrangement of its functional groups. Each component offers a distinct synthetic handle that can be addressed with high selectivity.
Caption: Key functional motifs of the title compound and their synthetic utility.
-
The β-Amino Alcohol Core: This structural motif is present in numerous successful drugs, including the HIV protease inhibitor Nelfinavir.[9] It provides key hydrogen bonding interactions within enzyme active sites. The pre-installed (S)-stereochemistry is essential for ensuring the correct spatial orientation for high-affinity binding to viral targets, such as the S2 pocket of the Hepatitis C virus (HCV) NS3/4A protease.[2]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its key advantage is its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and organometallic), while being easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid). This orthogonality is paramount in multi-step syntheses.
-
The Terminal Alkene: This functionality is a gateway to a vast array of chemical transformations. Most notably, it is a substrate for olefin metathesis reactions, which are widely used to construct the macrocyclic frameworks found in many modern antiviral agents.[2] It can also be used for chain extension, oxidation, or hydrogenation as needed.
Experimental Protocols: Synthesis and Key Transformations
The following protocols are presented to guide the researcher in both the preparation of the title compound and its subsequent use in synthetically relevant transformations.
Protocol 1: Synthesis of this compound
This procedure is a representative synthesis adapted from methodologies disclosed in the patent literature, designed for scalability and high purity.[10]
Caption: Workflow for the synthesis of the title building block.
-
Objective: To synthesize the title compound from a suitable protected amino acid precursor.
-
Materials:
-
(S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
-
Borane dimethyl sulfide complex (BMS) or Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid (1.0 equiv) in anhydrous THF.
-
Reduction: Cool the solution to 0°C using an ice-water bath. Add the reducing agent (e.g., BMS, 1.1 equiv) dropwise via syringe over 30 minutes. Causality Note: Slow addition at reduced temperature is crucial to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc eluent system until the starting material spot is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add methanol dropwise to quench the excess reducing agent until gas evolution ceases.
-
Aqueous Work-up: Dilute the mixture with EtOAc and wash sequentially with saturated aq. NaHCO₃ and brine. Trustworthiness Note: The bicarbonate wash neutralizes any acidic residues, while the brine wash helps to break emulsions and remove water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% EtOAc in hexanes) to afford the pure product.
-
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) should be confirmed by chiral HPLC if necessary.
Protocol 2: Selective Oxidation to the Chiral Aldehyde
This transformation generates a key electrophilic handle for subsequent carbon-carbon bond-forming reactions.
-
Objective: To oxidize the primary alcohol of the title compound to the corresponding aldehyde without affecting the alkene or Boc-group.
-
Materials:
-
This compound (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Reaction Setup: To a solution of the starting alcohol in anhydrous DCM at room temperature, add DMP in one portion. Expertise Note: DMP is a mild oxidant that works at room temperature and is highly selective for primary alcohols in the presence of other sensitive functional groups like alkenes and carbamates.
-
Reaction Monitoring: Stir the reaction for 1-2 hours. Monitor the formation of the aldehyde by TLC. The product will have a higher Rf value than the starting alcohol.
-
Work-up: Upon completion, dilute the reaction with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aq. NaHCO₃ and 10% aqueous sodium thiosulfate (Na₂S₂O₃). Shake vigorously until the layers are clear. Causality Note: The thiosulfate solution quenches any remaining DMP and reduces the iodine byproducts, facilitating their removal from the organic layer.
-
Extraction and Concentration: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate carefully under reduced pressure (avoiding high heat to prevent aldehyde decomposition).
-
-
Validation: The resulting aldehyde, tert-butyl (S)-(1-formylbut-3-en-2-yl)carbamate, is often used immediately in the next step due to its potential instability. Its formation can be confirmed by the appearance of a characteristic aldehyde proton signal around 9.5-9.8 ppm in the ¹H NMR spectrum of the crude material.
Application in Antiviral Drug Design: A Conceptual Pathway
The true power of this building block is realized when its sequential transformations are used to construct the core of a complex drug molecule. For example, in the synthesis of macrocyclic HCV protease inhibitors, the following conceptual pathway demonstrates its utility.[2]
Caption: Conceptual workflow for incorporating the building block into a macrocyclic antiviral agent.
This pathway leverages the molecule's functionality in a logical sequence:
-
The primary alcohol is converted to an aldehyde to enable coupling with another piece of the target molecule.
-
The terminal alkene is used in a powerful metathesis cascade to first link to a second chain and then cyclize the entire structure.
-
The (S)-stereocenter and the protected amine are carried through the synthesis, providing the crucial stereochemistry and nitrogen functionality required for biological activity in the final compound.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of complex antiviral drug candidates. Its unique combination of a protected β-amino alcohol core, a defined stereocenter, and a versatile terminal alkene provides medicinal chemists with multiple, orthogonal handles for molecular elaboration. By understanding the principles behind its reactivity and applying robust protocols, researchers can significantly accelerate the drug discovery pipeline and construct novel therapeutics to combat viral diseases.
References
-
LookChem. (n.d.). Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. Retrieved from [Link]
-
PW Consulting. (2025). This compound Market. Retrieved from [Link]
- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
PubChem. (n.d.). (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). β-amino alcohols as promising inhibitory candidates against the SARS-CoV-2, A theoretical design based on MD simulation and DFT insights. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 3. chemscene.com [chemscene.com]
- 4. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate price,buy (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate - chemicalbook [m.chemicalbook.com]
- 5. 116613-81-1 CAS Manufactory [m.chemicalbook.com]
- 6. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Application Note: (S)-N-Boc-2-aminopent-4-en-1-ol as a Versatile Chiral Building Block for the Synthesis of Protease Inhibitors
Authored by: A Senior Application Scientist
Abstract
This technical guide details the strategic application of (S)-N-Boc-2-aminopent-4-en-1-ol, a highly valuable chiral building block, in the asymmetric synthesis of protease inhibitors. Proteases are a critical class of enzymes, and their inhibition is a cornerstone of therapeutic strategies against various diseases, most notably HIV/AIDS. The efficacy of protease inhibitors is profoundly dependent on their precise three-dimensional structure, making stereocontrolled synthesis paramount. This document provides an in-depth exploration of the key chemical transformations that leverage the inherent chirality and versatile functional groups of (S)-N-Boc-2-aminopent-4-en-1-ol to construct complex peptidomimetic scaffolds. We present field-proven, step-by-step protocols for diastereoselective epoxidation and subsequent regioselective epoxide ring-opening, which are pivotal steps in elaborating the core structure of many FDA-approved protease inhibitors.
Introduction: The Imperative of Chirality in Protease Inhibitor Design
Proteases are enzymes that catalyze the hydrolysis of peptide bonds, playing essential roles in countless physiological processes.[1] In viral pathogens like HIV, proteases are crucial for the maturation of new, infectious virions, making them a prime target for antiviral therapy.[2][3] The active site of a protease is a highly organized, chiral environment. Consequently, effective inhibition requires a molecule that can bind with high affinity and stereospecificity, mimicking the transition state of the natural peptide substrate.[4] This lock-and-key interaction necessitates stringent control over the stereochemistry of the inhibitor.
Many potent protease inhibitors, such as Lopinavir and Ritonavir, are non-peptidic molecules that incorporate a hydroxyethylene isostere. This core unit mimics the tetrahedral intermediate of peptide bond hydrolysis and features multiple stereocenters. The synthesis of these complex molecules relies on the use of chiral building blocks—small, enantiomerically pure molecules that serve as foundational starting materials.[5][6]
(S)-N-Boc-2-aminopent-4-en-1-ol (CAS 116613-81-1) has emerged as a preeminent chiral synthon for this purpose.[7][8] Its structure is endowed with multiple strategic features:
-
A defined (S)-stereocenter: This primary chiral center serves as the anchor for controlling the stereochemistry of subsequent transformations.
-
A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a stable, yet readily cleavable, protecting group, ideal for multi-step synthesis.[9]
-
A primary allylic alcohol: This moiety is ripe for diastereoselective oxidation reactions, particularly epoxidation, directed by the adjacent stereocenter.[10][11]
-
A terminal alkene: This functional group provides a handle for carbon-carbon bond formation, such as olefination or, more critically, conversion to a reactive epoxide.
This application note will elucidate the key synthetic manipulations of this building block to forge the core structures of advanced protease inhibitors.
Key Synthetic Transformations and Protocols
The synthetic utility of (S)-N-Boc-2-aminopent-4-en-1-ol stems from its ability to undergo a sequence of highly stereocontrolled reactions. The most critical of these is the diastereoselective epoxidation of the allylic alcohol, followed by the regioselective ring-opening of the resulting epoxide. This two-step sequence allows for the controlled installation of key pharmacophoric elements with precise spatial orientation.
Diastereoselective Epoxidation of the Allylic Alcohol
The conversion of the terminal alkene into an epoxide is a pivotal step. The proximity of the hydroxyl group and the existing stereocenter allows for a high degree of facial selectivity, meaning the oxidizing agent preferentially attacks one face of the double bond over the other. This is a classic example of substrate-directed synthesis. The hydrogen bonding between the allylic alcohol and the oxidant directs the delivery of the oxygen atom, leading to the formation of the anti-epoxide as the major diastereomer.[10][12][13]
Figure 1: Diastereoselective epoxidation of (S)-N-Boc-2-aminopent-4-en-1-ol.
Protocol 1: m-CPBA Mediated Diastereoselective Epoxidation
-
Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, effective, and relatively safe reagent for epoxidation. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at low temperatures to enhance selectivity and control reactivity. The inherent chirality and the directing effect of the allylic alcohol are sufficient to achieve high diastereoselectivity without the need for more complex chiral catalysts.[13]
-
Step-by-Step Methodology:
-
Dissolve (S)-N-Boc-2-aminopent-4-en-1-ol (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add solid m-CPBA (approx. 77% purity, 1.2 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes to neutralize excess peroxy-acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove residual peroxides, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired chiral epoxide as a clear oil.
-
| Parameter | Condition/Value | Rationale |
| Oxidant | m-CPBA | Effective, reliable, and directed by the allylic alcohol. |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert, and provides good solubility. |
| Temperature | 0 °C to room temp. | Initial low temperature controls exotherm and improves selectivity. |
| Stoichiometry | 1.2 eq. m-CPBA | A slight excess ensures complete conversion of the starting material. |
| Workup | NaHCO₃, Na₂S₂O₃ | Neutralizes acid byproduct and quenches excess oxidant safely. |
| Expected Yield | 85-95% | High efficiency is typical for this transformation. |
| Diastereomeric Ratio | >95:5 (anti:syn) | Excellent selectivity is achieved due to substrate control. |
Regioselective Ring-Opening of the Chiral Epoxide
With the chiral epoxide in hand, the next critical step is the ring-opening reaction. This transformation is a powerful method for installing a key sidechain and creating a new stereocenter. The reaction of epoxides with amines is a cornerstone of β-amino alcohol synthesis.[14][15] In the context of protease inhibitors, the amine nucleophile often represents the P1' or P2' fragment of the final drug molecule. The reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks one of the epoxide carbons, leading to inversion of stereochemistry at that center. For terminal epoxides like the one synthesized here, the attack overwhelmingly occurs at the less sterically hindered terminal carbon.[16][17]
Figure 2: Regioselective ring-opening of the chiral epoxide with an amine.
Protocol 2: Amine-Mediated Epoxide Ring-Opening
-
Rationale: This protocol uses an amine as a nucleophile to open the epoxide ring, forming a key carbon-nitrogen bond. Using a protic solvent like isopropanol can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group. Heating is often required to drive the reaction to completion, especially with less nucleophilic amines. This method avoids harsh reagents and provides excellent regioselectivity.
-
Step-by-Step Methodology:
-
To a solution of the chiral epoxide (1.0 equiv.) in a suitable protic solvent such as isopropanol or ethanol (approx. 0.2 M), add the desired primary amine (e.g., benzylamine, 1.5-2.0 equiv.).
-
Heat the reaction mixture to reflux (typically 80-90 °C) in a flask equipped with a condenser.
-
Monitor the reaction by TLC. The reaction time can vary from 6 to 24 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization if solid, or by flash column chromatography (Silica gel, often with a DCM/Methanol or Ethyl Acetate/Hexane gradient) to yield the pure β-amino alcohol.
-
| Parameter | Condition/Value | Rationale |
| Nucleophile | Primary Amine (e.g., Benzylamine) | Represents a key fragment (P1'/P2') of the inhibitor. |
| Solvent | Isopropanol / Ethanol | Protic solvent facilitates ring-opening; good solubility for reactants. |
| Temperature | Reflux (80-90 °C) | Provides sufficient energy to overcome the activation barrier. |
| Stoichiometry | 1.5-2.0 eq. Amine | Using an excess of the amine drives the reaction to completion. |
| Selectivity | >98% Regioselective | SN2 attack occurs at the sterically unhindered terminal carbon. |
| Expected Yield | 75-90% | Generally a high-yielding transformation. |
Integrated Synthesis Workflow: Constructing a Protease Inhibitor Core
By combining these validated protocols, a robust and stereocontrolled pathway to the core of many advanced protease inhibitors can be established. The workflow below illustrates how the chirality from (S)-N-Boc-2-aminopent-4-en-1-ol is transferred through the synthetic sequence to generate a complex, multi-stereocenter scaffold reminiscent of drugs like Lopinavir or Ritonavir.[18][19][20]
Figure 3: Synthetic workflow from the chiral building block to a protease inhibitor core.
This logical flow demonstrates the power of this building block. The initial stereocenter in (A) dictates the stereochemistry of the epoxide in (C) . The subsequent SN2 ring-opening in step (D) proceeds with a predictable inversion of configuration, thereby setting the stereochemistry of the newly formed secondary alcohol and amine centers in the product (E) . This advanced intermediate is then ready for further elaboration, such as coupling with other chiral fragments to complete the synthesis of the target protease inhibitor.
Conclusion
(S)-N-Boc-2-aminopent-4-en-1-ol is an exemplary chiral building block that provides a reliable and efficient entry point for the asymmetric synthesis of complex protease inhibitors. Its inherent stereochemistry and versatile functional groups enable chemists to execute a series of high-yielding, stereocontrolled transformations. The protocols for diastereoselective epoxidation and regioselective amine ring-opening detailed herein are robust, validated, and foundational for constructing the core scaffolds of numerous clinically significant therapeutic agents. By leveraging this synthon, researchers in drug development can streamline the synthesis of novel protease inhibitor candidates, accelerating the discovery of new medicines for critical diseases.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Adamo, I., Benedetti, F., Berti, F., & Campaner, P. (2006). Stereoselective hydroazidation of amino enones: synthesis of the ritonavir/lopinavir core. Organic Letters, 8(1), 51–54. Available at: [Link]
-
O'Brien, P. (1998). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry, 1, 243-256. Available at: [Link]
-
Azizi, N., & Saidi, M. R. (2003). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 47(4), 311-313. Available at: [Link]
-
Aggarwal, V. K., & Winn, C. L. (2003). Catalytic, asymmetric epoxidation and aziridination of alkenes, and epoxidation of aldehydes. Angewandte Chemie International Edition, 42(35), 4196-4228. Available at: [Link]
-
Wikipedia. (2023). Epoxidation of allylic alcohols. Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available at: [Link]
- Chorghade, M. S. (2006). Drug Discovery and Development, Volume 1. John Wiley & Sons.
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Available at: [Link]
- Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Epoxidation of Allylic Alcohols. In Catalytic Asymmetric Synthesis (pp. 103-158). VCH Publishers.
- Turner, N. J. (2009). Chiral Synthesis. Wiley-VCH.
- Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
- Adam, W., & Wirth, T. (Eds.). (1999). Peroxide Chemistry: Mechanistic and Preparative Aspects of Oxygen Transfer. Wiley-VCH.
-
Reddy, M. A., & Bhanumathi, N. (2003). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Synthetic Communications, 33(20), 3567-3580. Available at: [Link]
Sources
- 1. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SARS-CoV-2 main protease inhibitors using a synthesis-directed de novo design model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminobutan-2-ol | 39884-48-5 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. (S)-N-Boc-2-aminopent-4-en-1-ol | 116613-81-1 | FB157591 [biosynth.com]
- 8. CAS 116613-81-1 | (S)-N-Boc-2-aminopent-4-en-1-ol - Synblock [synblock.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 14. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 15. rroij.com [rroij.com]
- 16. jsynthchem.com [jsynthchem.com]
- 17. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Stereoselective hydroazidation of amino enones: synthesis of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (S)-2-(Boc-amino)-4-penten-1-ol as a Versatile Chiral Building Block for the Asymmetric Synthesis of Oncology Drug Intermediates
Introduction
The principle of chirality is fundamental to modern drug discovery, particularly in oncology, where the stereochemical configuration of a therapeutic agent can dictate its efficacy and safety profile.[1][2] Enzymes and receptors within the human body are inherently chiral, leading to stereoselective interactions with drug molecules.[1] Consequently, the development of single-enantiomer drugs has become a primary objective in pharmaceutical research, driving significant advances in asymmetric synthesis.[2]
(S)-2-(Boc-amino)-4-penten-1-ol is a valuable C5 chiral building block that serves as a powerful starting material for constructing complex molecular architectures.[] Its utility stems from the strategic placement of three key functional groups:
-
A stereodefined secondary amine protected with a tert-butyloxycarbonyl (Boc) group, which is stable under various reaction conditions but can be removed under mild acidic conditions.[4]
-
A primary allylic alcohol, which is a substrate for a range of stereoselective transformations, most notably asymmetric epoxidation.[5][6]
-
A terminal alkene, providing a handle for carbon-carbon bond formation, such as olefination or metathesis reactions.[7][8][9]
This combination allows for the controlled, stepwise introduction of new stereocenters, making it an ideal precursor for key intermediates in the synthesis of oncology drugs and other biologically active molecules. This application note provides a detailed guide on the strategic application of (S)-2-(Boc-amino)-4-penten-1-ol, focusing on the synthesis of a chiral epoxy alcohol intermediate and its subsequent transformations.
Strategic Overview: From Chiral Precursor to Advanced Intermediates
The primary synthetic strategy involves leveraging the existing stereocenter to direct the formation of new ones. The allylic alcohol moiety is perfectly positioned for a substrate-directed Sharpless Asymmetric Epoxidation, which proceeds with high predictability and enantioselectivity.[6][10] The resulting chiral epoxy alcohol is a versatile intermediate that can undergo regioselective ring-opening reactions to generate valuable 1,2-diols and amino alcohols, motifs commonly found in pharmaceuticals.[11][12]
Protocol 1: Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols.[5] The choice of the chiral tartrate ligand, either L-(+)-diethyl tartrate (DET) or D-(-)-DET, dictates the facial selectivity of the oxidation, allowing for predictable access to either epoxide enantiomer.[5][6]
Causality: The Catalytic Cycle
The reaction is catalyzed by a titanium(IV) isopropoxide and diethyl tartrate complex. This complex coordinates with both the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP). The chiral environment created by the tartrate ligand directs the delivery of the oxygen atom to one specific face of the alkene, resulting in a product with high enantiomeric excess (ee).[6][10]
Step-by-Step Methodology
This protocol details the epoxidation of (S)-2-(Boc-amino)-4-penten-1-ol to yield the corresponding (2S,3S)-epoxy alcohol. Using D-(-)-DET directs oxygen delivery to the α-face of the alkene when drawn in the standard orientation.
Materials:
-
(S)-2-(Boc-amino)-4-penten-1-ol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
10% aqueous NaOH solution saturated with NaCl
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Flask Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon). Add ~5g of powdered 4Å molecular sieves.
-
Initial Setup: Add 100 mL of anhydrous DCM to the flask and cool the suspension to -20 °C using a cooling bath (e.g., acetonitrile/dry ice).
-
Catalyst Formation: To the cooled, stirred suspension, add D-(-)-DET (e.g., 1.2 mmol) via syringe, followed by the slow, dropwise addition of Ti(OiPr)₄ (e.g., 1.0 mmol). The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C to allow for catalyst pre-formation.
-
Substrate Addition: Add a solution of (S)-2-(Boc-amino)-4-penten-1-ol (e.g., 10.0 mmol) in 20 mL of anhydrous DCM to the reaction mixture dropwise over 10 minutes.
-
Oxidant Addition: Add TBHP (e.g., 20.0 mmol, 2 equivalents) dropwise via syringe over 15 minutes. Caution: Ensure the internal temperature does not rise above -15 °C during the addition.
-
Reaction Monitoring: Stir the reaction at -20 °C for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding 20 mL of 10% aqueous NaOH solution saturated with NaCl. Remove the flask from the cooling bath and allow it to warm to room temperature while stirring vigorously for at least 1 hour. A white precipitate (titanium salts) will form.
-
Workup: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM. Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure epoxy alcohol.
Data Presentation: Expected Outcomes
The Sharpless Asymmetric Epoxidation is known for its high yields and exceptional stereoselectivity.
| Parameter | Expected Value | Citation |
| Chemical Yield | 80 - 95% | [11] |
| Enantiomeric Excess (ee) | >95% | [10] |
| Diastereomeric Ratio (dr) | >20:1 | [6] |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, Specific Rotation | N/A |
Application in Oncology Drug Synthesis: The Case of Ibrutinib
While a direct, single-pot synthesis of a final drug from our starting material is uncommon, the chiral intermediates derived from it are crucial. A prime example is the synthesis of Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor used to treat various B-cell cancers.[13]
A key chiral fragment of Ibrutinib is the (R)-piperidine ring system.[14] While our starting material has (S)-stereochemistry, the synthetic principles are identical. The chiral amino diol and amino alcohol synthons derived from (S)-2-(Boc-amino)-4-penten-1-ol are representative of the complex, stereochemically dense fragments required for modern kinase inhibitors. For instance, the synthesis of Ibrutinib often involves coupling a chiral piperidine derivative with the pyrazolopyrimidine core.[13][15] The protocols described herein provide a reliable pathway to access such chiral amine-containing fragments, which are ubiquitous in drug discovery.[16][17]
Conclusion
(S)-2-(Boc-amino)-4-penten-1-ol stands out as a highly effective and versatile chiral building block. Through well-established and reliable transformations like the Sharpless Asymmetric Epoxidation, it provides access to advanced chiral intermediates with excellent stereocontrol. The protocols outlined in this note demonstrate a robust pathway for generating valuable synthons applicable to the asymmetric synthesis of complex pharmaceuticals, including potent oncology drugs. The ability to predictably install multiple stereocenters makes this starting material an invaluable tool for researchers, scientists, and drug development professionals aiming to accelerate the discovery and synthesis of next-generation therapeutics.
References
- Benchchem. Application Notes and Protocols: Sharpless Asymmetric Epoxidation for Chiral Oxiranes.
- ACS Publications. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry.
- MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- Grantome. Enantioselective Synthesis of Cancer Growth Inhibitors.
- Benchchem. A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
- ResearchGate. (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
- ACS Publications. Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development.
- RSC Publishing. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications.
- Drug Discovery and Development. Breakthrough Technique Streamlines Olefin Synthesis.
- Semantic Scholar. Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis and Clinical Application.
- ResearchGate. Scope of the olefination protocol. The first line of results indicates...
- ScienceDaily. Broad advance from chemists dramatically simplifies olefin synthesis.
- ACS Publications. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis.
- RSC Publishing. The significance of chirality in contemporary drug discovery-a mini review.
- Dr. May Group. Olefin Synthesis Handout.
- PubMed Central (PMC). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- MDPI. Recent Advances in Biocatalysis for Drug Synthesis.
- PubMed Central (PMC). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine.
- Google Patents. CN104557945A - Synthesis method of ibrutinib.
- TREA. Process for preparing ibrutinib and its intermediates.
- ACS Publications. Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.
- ResearchGate. (PDF) Synthesis of [ 13 C 6 ]‐Ibrutinib.
- European Patent Office. METHOD FOR PREPARING IBRUTINIB - EP 3257855 B1.
- MedKoo Biosciences. Ibrutinib Synthetic Routes.
- MDPI. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
- PubMed. Development of an asymmetric synthesis of a chiral quaternary FLAP inhibitor.
- Application of chiral building blocks to the synthesis of drugs.
- PubMed. Enantioselective synthesis in organic and medicinal chemistry.
- PubMed Central (PMC). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- The Importance of Chiral Building Blocks in Peptide Synthesis.
- PubMed. Asymmetric synthesis of the ABC-ring system of the antitumor antibiotic MPC1001.
- RSC Publishing. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science.
- BOC Sciences. Precision Chiral Building Block Synthesis.
- PubMed Central (PMC). Asymmetric total synthesis of (1S,2S,4S)-β-elemene.
- Sigma-Aldrich. New Chiral Building Blocks.
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 14. medkoo.com [medkoo.com]
- 15. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: The Role and Reaction Mechanism of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate in the Synthesis of Macrocyclic HCV Protease Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Chiral Building Block for Anti-HCV Drug Synthesis
Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of potent and specific direct-acting antivirals (DAAs). A major class of these therapeutics, the HCV NS3/4A protease inhibitors, function by obstructing the viral polyprotein processing essential for HCV replication. Many of the most effective inhibitors, such as Simeprevir, Vaniprevir, and Glecaprevir, are characterized by a macrocyclic peptide-like scaffold. The synthesis of these complex macrocycles relies on strategic chemical transformations, among which Ring-Closing Metathesis (RCM) has emerged as a robust and indispensable tool.[1][2]
At the heart of this strategy lies the chiral intermediate, tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate . This versatile molecule serves as a critical precursor, incorporating a protected amine, a primary alcohol, and a terminal alkene within a stereochemically defined framework.[3][4] Its terminal vinyl group is specifically designed to participate in RCM, enabling the efficient construction of the large ring systems that define the pharmacophore of many HCV protease inhibitors.[4] This document provides an in-depth analysis of the reaction mechanism of this key intermediate, detailed experimental protocols, and insights into its application in the synthesis of next-generation HCV therapeutics.
The Core Reaction: Ring-Closing Metathesis (RCM)
The primary utility of this compound in this context is to serve as one of the terminal olefin partners in an intramolecular RCM reaction. After being coupled with another peptide fragment containing a second terminal alkene, the resulting diene precursor is subjected to a ruthenium-based catalyst to form the macrocycle.
The Catalytic Cycle: A Mechanistic Overview
The RCM reaction is catalyzed by transition metal carbene complexes, most notably the Nobel Prize-winning Grubbs and Hoveyda-Grubbs catalysts.[5] The generally accepted mechanism, known as the Chauvin mechanism, proceeds through a series of cycloaddition and cycloreversion steps.
The catalytic cycle can be broken down as follows:
-
Initiation: The precatalyst (e.g., Grubbs II catalyst) reacts with one of the terminal alkene groups of the linear diene substrate. The phosphine or other coordinating ligand dissociates, and the alkene coordinates to the ruthenium center. A [2+2] cycloaddition forms a ruthenacyclobutane intermediate.
-
Productive Cycloreversion: This intermediate fragments to release the original benzylidene group (from the catalyst) and forms a new ruthenium alkylidene complex with the substrate.
-
Intramolecular Ring Closing: The second terminal alkene on the same molecule now coordinates to the ruthenium center. A subsequent intramolecular [2+2] cycloaddition forms a new, larger ruthenacyclobutane ring.
-
Catalyst Regeneration: This cyclic intermediate undergoes a final retro-[2+2] cycloaddition. This step releases the desired macrocyclic product (with a new internal double bond) and regenerates the ruthenium carbene catalyst, which now carries a methylene group derived from the substrate. This regenerated catalyst can then enter a new catalytic cycle, typically with the release of a small, volatile alkene like ethylene as a byproduct.
dot graph "RCM_Catalytic_Cycle" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Precatalyst [label="[Ru]=CHPh (Grubbs Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diene [label="Linear Diene Precursor\n(Containing the carbamate moiety)", fillcolor="#FBBC05"]; Coordination1 [label="Alkene Coordination", fillcolor="#FFFFFF"]; Metallacyclobutane1 [label="First Ruthenacyclobutane\nIntermediate", fillcolor="#FFFFFF"]; NewCarbene [label="New Ruthenium Carbene\n[Ru]=CHR'", fillcolor="#34A853", fontcolor="#FFFFFF"]; IntramolecularCoord [label="Intramolecular\nCoordination", fillcolor="#FFFFFF"]; Metallacyclobutane2 [label="Second Ruthenacyclobutane\n(Macrocyclic)", fillcolor="#FFFFFF"]; ProductRelease [label="Product Release &\nCatalyst Regeneration", fillcolor="#FFFFFF"]; Product [label="Macrocyclic Product\n(HCV Inhibitor Core)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Ethylene (g)", fillcolor="#F1F3F4", shape=ellipse];
// Edges Precatalyst -> Coordination1 [label="+ Diene"]; Diene -> Coordination1; Coordination1 -> Metallacyclobutane1 [label="[2+2] Cycloaddition"]; Metallacyclobutane1 -> NewCarbene [label="Retro [2+2]\n- PhCH=CH2"]; NewCarbene -> IntramolecularCoord [label="Ring Closing"]; IntramolecularCoord -> Metallacyclobutane2 [label="[2+2] Cycloaddition"]; Metallacyclobutane2 -> ProductRelease [label="Retro [2+2]"]; ProductRelease -> Product; ProductRelease -> Byproduct; ProductRelease -> Precatalyst [label="Regenerated Catalyst\n([Ru]=CH2)"]; } Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).
Application in HCV Inhibitor Synthesis: A Workflow
The synthesis of a macrocyclic HCV inhibitor using this compound generally follows a convergent strategy. The chiral carbamate is first elongated or coupled to other peptide fragments to assemble the full linear diene precursor required for macrocyclization.
dot graph "HCV_Inhibitor_Synthesis_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes start [label="this compound", fillcolor="#FBBC05"]; peptide [label="Peptide Fragment with\nTerminal Alkene", fillcolor="#FBBC05"]; coupling [label="Peptide Coupling/\nElongation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; diene [label="Linear Diene Precursor", fillcolor="#FFFFFF"]; rcm [label="Ring-Closing Metathesis (RCM)\n(e.g., Grubbs II Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; macrocycle [label="Crude Macrocycle", fillcolor="#FFFFFF"]; purification [label="Purification\n(Crystallization/Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final Macrocyclic\nHCV Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> coupling; peptide -> coupling; coupling -> diene; diene -> rcm; rcm -> macrocycle; macrocycle -> purification; purification -> final_product; } Caption: General workflow for HCV inhibitor synthesis via RCM.
Experimental Protocols & Considerations
The success of the RCM step is highly dependent on reaction conditions. Factors such as catalyst choice, solvent, temperature, and concentration must be carefully optimized to maximize yield and minimize the formation of dimeric or oligomeric byproducts.[2]
General Protocol for Ring-Closing Metathesis
This protocol is a representative example based on methodologies reported for the synthesis of inhibitors like Vaniprevir (MK-7009).[1][6]
Materials:
-
Linear diene precursor
-
Grubbs II or Hoveyda-Grubbs II catalyst
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the linear diene precursor in the anhydrous, degassed solvent to a specific concentration (e.g., 0.1 M). High dilution is often used to favor intramolecular cyclization over intermolecular dimerization.
-
Catalyst Addition: Add the ruthenium catalyst (typically 0.2–5 mol%) to the solution. In some process chemistry applications, the catalyst is added slowly or portion-wise to maintain a low active concentration and improve efficiency.[1]
-
Reaction: Heat the reaction mixture (e.g., 40–80 °C) and monitor its progress by a suitable analytical method (e.g., LC-MS, TLC). The reaction is driven to completion by the removal of the volatile ethylene byproduct.[7]
-
Quenching: Upon completion, cool the reaction to room temperature. The catalyst can be quenched by adding a scavenger like triphenylphosphine or ethyl vinyl ether.
-
Work-up and Purification: Concentrate the reaction mixture in vacuo. The crude product is then purified to remove the ruthenium catalyst and any byproducts. This is a critical step, as residual metal content must be extremely low for pharmaceutical applications.[7] Purification is typically achieved by silica gel chromatography followed by crystallization.
Key Optimization Parameters
The following table summarizes critical parameters that require optimization for a successful RCM reaction in the context of complex pharmaceutical intermediates.
| Parameter | Typical Range/Value | Rationale & Causality | Reference |
| Catalyst Loading | 0.2 - 10 mol% | Lower loading is cost-effective but may require longer reaction times or higher temperatures. Higher loading can drive difficult cyclizations but increases cost and residual metal contamination. | [1] |
| Concentration | 0.001 - 0.1 M | High dilution favors the intramolecular RCM pathway, minimizing the formation of intermolecular dimers and oligomers, which are common side products. | [2] |
| Solvent | Toluene, Dichloromethane | The solvent must be inert to the catalyst and substrate, and capable of dissolving the diene precursor. Toluene is often preferred for higher temperatures. | [1] |
| Temperature | 40 - 110 °C | Higher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions. The choice depends on catalyst stability. | [2] |
| Atmosphere | Inert (N₂ or Ar) | Grubbs catalysts, while more air-tolerant than earlier metathesis catalysts, perform optimally under inert conditions to prevent oxidative degradation. | [5] |
Conclusion: Enabling Complex Drug Architectures
This compound is more than just an intermediate; it is an enabling molecule that provides a reliable and stereochemically defined handle for one of the most powerful macrocyclization techniques in modern medicinal chemistry. Its application in the synthesis of HCV protease inhibitors showcases how a strategic building block can be pivotal in accessing complex and biologically active molecular architectures. The reaction mechanism, centered around the robust and predictable Ring-Closing Metathesis, allows for the efficient and scalable production of these life-saving therapeutics. Understanding the nuances of the RCM protocol and the function of this key carbamate is essential for researchers and professionals dedicated to the ongoing fight against Hepatitis C.
References
-
Lassaletta, J. M., & Gavrilov, K. (2007). Application of ring-closing metathesis for the synthesis of macrocyclic peptidomimetics as inhibitors of HCV NS3 protease. Organic Letters, 9(16), 3061–3064. Available at: [Link]
-
Chen, M., et al. (2012). Synthesis of the HCV Protease Inhibitor Vaniprevir (MK-7009) Using Ring-Closing Metathesis Strategy. The Journal of Organic Chemistry, 77(8), 3785–3795. Available at: [Link]
-
Hughes, D. L. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Available at: [Link]
-
Chen, M., et al. (2012). Synthesis of the HCV Protease Inhibitor Vaniprevir (MK-7009) Using Ring-Closing Metathesis Strategy. ResearchGate. Available at: [Link]
-
Arumugasamy, J., et al. (2013). Development of Related HCV Protease Inhibitors: Macrocyclization of Two Highly Functionalized Dienyl-ureas via Ring-Closing Metathesis. Organic Process Research & Development, 17(5), 841–849. Available at: [Link]
-
LookChem. (n.d.). Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. Available at: [Link]
-
PW Consulting. (2025). This compound Market. Available at: [Link]
-
PubChem. (n.d.). (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Grubbs catalyst. Available at: [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. Cas 116613-81-1,(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | lookchem [lookchem.com]
- 4. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Protocol for the Chemoselective N-Boc Protection of 2-Aminopent-4-en-1-ol
Abstract: The selective protection of primary amines is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document provides a detailed experimental protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in 2-aminopent-4-en-1-ol. This protocol emphasizes chemoselectivity, aiming to exclusively modify the amine in the presence of a reactive allylic alcohol. We will delve into the mechanistic rationale behind the chosen conditions, provide a step-by-step guide for execution and monitoring, and outline purification and characterization procedures. This guide is intended for researchers and professionals in drug development and chemical synthesis.
Introduction: The Strategic Importance of Boc Protection
The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry.[1] Its widespread use stems from its ease of installation, general stability to a wide range of nucleophilic and basic conditions, and facile removal under mild acidic conditions.[2][3][4] In molecules possessing multiple reactive functional groups, such as 2-aminopent-4-en-1-ol, the ability to selectively protect one site is paramount for achieving desired synthetic outcomes. The primary amino group in this substrate is a potent nucleophile and base, which can interfere with subsequent reactions targeting the hydroxyl or olefinic functionalities.[3] Therefore, its temporary masking as a Boc-carbamate is a critical strategic step.
The challenge in the Boc protection of amino alcohols lies in achieving high chemoselectivity for N-acylation over O-acylation. While amines are generally more nucleophilic than alcohols, under certain conditions, particularly with the use of activating agents like 4-(dimethylamino)pyridine (DMAP), competitive O-Boc protection can occur.[5][6] The protocol detailed herein is optimized to favor the desired N-protection, yielding tert-butyl (1-hydroxypent-4-en-2-yl)carbamate.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[2][7] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide and tert-butoxide.[1] The generated tert-butoxide is a sufficiently strong base to deprotonate the now-protonated carbamate, yielding the final product and tert-butanol.[7] The evolution of carbon dioxide gas is a characteristic feature of this reaction and helps to drive it to completion.[2][3]
To ensure chemoselectivity, this protocol avoids the use of strong acylation catalysts like DMAP which can promote the undesired O-protection of the allylic alcohol.[5][8] The reaction is performed under mild conditions that leverage the inherently higher nucleophilicity of the amine compared to the alcohol.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Aminopent-4-en-1-ol | 101.15 | 1.00 g | 9.89 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.37 g | 10.87 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.50 mL | 10.87 | 1.1 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 2 x 25 mL | - | - |
| Brine | - | 25 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
| Silica Gel (for chromatography) | - | As needed | - | - |
| Ethyl Acetate (for TLC and chromatography) | - | As needed | - | - |
| Hexanes (for TLC and chromatography) | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopent-4-en-1-ol (1.00 g, 9.89 mmol).
-
Dissolution: Dissolve the starting material in 50 mL of dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.50 mL, 10.87 mmol) to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (2.37 g, 10.87 mmol) in a minimal amount of DCM to the stirring solution at room temperature. A gentle evolution of gas (CO₂) should be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.[9]
-
TLC System: A typical eluent system is 30:70 ethyl acetate/hexanes.
-
Visualization: The starting material (primary amine) can be visualized with a ninhydrin stain, while the product can be visualized with a potassium permanganate stain or by charring after dipping in p-anisaldehyde solution.[10][11] The product, being less polar, will have a higher Rf value than the starting amino alcohol.
-
-
Work-up: Once the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material spot on TLC), quench the reaction by adding 25 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-hydroxypent-4-en-2-yl)carbamate.[9][13]
Visualization of the Experimental Workflow
Caption: Workflow for the N-Boc protection of 2-aminopent-4-en-1-ol.
Characterization and Validation
The identity and purity of the final product, tert-butyl (1-hydroxypent-4-en-2-yl)carbamate, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful installation of the Boc group. Key signals to look for include the characteristic singlet at ~1.4 ppm for the nine tert-butyl protons and the appearance of a carbamate NH proton.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the appearance of the carbamate carbonyl stretch (typically ~1680-1700 cm⁻¹) and the N-H stretch.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after several hours, an additional small portion (0.1-0.2 equivalents) of Boc₂O can be added. Ensure the triethylamine used is dry, as moisture can hydrolyze the Boc anhydride.
-
Formation of Side Products: The primary potential side product is the di-Boc protected amine. This is generally minimized by using only a slight excess (1.1 equivalents) of Boc₂O. O-Boc protection is unlikely under these conditions but can be checked for by NMR.
-
Purification Issues: The product is a relatively polar molecule. If it is difficult to elute from the silica gel column, a small percentage of methanol can be added to the ethyl acetate eluent. Primary amines are known to streak on silica gel; adding a small amount of triethylamine (~0.5-1%) to the column eluent can improve the separation of any unreacted starting material.[10][11]
Conclusion
This application note provides a robust and reliable protocol for the chemoselective N-Boc protection of 2-aminopent-4-en-1-ol. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively mask the amine functionality, enabling a broader range of subsequent chemical transformations. The detailed step-by-step procedure, coupled with practical insights, serves as a comprehensive guide for professionals in the field of organic synthesis.
References
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- BenchChem. (2025). The Chemistry of the Boc Protecting Group.
-
ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hassner, A., & Krepski, L. R. (1999). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 64(14), 4933–4944. Retrieved from [Link]
-
Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry, 63(1), 153-162. Retrieved from [Link]
-
ResearchGate. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
VanVeller Lab Resources - Department of Chemistry. (n.d.). How to Perform Flash Chromatography. Retrieved from [Link]
-
YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
ResearchGate. (2016, August 18). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. VanVeller Lab Resources [group.chem.iastate.edu]
- 12. rsc.org [rsc.org]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate in the Manufacturing of CDK4/6 Inhibitors: A Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the advent of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has marked a paradigm shift, particularly in the management of hormone receptor-positive (HR+) breast cancer. The clinical success of approved drugs such as Palbociclib, Ribociclib, and Abemaciclib is not only a testament to our growing understanding of cell cycle dysregulation in oncology but also a showcase of sophisticated synthetic chemistry.[1] Central to the manufacturing of these complex molecules is the use of specific, high-purity chiral intermediates that dictate the stereochemistry and, ultimately, the efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed exploration of one such critical building block: tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate .
This guide is intended for researchers, medicinal chemists, and process development scientists. It will elucidate the significance of this chiral amino alcohol, detail its application in the synthesis of key intermediates for CDK4/6 inhibitors, and provide exemplary protocols to illustrate its practical implementation.
The Imperative of Stereochemistry in CDK4/6 Inhibition
CDK4 and CDK6 are key enzymes that regulate the G1-S phase transition of the cell cycle.[1] Their inhibition leads to cell cycle arrest and a subsequent halt in tumor proliferation. The three-dimensional structure of these inhibitors is paramount to their ability to bind effectively to the ATP-binding pocket of the CDK4/6 enzymes. Even minor variations in stereochemistry can lead to a significant loss of potency and selectivity, rendering the drug ineffective or prone to off-target effects. Therefore, the enantioselective synthesis of these drugs is not merely a matter of chemical purity but a fundamental requirement for therapeutic efficacy.
Featured Intermediate: this compound
| Property | Value |
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate |
| Synonyms | (S)-N-Boc-2-aminopent-4-en-1-ol |
| CAS Number | 116613-81-1 |
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-enantiomer |
This molecule is a versatile chiral building block, featuring a protected amine and a primary alcohol, with a terminal alkene that allows for diverse chemical modifications. Its (S)-configuration is crucial for establishing the correct stereocenter in the final CDK4/6 inhibitor structure.
Visualization of the Synthetic Strategy
The following diagram illustrates a conceptual workflow for the integration of this compound into the synthesis of a chiral fragment suitable for CDK4/6 inhibitor manufacturing.
Caption: Conceptual workflow for chiral piperazine synthesis.
Application in the Synthesis of a Ribociclib Intermediate Analogue
While specific proprietary manufacturing processes are closely guarded, the scientific literature and patent landscape provide insights into plausible synthetic routes. The following protocol outlines a representative synthesis of a chiral piperazine intermediate, a key structural motif in Ribociclib, starting from this compound. This protocol is illustrative and intended for research and development purposes.
Protocol 1: Synthesis of a Chiral N-Boc-piperazine Intermediate
This multi-step protocol demonstrates the conversion of the starting amino alcohol into a chiral piperazine derivative.
Step 1: Oxidation of the Primary Alcohol to the Aldehyde
-
Rationale: The primary alcohol is converted to an aldehyde to facilitate a subsequent reductive amination reaction, a key step in building the piperazine ring.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. This intermediate is often used directly in the next step without further purification.
-
Step 2: Reductive Amination with a Protected Diamine
-
Rationale: This step introduces the second nitrogen atom required for the piperazine ring. A protected diamine is used to prevent side reactions.
-
Procedure:
-
Dissolve the crude aldehyde from Step 1 in methanol (10 volumes).
-
Add N-Boc-ethylenediamine (1.1 eq) and acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and concentrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the coupled product.
-
Step 3: Ozonolysis and Reductive Workup
-
Rationale: The terminal alkene is cleaved to form a new aldehyde, which will be used for the intramolecular cyclization.
-
Procedure:
-
Dissolve the product from Step 2 in a mixture of DCM and methanol (1:1, 20 volumes) and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (3.0 eq) and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the aldehyde.
-
Step 4: Intramolecular Reductive Amination (Cyclization)
-
Rationale: The newly formed aldehyde undergoes an intramolecular reaction with the deprotected secondary amine to form the piperazine ring.
-
Procedure:
-
Dissolve the aldehyde from Step 3 in methanol (10 volumes).
-
Add a catalytic amount of acetic acid.
-
Add sodium cyanoborohydride (1.5 eq) at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction as described in Step 2 and purify by column chromatography to yield the chiral N-Boc-piperazine intermediate.
-
Data Summary
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | Crude Aldehyde | >95% (crude) | - |
| 2 | Coupled Diamine | 70-85% | >95% |
| 3 | Aldehyde Precursor | 60-75% | >95% |
| 4 | Chiral N-Boc-piperazine | 75-90% | >98% |
Final Assembly and Conclusion
The resulting chiral N-Boc-piperazine intermediate can then be deprotected and coupled to the core heterocyclic scaffold of a CDK4/6 inhibitor, such as the pyrido[2,3-d]pyrimidin-7-one core of Palbociclib or the 7H-pyrrolo[2,3-d]pyrimidine core of Ribociclib, typically via a Buchwald-Hartwig amination or a similar cross-coupling reaction.
The use of this compound provides a reliable and efficient method for introducing the required stereochemistry early in the synthetic sequence. This approach avoids late-stage chiral resolutions, which are often inefficient and costly. The versatility of the terminal alkene and the primary alcohol functionalities allows for various synthetic strategies to be employed, making it a valuable tool in the arsenal of medicinal and process chemists working on the development of next-generation kinase inhibitors. The protocols outlined herein serve as a foundation for further optimization and scale-up in a drug development setting.
References
-
U.S. Food and Drug Administration. (2017). FDA approves new treatment for advanced or metastatic breast cancer. [Link]
- Reddy, P. S., et al. (2018). Process for preparation of Ribociclib and its acid addition salts. WO 2018051280 A1.
-
Duan, S., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated S N Ar Coupling. Organic Process Research & Development, 20(7), 1191–1202. [Link]
-
Frederick, M. O., & Kjell, D. P. (2015). A synthesis of abemaciclib utilizing a Leuckart–Wallach reaction. Tetrahedron Letters, 56(7), 949-951. [Link]
-
Patel, R. N. (2015). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 20(1), 81-115. [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]
-
Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 6048-6056. [Link]
Sources
Application Note & Protocol: A Researcher's Guide to Sourcing and Validating Research-Grade tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate
Introduction: The Significance of a Chiral Building Block
tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate (CAS No. 116613-81-1) is a versatile and critical chiral building block in modern medicinal chemistry.[1] Its defined stereochemistry is fundamental to its utility as a precursor in the synthesis of optically active compounds, particularly in the development of antiviral and oncology therapies.[2] The (S)-configuration dictates the molecule's three-dimensional orientation, which directly influences its interaction with biological targets and, consequently, the efficacy and safety of the final active pharmaceutical ingredient (API).[1][3]
For researchers and drug development professionals, the procurement of this intermediate is not a trivial task of finding the lowest-cost provider. The integrity of multi-step synthetic campaigns and the validity of biological data hinge on the chemical purity and, most importantly, the enantiomeric purity of this starting material. Impurities or, critically, the presence of the unwanted (R)-enantiomer, can lead to failed reactions, complex purification challenges, and misleading pharmacological results.[4]
This guide provides a comprehensive framework for identifying reliable suppliers and establishing a robust in-house validation system. It is designed to empower researchers to source this critical reagent with confidence, ensuring the reproducibility and integrity of their scientific work.
The Supplier Landscape: Navigating Your Sourcing Options
The market for specialized chemical intermediates like this compound is diverse, ranging from large global distributors to specialized contract development and manufacturing organizations (CDMOs).[2] Understanding this landscape is the first step in making an informed choice.
Supplier Categories
-
Global Chemical Distributors (e.g., Merck/Sigma-Aldrich, Alfa Aesar): These suppliers offer a broad portfolio of research chemicals, often with robust documentation and rapid delivery. They are excellent for small-scale R&D quantities and typically provide a Certificate of Analysis (CoA) with their products.[2][5]
-
Specialized Fine Chemical Manufacturers (e.g., ChemScene, Carbosynth): These companies focus on producing innovative and rare chemical building blocks for research and development. They may offer higher purity grades and more detailed analytical data.[6][7]
-
Contract Development and Manufacturing Organizations (CDMOs) (e.g., Bachem AG, Pharmaron): CDMOs provide tailored synthesis services, often under stringent cGMP (current Good Manufacturing Practices) conditions.[2] They are the preferred partners for scaling up from grams to kilograms for preclinical and clinical studies.
-
Regional Traders and Marketplaces (e.g., Echemi, ChemicalBook): These platforms list numerous suppliers, often from regions with competitive manufacturing costs.[7][8] While cost-effective, they require more rigorous vetting to ensure quality and consistency.
Initial Supplier Comparison
The following table summarizes key specifications from a selection of representative suppliers. Note: This data is for illustrative purposes and should be verified directly with the supplier for the specific lot.
| Supplier Category | Representative Supplier | Stated Purity | Key Documentation | Scale |
| Global Distributor | Merck (Sigma-Aldrich) | 97% | CoA, COO[5] | Research (g) |
| Fine Chemical Mfr. | ChemScene | ≥97% | CoA[6] | Research (g) |
| Fine Chemical Mfr. | Accela ChemBio Inc. | ≥98% | CoA[7] | Research (g) |
| CDMO / Bulk Supplier | VGS SYNTHESIS PVT. LTD. | 98% | CoA, MSDS | Bulk (kg to MT)[7] |
| CDMO / Bulk Supplier | Pharmaron | Custom (cGMP) | Full analytical package | Kilo-lab to Plant[2] |
A Framework for Supplier Qualification
Selecting a supplier should be a systematic process grounded in risk assessment and data verification. The quality of a reagent cannot be assumed based on a catalog description alone.[9] The following workflow provides a robust methodology for vetting and approving a new supplier.
Sources
- 1. Cas 116613-81-1,(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | lookchem [lookchem.com]
- 2. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. This compound | 116613-81-1 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 116613-81-1 CAS Manufactory [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important?
This compound (CAS No. 116613-81-1) is a chiral carbamate derivative widely used as a building block in organic synthesis.[1][2] Its significance lies in its stereospecific structure, which is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3] This intermediate is integral to the production of various antiviral therapies, particularly NS3/4A protease inhibitors for Hepatitis C, as well as in the development of oncology drugs like kinase inhibitors.[3] The presence of both a Boc-protected amine and a primary alcohol, along with a terminal alkene, makes it a versatile synthon for complex molecule construction.[1]
Q2: What are the primary synthetic routes to this compound?
There are several established routes, but two are most common in laboratory and industrial settings:
-
Grignard Addition to a Chiral Aldehyde: This is a widely used laboratory-scale method. It typically involves the synthesis of N-Boc-(S)-alaninal (the aldehyde derived from N-Boc-(S)-alanine) followed by a nucleophilic addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide). This route is effective but requires careful control of reaction conditions to avoid side reactions.
-
Reduction of a Protected Amino Acid: This method involves the reduction of the carboxylic acid of N-Boc-(S)-2-amino-pent-4-enoic acid, often using a reducing agent like lithium aluminum hydride. While conceptually straightforward, this approach can be challenging to scale up due to the high reactivity and safety considerations of the reducing agents.[4]
-
Boc Protection of the Amino Alcohol: If the precursor (S)-1-amino-4-penten-2-ol is available, a direct N-protection using di-tert-butyl dicarbonate (Boc₂O) is the most direct route.[5] The challenge often lies in the commercial availability and cost of the starting amino alcohol.[6]
This guide will focus primarily on troubleshooting the Grignard addition route, as it presents the most frequent challenges related to yield and purity.
Troubleshooting Guide: The Grignard Addition Route
The reaction of N-Boc-(S)-alaninal with vinylmagnesium bromide is a powerful C-C bond-forming reaction. However, its success is highly dependent on mitigating competing side reactions.
Caption: Workflow of the Grignard synthesis route, highlighting the desired nucleophilic addition versus the primary side reaction pathway.
Q3: My Grignard reaction yield is low, and I recover a lot of my starting aldehyde. What happened?
This is the most common failure mode and is almost always caused by the Grignard reagent acting as a base instead of a nucleophile.[7]
-
Causality: N-Boc-(S)-alaninal has an acidic proton on the α-carbon (the carbon adjacent to the aldehyde). Vinylmagnesium bromide is a very strong base and can abstract this proton to form a magnesium enolate.[8] During aqueous workup, this enolate is protonated, regenerating the starting aldehyde.
-
Troubleshooting Steps:
-
Temperature Control: Perform the addition of the Grignard reagent at a low temperature, typically -78 °C (a dry ice/acetone bath). Lower temperatures decrease the rate of the deprotonation side reaction more significantly than the desired nucleophilic addition.
-
Rate of Addition: Add the Grignard reagent solution slowly (dropwise) to the solution of the aldehyde. This maintains a low instantaneous concentration of the Grignard reagent, favoring the bimolecular addition over deprotonation.
-
Solvent Purity: Ensure your solvent (typically THF or diethyl ether) is absolutely anhydrous.[9] Water will rapidly quench the Grignard reagent, reducing its effective concentration and leading to lower conversion. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).[10]
-
Reagent Quality: Use a high-quality Grignard reagent. Commercial solutions can degrade over time. If you suspect your reagent is old, titrate it before use to determine the active concentration. If preparing it in situ, ensure the magnesium turnings are activated (e.g., with a crystal of iodine or by crushing) to remove the passivating magnesium oxide layer.[9][11]
-
Q4: My TLC shows the product spot, but also several other significant spots. What are these byproducts?
Besides unreacted starting material, other byproducts can form, complicating purification and reducing yield.
-
Potential Byproducts & Causes:
-
Reduced Aldehyde (N-Boc-(S)-alaninol): This occurs if the Grignard reagent undergoes a reduction pathway. This is more common with sterically hindered ketones but can occur with aldehydes. The hydride is delivered from the β-carbon of another Grignard molecule.[7]
-
Dimerized Grignard Product (1,3-Butadiene): This results from the coupling of the vinyl Grignard reagent. It is a volatile byproduct and usually removed during solvent evaporation.
-
O-Alkylation Products: While less common with aldehydes, Grignard reagents can sometimes attack the carbonyl oxygen, especially in reactions with heteroarylic ketones.[12] This is unlikely to be a major issue here but is a theoretical possibility.
-
-
Troubleshooting & Mitigation:
-
Use of Lewis Acids: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can significantly improve results. This is known as the Luche reduction condition when using NaBH₄, but the principle of using CeCl₃ applies to organometallics as well. The cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and strongly favoring the 1,2-nucleophilic addition over deprotonation.[8]
-
Protocol with CeCl₃: Anhydrous CeCl₃ (pre-dried in a vacuum oven) is stirred as a slurry in THF for several hours. The aldehyde solution is added, and the mixture is cooled to -78 °C before the slow addition of the Grignard reagent.
-
Q5: I'm having trouble with the initial Boc protection of (S)-1-amino-4-penten-2-ol. What are the best conditions?
If you are starting with the amino alcohol, the Boc protection step is generally high-yielding but can have pitfalls.
-
Causality: The protection involves the nucleophilic attack of the amine onto the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[13] A base is typically required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acid byproduct.
-
Optimized Conditions:
-
Standard Biphasic Conditions: A common and robust method involves dissolving the amino alcohol in a mixture of THF and water. Add Boc₂O (1.1 equivalents) followed by a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The reaction is typically stirred at room temperature for several hours.[5][14]
-
Anhydrous Conditions: For substrates sensitive to water, anhydrous conditions using a non-nucleophilic base like triethylamine (Et₃N) or DMAP in a solvent like dichloromethane (DCM) or acetonitrile can be used.[14]
-
Common Issue - Low Yield: This can result from incomplete reaction or difficult extraction. Ensure vigorous stirring in biphasic systems to maximize the interfacial area. During workup, be aware that the product has both polar (hydroxyl) and non-polar (Boc, alkyl chain) character, which can sometimes lead to emulsion formation.
-
Data & Protocol Reference
Troubleshooting Summary Table
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion (High starting material) | 1. Grignard reagent acting as a base (enolization).2. Poor quality/degraded Grignard reagent.3. Presence of water in the reaction. | 1. Lower reaction temperature to -78 °C.2. Add Grignard reagent dropwise.3. Use a freshly opened or titrated bottle of reagent.4. Use rigorously anhydrous solvents. |
| Multiple Byproducts on TLC | 1. Reduction of the aldehyde.2. Competing side reactions due to high basicity of the Grignard reagent. | 1. Pre-complex the aldehyde with anhydrous CeCl₃ before adding the Grignard reagent to enhance 1,2-addition.2. Maintain low temperatures throughout the addition. |
| Difficult Purification | 1. Close Rf values of product and byproducts.2. Emulsion during aqueous workup. | 1. Optimize column chromatography solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradients).2. During workup, add brine (saturated NaCl solution) to break emulsions. |
| Low Yield in Boc Protection Step | 1. Incomplete reaction.2. Insufficient base.3. Product loss during workup. | 1. Allow the reaction to stir longer or add a catalytic amount of DMAP.2. Ensure at least one equivalent of base is used.3. Perform multiple extractions with an appropriate organic solvent (e.g., Ethyl Acetate). |
Validated Experimental Protocol: Grignard Route
This protocol is a representative example and should be adapted based on laboratory-specific conditions and safety protocols.
Part A: Synthesis of N-Boc-(S)-alaninal
-
Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-Boc-(S)-alanine (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M).
-
Cooling: Cool the solution to -20 °C in an appropriate cooling bath.
-
Activation: Slowly add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). A white precipitate will form. Stir the reaction mixture at -20 °C for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and N-methylmorpholine (1.1 eq) in DCM. Add this to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight. This forms the Weinreb amide.
-
Workup 1: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Reduction: Dissolve the crude Weinreb amide in anhydrous THF and cool to 0 °C. Add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise. Monitor by TLC until the starting material is consumed.
-
Workup 2: Carefully quench the reaction by sequential slow addition of water, 15% NaOH solution, and more water. Filter the resulting solids and concentrate the filtrate to yield the crude aldehyde, which should be used immediately in the next step.
Part B: Grignard Addition to N-Boc-(S)-alaninal
-
Setup: In a flame-dried, three-necked flask under argon, dissolve the crude N-Boc-(S)-alaninal from Part A in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add vinylmagnesium bromide (1.5 eq, typically 1.0 M in THF) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for an additional 2-3 hours.
-
Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a clear oil or white solid. A typical yield for a well-executed reaction is in the range of 70-85%.[4]
References
- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate Information. LookChem. [Link]
-
This compound Market Report. PW Consulting. [Link]
-
Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]
-
(S)-Tert-Butyl (1-Hydroxypent-4-En-2-Yl)Carbamate Product Information. Wolfescience. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
This compound Market Analysis. LinkedIn. [Link]
-
(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Di-n-butyldivinyltin. Organic Syntheses. [Link]
-
Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. PubMed, National Center for Biotechnology Information. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
1-Amino-4-penten-2-ol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 4. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. 1-Amino-4-penten-2-ol | C5H11NO | CID 10931378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. total-synthesis.com [total-synthesis.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude (S)-N-Boc-2-aminopent-4-en-1-ol
Welcome to the technical support center for the purification of (S)-N-Boc-2-aminopent-4-en-1-ol (CAS 116613-81-1)[1][2]. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block with the high purity required for subsequent synthetic steps. This document provides in-depth, experience-driven answers to common purification and troubleshooting questions.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties and common impurities I should expect with crude (S)-N-Boc-2-aminopent-4-en-1-ol?
Answer: Pure (S)-N-Boc-2-aminopent-4-en-1-ol is typically an oil or a low-melting solid. Its structure, featuring a primary alcohol, a Boc-protected amine, and a terminal alkene, gives it moderate polarity.
Common impurities depend on the synthetic route but often include:
-
Di-tert-butyl dicarbonate ((Boc)₂O): Unreacted starting material from the protection step.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Unreacted Starting Material: The parent amino alcohol if the protection was incomplete.
-
Over-alkylation or side-reaction products: Depending on the specific synthesis.
-
Diastereomers: If the starting material was not enantiomerically pure.
Initial analysis by Thin Layer Chromatography (TLC) is crucial for assessing the impurity profile and devising a purification strategy.
Q2: Which primary purification technique is most effective for this compound?
Answer: For laboratory scale (<10 g), flash column chromatography on silica gel is the most common and effective method for purifying (S)-N-Boc-2-aminopent-4-en-1-ol. The compound's polarity is well-suited for separation from less polar impurities like (Boc)₂O and more polar baseline impurities. For achieving the highest levels of purity, particularly on a larger scale, crystallization may be a viable secondary step if the compound solidifies.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
Answer: While the Boc group is generally stable, the combination of a primary alcohol and a carbamate can sometimes interact with the acidic surface of standard silica gel, leading to streaking or degradation[3][4].
Solutions:
-
Deactivate the Silica Gel: Pre-treat the packed column by flushing it with your starting eluent containing 1% triethylamine (NEt₃). This neutralizes the acidic silanol groups[4]. After deactivation, flush with the regular eluent before loading your sample.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded phase like diol if silica sensitivity is confirmed[4].
-
Minimize Contact Time: Use a faster flow rate during chromatography to reduce the residence time of the compound on the column.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is the workhorse for purifying this compound. Below are solutions to common problems encountered during this process.
Problem 1: Poor separation between my product and a close-running impurity.
Root Cause Analysis: The polarity difference between your product and the impurity is insufficient in the chosen solvent system. The Boc-protected amino alcohol has both hydrogen bond donating (-OH) and accepting (C=O) sites, which dictates its interactions.
Solutions:
-
Optimize the Solvent System: A standard starting point is a gradient of ethyl acetate (EtOAc) in hexanes or heptane.
-
If separation is poor, try switching to a different solvent system to alter selectivity. A common alternative is dichloromethane (DCM) and methanol (MeOH). A small percentage of MeOH can significantly increase polarity and change the elution order.
-
-
Isocratic vs. Gradient Elution: If TLC shows a good separation window (ΔRf > 0.15), a carefully chosen isocratic elution can provide excellent purification. If impurities are close, a shallow gradient is often superior.
-
Sample Loading Technique: Poor loading is a common cause of bad separation.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like DCM[5].
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a strong solvent (e.g., MeOH, DCM), add a few grams of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column[5]. This technique often results in sharper bands and better separation.
-
| Solvent System (v/v) | Typical Rf Target | Notes |
| 20-40% EtOAc/Hexanes | 0.25 - 0.35 | Excellent starting point for resolving non-polar impurities. |
| 5-10% MeOH/DCM | 0.25 - 0.35 | Offers different selectivity; useful if EtOAc/Hexanes fails. |
| 30% EtOAc/Hexanes + 1% NEt₃ | 0.25 - 0.35 | Recommended if TLC shows streaking or tailing.[4] |
Problem 2: The product is streaking or tailing down the column.
Root Cause Analysis: Tailing is often caused by unwanted secondary interactions between the polar functional groups of your molecule (the alcohol and carbamate) and active sites on the silica gel[3]. This is especially common with amines or alcohols.
Solutions:
-
Add a Mobile Phase Modifier: The most effective solution is to add a small amount of a modifier to the eluent to mask the active sites on the silica.
-
For Basic/Neutral Compounds: Add 0.5-1% triethylamine (NEt₃) to your mobile phase. The amine competitively binds to the acidic silanol groups, preventing your compound from sticking and improving the peak shape[4].
-
For Acidic Compounds: While not applicable here, adding 0.5-1% acetic acid (AcOH) serves a similar purpose for acidic analytes.
-
-
Check Compound Stability: Perform a 2D TLC. Spot your compound, run the plate in one direction, dry it completely, and then run it again in the second direction (rotated 90 degrees). If a new spot appears off the diagonal, your compound is decomposing on the silica[3].
// Node Definitions start [label="Start:\nCrude (S)-N-Boc-2-\naminopent-4-en-1-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="Run TLC\n(e.g., 30% EtOAc/Hex)", fillcolor="#FBBC05", fontcolor="#202124"]; assess_tlc [label="Assess TLC Plate", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Chromatography Path good_sep [label="Good Separation?\n(Rf ~0.3, no streaks)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; run_column [label="Run Flash Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect & Combine\nPure Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporate [label="Evaporate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Pure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Troubleshooting Path streaking [label="Streaking/\nTailing?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_tea [label="Add 1% NEt3\nto Eluent", fillcolor="#FBBC05", fontcolor="#202124"];
poor_sep [label="Poor Separation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent System\n(e.g., 5% MeOH/DCM)", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> tlc; tlc -> assess_tlc; assess_tlc -> good_sep [label="Clean Spots"]; assess_tlc -> streaking [label="Streaking"];
streaking -> add_tea [label="Yes"]; add_tea -> tlc [label="Re-run TLC"]; streaking -> good_sep [label="No"];
good_sep -> run_column [label="Yes"]; good_sep -> poor_sep [label="No"];
poor_sep -> change_solvent [label="Yes"]; change_solvent -> tlc [label="Re-run TLC"];
run_column -> collect -> evaporate -> product; } dot Caption: Troubleshooting workflow for flash chromatography purification.
Troubleshooting Guide: Crystallization
If your purified oil or solid requires even higher purity, crystallization can be an excellent polishing step. However, Boc-protected amino alcohols can be challenging to crystallize.
Problem: My compound "oils out" instead of crystallizing.
Root Cause Analysis: "Oiling out" occurs when the compound's solubility in the solvent is too high at the crystallization temperature, or the cooling process is too rapid, causing it to separate as a liquid phase rather than forming an ordered crystal lattice.
Solutions:
-
Solvent Selection is Key: The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Start with a non-polar solvent like hexanes or cyclohexane . Add just enough of a more polar co-solvent (like ethyl acetate or diethyl ether) dropwise to the heated mixture to fully dissolve the compound. Let it cool slowly.
-
-
Slow Cooling: Do not rush the process. After dissolving at an elevated temperature, allow the solution to cool to room temperature slowly. If no crystals form, transfer it to a refrigerator (4°C), and then to a freezer (-20°C) if necessary. Rapid cooling promotes oiling.
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution. This provides a template for crystal growth[6].
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
-
-
Pulping/Trituration: If you obtain an oil, you can try adding a non-polar solvent (like cold hexanes) and vigorously stirring or sonicating the mixture. This can sometimes induce solidification (pulping)[6].
// Node Definitions start [label="Start:\nPurified Oily Product", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Minimum\nHot Solvent (e.g., EtOAc/Hex)", fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Slow Cool to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assess [label="Crystals Form?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Success Path filter [label="Filter & Wash\nwith Cold Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry Crystals\nUnder Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="High-Purity\nCrystalline Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Troubleshooting Path induce [label="Induce Nucleation\n(Scratch / Seed)", fillcolor="#FBBC05", fontcolor="#202124"]; refrigerate [label="Cool to 4°C / -20°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oiled_out [label="Product Oiled Out", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; triturate [label="Triturate with\nCold Non-Polar Solvent", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> dissolve -> cool -> assess; assess -> filter [label="Yes"]; filter -> dry -> product;
assess -> induce [label="No"]; induce -> refrigerate -> assess;
assess -> oiled_out [label="Oiled Out"]; oiled_out -> triturate; triturate -> assess [label="Check for Solids"]; } dot Caption: Decision process for troubleshooting crystallization.
References
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Retrieved from [Link]
-
Conway, V. G., & Evans, P. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1-2), 11-16. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Patil, S. A., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology An Indian Journal, 10(4). Retrieved from [Link]
-
Pearson, W. H., & Ren, Y. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry, 67(22), 7652-7663. Retrieved from [Link]
-
Reyes-González, M. A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1). Retrieved from [Link]
- Crystallization method of Boc-amino acid. (2021). Google Patents (CN112661672A).
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? (2018). Reddit. Retrieved from [Link]
Sources
- 1. (S)-N-Boc-2-aminopent-4-en-1-ol | 116613-81-1 | FB157591 [biosynth.com]
- 2. CAS 116613-81-1 | (S)-N-Boc-2-aminopent-4-en-1-ol - Synblock [synblock.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Common side reactions in the synthesis of tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical chiral intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your synthesis is successful, reproducible, and scalable.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction shows poor diastereoselectivity during the reduction of the N-Boc-protected amino ketone precursor. How can I improve the formation of the desired (S,S)- or (S,R)- diastereomer?
Answer:
Achieving high diastereoselectivity in the reduction of β-amino ketones to their corresponding amino alcohols is a common challenge. The stereochemical outcome is highly dependent on the choice of reducing agent, solvent, temperature, and the nature of the N-protecting group.[1][2][3]
Root Cause Analysis:
The stereoselectivity of this reduction is governed by the ability of the reducing agent to coordinate with the carbonyl oxygen and the nitrogen of the Boc-carbamate. This coordination can lead to a rigid cyclic intermediate, directing the hydride delivery from a specific face of the molecule.
-
Chelation Control: Some reducing agents can form a chelate with both the carbonyl oxygen and the carbamate, leading to a more rigid transition state and favoring the syn-amino alcohol.
-
Felkin-Anh Model: In the absence of strong chelation, the reduction may proceed via the Felkin-Anh model, where the bulky Boc-amino group directs the hydride to the opposite face, typically favoring the anti-amino alcohol.[4]
Troubleshooting Protocol:
-
Reagent Selection: The choice of hydride source is paramount.
-
For the syn-diastereomer , consider using reducing agents known for chelation control, such as zinc borohydride (Zn(BH₄)₂) or lithium triethylborohydride (LiEt₃BH).[3]
-
For the anti-diastereomer , non-chelating, sterically hindered reducing agents like L-Selectride® (lithium tri-sec-butylborohydride) or bulky aluminum hydrides can be effective.[4]
-
-
Temperature Control: Perform the reduction at low temperatures (-78 °C is common) to enhance selectivity by minimizing the kinetic energy of the system, which allows the subtle energetic differences between the diastereomeric transition states to have a greater effect.[4]
-
Solvent Effects: The solvent can influence the degree of chelation. Apolar, non-coordinating solvents like THF or toluene may favor chelation-controlled pathways, while polar, protic solvents can disrupt chelation.
Workflow for Optimizing Diastereoselectivity:
Caption: Competing pathways in Grignard reactions.
Question 3: During my synthesis, I am seeing byproducts related to the Boc-protecting group. What are these and how can I avoid them?
Answer:
The tert-butoxycarbonyl (Boc) group is generally stable but can be labile under certain conditions, leading to side reactions.
Root Cause Analysis:
-
Acid-Mediated Deprotection: The Boc group is designed to be removed by acid. [5]If your reaction conditions are even mildly acidic, or if acidic byproducts are generated, you may see partial or complete deprotection. The resulting free amine is nucleophilic and can lead to further side reactions.
-
Formation of tert-Butyl Byproducts: In the presence of strong nucleophiles or under thermal stress, the Boc group can decompose, leading to the formation of isobutylene and tert-butanol. These can sometimes alkylate other molecules in the reaction mixture.
-
Over-acylation with Boc₂O: When introducing the Boc group using di-tert-butyl dicarbonate (Boc₂O), especially with a catalyst like DMAP, it's possible to acylate the hydroxyl group of your product if the reaction is left for too long, forming a carbonate. [] Troubleshooting Protocol:
-
Maintain Neutral or Basic Conditions: Ensure your reaction medium is free from adventitious acid. Use a non-acidic workup or include a mild, non-nucleophilic base in your reaction if there's a risk of acid generation.
-
Control Reaction Time and Temperature: When installing the Boc group on a molecule containing a hydroxyl group, monitor the reaction closely by TLC or LC-MS to avoid over-reaction. Do not let the reaction run for an extended period (e.g., overnight) without confirming the initial protection is complete. []3. Purification: If deprotection occurs, it may be possible to re-protect the crude mixture before final purification. Byproducts like tert-butanol are often volatile and can be removed under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for converting Boc-L-allylglycine to this compound?
For the direct reduction of a carboxylic acid or its ester, strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) is effective but can be unselective. A milder and often more suitable choice is sodium borohydride (NaBH₄) in the presence of an activating agent, or by first converting the carboxylic acid to a mixed anhydride or an activated ester to increase its reactivity. For instance, converting the acid to a mixed anhydride with ethyl chloroformate followed by reduction with NaBH₄ at 0 °C is a standard and effective method that avoids over-reduction.
Q2: Are there any special precautions for running Grignard reactions on Boc-protected amino aldehydes?
Yes. Beyond the issue of N-H deprotonation discussed above, it is critical to use anhydrous conditions, as any moisture will quench the Grignard reagent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous.
Q3: What are the most effective methods for purifying the final product?
The product, this compound, is a moderately polar compound.
-
Flash Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is typically effective at separating the product from nonpolar starting materials and more polar byproducts.
-
Crystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used to achieve high purity.
Data Summary
| Parameter | Condition A (Favors syn) | Condition B (Favors anti) | Key Considerations |
| Reducing Agent | Zn(BH₄)₂ or LiAlH(O-t-Bu)₃ [4] | L-Selectride® or NB-Enantride® [4] | Chelation ability and steric bulk are key factors. |
| Temperature | -78 °C to 0 °C | -78 °C | Lower temperatures increase selectivity. |
| Solvent | THF, Ethanol [4] | THF | Aprotic solvents often favor chelation. |
| Typical d.r. | >95:5 | >95:5 | Can be highly selective with optimized conditions. |
References
- R. O. Hutchins, M. K. Hutchins, Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols, Can. J. Chem.
-
P. K. T. Lo, K. A. T. Tran, A. K. Yudin, Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic, J. Org. Chem., 2007 , 72(23), pp 8746–8754. [Link]
-
G. A. Molander, K. L. Bobbitt, Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives, J. Org. Chem., 1994 , 59(9), pp 2665–2669. [Link]
- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)
-
J. W. Yang, S. C. Pan, B. List, SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION, Org. Synth., 2009 , 86, 18. [Link]
- R. O. Hutchins, et al., Diastereoselective reduction of α-aminoketones, Canadian Journal of Chemistry.
-
J. G. de Vries, et al., Enantio- and diastereoselective synthesis of γ-amino alcohols, Chem. Commun., 2015 , 51, 13476-13479. [Link]
-
Organic Chemistry Portal, Grignard Reaction. [Link]
-
LookChem, Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
ResearchGate, Grignard reagent from amino acid?. [Link]
-
O. Chaloin, et al., SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE, Org. Synth., 2007 , 84, 141. [Link]
-
Organic Chemistry Portal, Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry, Reactions of Grignard Reagents. [Link]
-
PubChem, (2S)-2-(((tert-butoxy)carbonyl)amino)pent-4-enoic acid. [Link]
-
European Patent Office, PCSK9 ANTAGONIST BICYCLO-COMPOUNDS. [Link]
-
ResearchGate, Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. [Link]
-
J. E. Lee, et al., Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions, Sci Rep, 2021 , 11, 9046. [Link]
-
L. A. Carpino, Carbamic acid, tert-butyl ester, Org. Synth., 1964 , 44, 15. [Link]
-
Master Organic Chemistry, Protecting Groups for Amines: Carbamates. [Link]
-
PubChem, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
ResearchGate, How can we protect an amino group leaving an alcohol group free?. [Link]
-
PW Consulting, this compound Market. [Link]
-
Semantic Scholar, ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for (S)-2-(Boc-amino)-4-penten-1-ol
Welcome to the technical support guide for the synthesis of (S)-2-(Boc-amino)-4-penten-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies associated with this important chiral building block. (S)-2-(Boc-amino)-4-penten-1-ol is a valuable intermediate, notably in the synthesis of complex amino alcohols and other nitrogen-containing targets. Its successful synthesis hinges on precise control over reaction conditions to ensure high yield and, critically, high diastereoselectivity.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting scenarios.
Section 1: Synthetic Pathway Overview
The most prevalent and reliable method for synthesizing (S)-2-(Boc-amino)-4-penten-1-ol is the diastereoselective addition of a vinyl nucleophile, typically vinylmagnesium bromide, to an N-Boc protected L-serine derivative, commonly known as Garner's aldehyde ((S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylic acid tert-butyl ester).[1][2][3] The stereocenter alpha to the aldehyde group dictates the stereochemical outcome of the nucleophilic addition.
Caption: General reaction scheme for the synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common culprits?
Low yields often stem from three primary areas: instability of the starting aldehyde, impure or improperly quantified Grignard reagent, and product loss during workup. Garner's aldehyde is prone to epimerization and decomposition and should be used fresh or stored carefully.[3][4] Grignard reagents degrade on exposure to moisture and air; their concentration should be determined by titration before use. Finally, the product is a polar alcohol, which can lead to losses during aqueous workup if not extracted efficiently.
Q2: How critical is the reaction temperature?
Extremely critical. The diastereoselectivity of the Grignard addition is highly temperature-dependent. To favor the desired syn diastereomer through a chelation-controlled pathway, the reaction must be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath).[2] Warmer temperatures can disrupt the chelation intermediate, leading to a mixture of diastereomers and reducing the purity of the final product.
Q3: I'm observing a significant amount of the undesired anti-diastereomer. How can I improve selectivity?
Poor diastereoselectivity is a classic sign of failed chelation control. This can be caused by:
-
Elevated Temperature: As mentioned, temperatures above -78 °C are detrimental.
-
Solvent Choice: Tetrahydrofuran (THF) is the preferred solvent as it effectively coordinates the magnesium ion, facilitating the formation of the rigid, five-membered chelate ring that directs the nucleophilic attack.
-
Presence of Additives: Certain additives can interfere with chelation. Ensure all reagents and glassware are free from contaminants. In some cases, the presence of salts like LiCl might not significantly alter selectivity but can depend on the Grignard source.[5]
Q4: What is the best way to purify the final product?
(S)-2-(Boc-amino)-4-penten-1-ol is a relatively polar compound, which can make purification by standard silica gel chromatography challenging due to tailing. A gradient elution system, starting with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate), is often effective. For highly polar impurities, alternative techniques like recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) might be explored.[6][7]
Section 3: Detailed Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Underlying Science & Explanation | Recommended Solution & Protocol |
| Degraded Starting Aldehyde | Garner's aldehyde possesses a stereocenter alpha to the carbonyl, which is susceptible to epimerization under basic or even neutral conditions. It can also oxidize or polymerize upon prolonged storage. Using compromised aldehyde leads to a cascade of side reactions and low yield.[2][3] | Solution: Always use freshly prepared or recently purified Garner's aldehyde. If stored, keep it under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C). Verify purity by ¹H NMR before use. |
| Inactive Grignard Reagent | Grignard reagents are highly sensitive to atmospheric moisture and oxygen. Exposure leads to quenching (protonation) or oxidation, reducing the concentration of the active nucleophile. Commercial Grignard solutions can also vary in concentration over time.[5] | Solution: Use fresh, high-quality Grignard reagent. The concentration of the solution should be determined via titration (e.g., with I₂) prior to the reaction to ensure accurate stoichiometry. Handle the reagent under strict anhydrous and inert conditions. |
| Inefficient Quenching/Workup | The intermediate magnesium alkoxide must be carefully quenched. A vigorous or overly acidic quench can lead to side reactions, such as dehydration of the product. The polar nature of the product can also cause it to be lost in the aqueous phase if extraction is not thorough. | Solution: Quench the reaction at low temperature (-78 °C to 0 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid protonates the alkoxide without causing significant side reactions. Extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent like Ethyl Acetate or Dichloromethane to ensure complete recovery of the product. |
Problem 2: Poor Diastereoselectivity (Contamination with anti-isomer)
The stereochemical outcome of this reaction is governed by the competition between two transition state models: the Cram Chelation-Control model and the Felkin-Anh (non-chelation) model.[8] For the desired (S,S)-syn-product, chelation control must dominate.
Sources
- 1. Garner's Aldehyde [drugfuture.com]
- 2. d-nb.info [d-nb.info]
- 3. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. diva-portal.org [diva-portal.org]
tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate stability and long-term storage
Welcome to the dedicated technical support guide for tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate (CAS 116613-81-1). As a critical chiral building block in pharmaceutical synthesis, particularly for antiviral and oncology drug development, maintaining its stability and purity is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the long-term storage and handling of this valuable intermediate. Here, we will address common challenges and provide robust protocols to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the stability and handling of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[2] It is crucial to protect it from light and moisture. We recommend using amber glass vials with tight-fitting, PTFE-lined caps. Aliquoting the material upon receipt into smaller, single-use quantities is a best practice to prevent contamination and degradation of the bulk supply from repeated handling.
Q2: How sensitive is this compound to acidic or basic conditions?
The N-Boc (tert-butyloxycarbonyl) protecting group is the most sensitive feature of this molecule. It is highly susceptible to cleavage under acidic conditions.[3][4] Exposure to even trace amounts of acid (e.g., from glassware that is not properly neutralized or from acidic solvents) can lead to the removal of the Boc group, yielding the free amine, (S)-2-aminopent-4-en-1-ol. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[5]
Conversely, the Boc group is generally stable to most basic and nucleophilic conditions, which is a key advantage for its use in orthogonal synthesis strategies.[6]
Q3: What are the potential degradation pathways I should be aware of?
Beyond acid-catalyzed deprotection, two other functional groups present potential stability risks: the primary alcohol and the terminal alkene.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, and the alkene can be oxidized to an epoxide or diol. This is a concern with prolonged exposure to atmospheric oxygen.
-
Polymerization: The terminal alkene can undergo radical polymerization if exposed to light, heat, or radical initiators.
Q4: What solvents are recommended for preparing stock solutions?
For short-term use, high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are suitable. Avoid protic solvents like methanol for long-term storage, as they can participate in or catalyze degradation reactions. Never use acidic solvents. If preparing a solution for storage, ensure it is thoroughly de-gassed and stored under an inert atmosphere at low temperatures.
Troubleshooting Guide
This section addresses specific issues you may encounter during purity analysis and handling.
Visualizing the Problem: A Troubleshooting Workflow
The following diagram outlines a decision-making process when you suspect compound degradation.
Caption: Troubleshooting decision tree for purity issues.
Technical Protocols & Data
Recommended Storage and Handling Conditions
To maximize the shelf-life of your compound, adhere to the following guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[2] | Reduces the rate of potential degradation reactions, including oxidation and thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the primary alcohol and the terminal alkene by displacing atmospheric oxygen. |
| Light Exposure | Store in amber vials or in the dark | Prevents light-induced radical formation, which can initiate polymerization of the alkene functional group. |
| Moisture | Use anhydrous conditions and sealed containers | Prevents hydrolysis and minimizes the presence of dissolved acidic impurities (e.g., carbonic acid from CO₂) that can catalyze the cleavage of the N-Boc group. |
| Handling | Aliquot into single-use quantities | Minimizes the number of times the bulk material is exposed to ambient conditions, reducing the cumulative risk of contamination and degradation. |
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the compound and detecting non-volatile impurities. It is based on standard reverse-phase methods for similar carbamates.[7]
Instrumentation & Conditions:
-
System: HPLC with UV Detector (210 nm)
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 10 |
| 25.0 | 10 |
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Analysis: The parent compound is expected to elute as a major peak. The appearance of significant secondary peaks, especially at earlier retention times, may indicate the presence of more polar degradation products (e.g., the deprotected amine or oxidized species).
Protocol 2: Confirmatory Analysis by ¹H NMR Spectroscopy
NMR is an essential tool for confirming the structural integrity of the compound.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher recommended).
-
Analysis: Confirm the presence of key diagnostic signals. A reference spectrum shows characteristic peaks.[8]
-
~5.7-5.8 ppm (m, 1H): Alkene CH proton.
-
~5.0-5.1 ppm (m, 2H): Alkene CH₂ protons.
-
~4.7 ppm (br, 1H): Carbamate N-H proton.
-
~3.6-3.7 ppm (m, 3H): Protons of the CH₂OH group and the adjacent CH.
-
~2.2-2.3 ppm (m, 2H): Allylic CH₂ protons.
-
~1.4 ppm (s, 9H): The highly characteristic singlet of the tert-butyl group. The absence or significant reduction of this peak is a definitive sign of N-Boc group cleavage.
-
Mechanistic Insights: Key Degradation Pathways
Understanding the chemical liabilities of the molecule is key to preventing its degradation.
Caption: Potential degradation pathways for the title compound.
By implementing the storage, handling, and analytical procedures outlined in this guide, researchers can ensure the long-term stability and integrity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Gogoi, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]
-
LookChem. (n.d.). Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
PubChem. (n.d.). (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
PW Consulting. (2025). this compound Market. [Link]
- Google Patents. (n.d.).CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
PubChem. (n.d.). tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
-
Sharma, A., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 2. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | 116613-81-1 [amp.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Troubleshooting low enantioselectivity with (S)-N-Boc-2-aminopent-4-en-1-ol intermediates
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis
Focus: (S)-N-Boc-2-aminopent-4-en-1-ol Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in asymmetric synthesis: achieving high enantioselectivity in the preparation of chiral allylic amines, specifically focusing on (S)-N-Boc-2-aminopent-4-en-1-ol and related structures. As your virtual Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low enantiomeric excess (e.e.) in the asymmetric synthesis of chiral allylic amines?
A1: Low enantioselectivity in these reactions, particularly those catalyzed by transition metals like iridium or palladium, typically stems from a few key areas:
-
Catalyst and Ligand Integrity: The chiral ligand is the primary source of stereochemical information. Its purity, stability, and proper coordination to the metal center are paramount. Deactivated or impure ligands lead to a compromised chiral environment.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical variables. Suboptimal choices can favor non-selective background reactions or even lead to product racemization. For instance, lower tempe[1]ratures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Substrate and Reage[2][3]nt Quality: Impurities, especially water or coordinating species, can poison the catalyst or interfere with its function. The purity of the startin[1]g allylic substrate and the amine nucleophile is crucial.
-
Incorrect Catalyst Activation or Formation: For catalysts generated in situ, incorrect stoichiometry, mixing order, or activation time can result in the formation of less selective or inactive species.
Q2: How critical is the choice of solvent?
A2: The solvent is not merely an inert medium; it can profoundly influence the reaction's outcome. Its polarity, coordinatin[4][5]g ability, and even its viscosity can affect:
-
The solubility of the catalyst and reagents.
-
The stability and conformation of the catalytically active species.
-
The energy of the stereodetermining transition state.
Screening a range of solvents with varying properties (e.g., ethereal solvents like THF, aromatic hydrocarbons like toluene, and halogenated solvents like dichloromethane) is a standard and necessary optimization step.
Q3: Can the Boc-protec[1][6]ting group on the amine influence the reaction?
A3: Yes, the nature of the nucleophile, including its protecting group, can be influential. The steric bulk and electronic properties of the N-Boc-2-aminopent-4-en-1-ol intermediate affect how it approaches the π-allyl-metal complex. While Boc is a common and generally well-behaved protecting group, variations in the nucleophile can sometimes necessitate re-optimization of the reaction conditions.
Troubleshooting Guide: Low Enantioselectivity
This section provides a structured approach to diagnosing and solving issues of low e.e.
Problem 1: Consistently Low e.e. (<80%)
This level of enantioselectivity suggests a fundamental issue with the core catalytic system or reaction setup.
Caption: Troubleshooting workflow for low enantioselectivity.
The chiral ligand and its metal complex are the heart of the asymmetric transformation.
-
Troubleshooting St[7][8][9]eps:
-
Purity Verification: Confirm the purity of the chiral ligand and metal precursor using appropriate analytical techniques (e.g., NMR, chiral HPLC, melting point). Impurities can act as catalyst poisons.
-
Source and Age:[10] If possible, use a fresh, unopened bottle of the ligand. Chiral phosphoramidite ligands, commonly used in iridium catalysis, can be sensitive to air and moisture over time.
-
In-situ Generat[11]ion: If the catalyst is generated in situ, ensure the stoichiometry between the metal precursor (e.g., [Ir(COD)Cl]₂) and the ligand is correct. Allow adequate time for the active catalyst to form before adding the substrates.
-
The interplay between temperature and solvent is crucial for maximizing enantioselectivity.
-
Troubleshooting Steps:
-
Temperature Screening: Lowering the reaction temperature often improves e.e. by exploiting the enthalpic differences between the two diastereomeric transition states. Perform a temperature scr[2][3]een (e.g., 25°C, 0°C, -20°C).
-
Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of anhydro[4]us, degassed solvents such as THF, Toluene, Dichloromethane (DCM), and Diethyl Ether.
-
Concentration: Very dilute or very concentrated conditions can sometimes be detrimental. Verify that the reaction concentration is within the range reported in literature precedents for similar transformations.
-
Data Presentation: Impact of Temperature and Solvent on Enantioselectivity
The following table illustrates hypothetical, yet plausible, data based on established principles for an Iridium-catalyzed allylic amination.
| Entry | Ligand | Temperature (°C) | Solvent | Conversion (%) | e.e. (%) |
| 1 | (S)-Ph-Phos | 25 | THF | >99 | 75 |
| 2 | (S)-Ph-Phos | 0 | THF | 98 | 88 |
| 3 | (S)-Ph-Phos | -20 | THF | 95 | 94 |
| 4 | (S)-Ph-Phos | -20 | Toluene | 92 | 91 |
| 5 | (S)-Ph-Phos | -20 | DCM | 96 | 85 |
This data is illustrative and highlights common trends.
Problem 2: e.e. is Good, but Reaction Yield is Poor
This scenario suggests that the selective catalytic pathway is operating, but its efficiency is low.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Many iridium and palladium catalysts are sensitive to oxygen.
-
Increase Cataly[1]st Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol% or 5 mol%). A low loading might not be sufficient to achieve full conversion before catalyst deactivation occurs.
-
**Reaction Time:[1] Monitor the reaction over time. A low yield might simply mean the reaction has not reached completion. Conversely, excessively long reaction times can lead to product degradation or catalyst decomposition.
-
-
Troubleshooting Steps:
-
Solubility Check: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. A heterogeneous mixture can lead to poor and irreproducible results.
-
**Leaving Group:[1] The (S)-N-Boc-2-aminopent-4-en-1-ol intermediate must first be converted into a substrate with a suitable leaving group (e.g., carbonate, phosphate, or acetate). The nature of this leaving group can significantly impact the rate of the initial oxidative addition step. If using an allylic alcohol directly, the catalytic system must be designed for this purpose.
-
Experimental Proto[12]cols
Protocol 1: General Procedure for a Trial Iridium-Catalyzed Asymmetric Allylic Amination
This protocol is a representative starting point and requires optimization for specific substrates and ligands.
-
Apparatus Setup:
-
To a flame-dried Schlenk tube under an Argon atmosphere, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5-2.5 mol%) and the chiral phosphoramidite ligand (1.0-5.0 mol%).
-
Add anhydrous, degassed solvent (e.g., THF) via cannula.
-
Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation. The solution often changes color during this time.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
In a separate flame-dried flask, dissolve the allylic substrate (e.g., the carbonate derivative of N-Boc-2-aminopent-4-en-1-ol, 1.0 equiv) and the amine nucleophile (if different from the substrate backbone, 1.2 equiv).
-
Add the substrate solution to the catalyst mixture dropwise.
-
Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
-
Workup and Analysis:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or SFC.
-
Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The enantioselectivity is determined at the nucleophilic attack step on one of the two diastereomeric π-allyl iridium intermediates.
Caption: Simplified catalytic cycle for Ir-catalyzed allylic amination.
References
- Solvent effects on stereoselectivity: more than just an environment.Chemical Society Reviews, 2009.
- Iridium-Catalyzed Asymmetric Allylic Amination Reactions with N-Aryl Phosphoramidite Ligands.Organometallics, 2016.
- Insights into temperature controlled enantioselectivity in asymmetric c
- Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands.Accounts of Chemical Research, 2019.
- Iridium-Catalyzed Asymmetric Allylic Amination Reactions with N-Aryl Phosphoramidite Ligands.Organometallics.
- Iridium-Catalyzed Asymmetric Allylic Substitution Reactions.
- Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution.Accounts of Chemical Research, 2010.
- How can the solvent affect enzyme enantioselectivity?Journal of the American Chemical Society.
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones.The Journal of Organic Chemistry.
- Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.MDPI, 2022.
- Technical Support Center: Overcoming Low Enantioselectivity in Chroman Synthesis.BenchChem.
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. web.pkusz.edu.cn [web.pkusz.edu.cn]
Methods for removal of Boc protecting group from carbamate derivatives
Welcome to the technical support center for the removal of the tert-butyloxycarbonyl (Boc) protecting group from carbamate derivatives. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of Boc deprotection.
Troubleshooting Guide
This section addresses common issues encountered during the removal of the Boc protecting group. Each problem is followed by a series of questions to diagnose the potential cause and a step-by-step guide to resolve the issue.
Issue 1: Incomplete or Sluggish Deprotection Reaction
You observe a significant amount of starting material remaining by TLC or LC-MS analysis, even after the expected reaction time.
Diagnostic Questions:
-
Is your acid reagent fresh and anhydrous? Acids can absorb atmospheric moisture, reducing their efficacy.
-
Is the concentration of your acid appropriate? Insufficient acid may lead to an incomplete reaction.[1]
-
Is your reaction temperature optimal? While most Boc deprotections proceed at room temperature, sterically hindered substrates may require gentle warming.[1]
-
Have you allowed sufficient reaction time? Some substrates require longer reaction times for complete deprotection.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Corrective Actions:
-
Reagent Quality Check: Use a fresh bottle of acid or accurately titrate the existing stock. For reactions sensitive to water, use anhydrous solvents.
-
Optimize Acid Concentration: If using trifluoroacetic acid (TFA), a common concentration is 20-50% in dichloromethane (DCM).[1] For hydrochloric acid (HCl), a 4M solution in dioxane is frequently employed.[1]
-
Adjust Reaction Time and Temperature: Monitor the reaction progress every 30-60 minutes. If the reaction is slow, consider extending the total time or warming the mixture to 30-40°C, while being mindful of potential side reactions.[1]
Issue 2: Formation of Side Products (t-Butylation)
You observe unexpected, higher molecular weight byproducts in your crude reaction mixture, which may correspond to the addition of a tert-butyl group to your product.
Causality: The mechanism of acid-catalyzed Boc deprotection involves the formation of a reactive tert-butyl cation.[2][3] This carbocation can be trapped by nucleophilic functional groups on your substrate or product, such as indoles, phenols, thiols, or even the deprotected amine itself, leading to unwanted t-butylation.[2]
Diagnostic Questions:
-
Does your substrate contain nucleophilic moieties? Electron-rich aromatic rings or heteroatoms with lone pairs are particularly susceptible.[2]
-
Are you using a high concentration of acid or elevated temperatures? Harsher conditions can favor side reactions.
Preventative Measures and Solutions:
-
Use a Scavenger: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. The scavenger acts as a sacrificial nucleophile, trapping the tert-butyl cation before it can react with your compound of interest.[2]
Scavenger Target Functional Group(s) Typical Concentration Triethylsilane (TES) General purpose, effective for many substrates 1-5 equivalents Thioanisole Tryptophan, methionine 5-10% (v/v) Anisole Tyrosine 5-10% (v/v) 1,2-Ethanedithiol (EDT) Cysteine 2-5% (v/v) -
Milder Deprotection Conditions: Consider using milder acidic conditions or alternative deprotection methods if your substrate is particularly sensitive.
Caption: Mechanism of Boc deprotection and the role of scavengers.
Issue 3: Difficulty with Work-up and Product Isolation
You are struggling to isolate your deprotected amine, perhaps due to its solubility or the formation of emulsions during extraction.
Diagnostic Questions:
-
Is your deprotected amine water-soluble? Many small, polar amines will remain in the aqueous phase during a standard basic work-up.
-
Are you forming an emulsion during extraction? This can be common when dealing with salts.
-
Are you trying to isolate the free amine or the salt? The work-up procedure will differ significantly.
Troubleshooting Work-up Procedures:
-
For Water-Soluble Amines:
-
After deprotection, remove the volatile acid (e.g., TFA) and solvent in vacuo.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual acid.[1]
-
The resulting amine salt can often be used directly in the next step without further purification.
-
If the free base is required, consider using a solid-phase extraction (SPE) cartridge or ion-exchange resin.
-
-
Breaking Emulsions:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel.
-
Filter the entire mixture through a pad of Celite.
-
Centrifuge the mixture to separate the layers.
-
-
Isolating the Free Base vs. the Salt:
-
To obtain the salt: After removing the reaction volatiles, triturate the residue with a non-polar solvent like diethyl ether or pentane. The amine salt will often precipitate and can be collected by filtration.[1]
-
To obtain the free base: After removing the volatiles, dissolve the residue in water or a minimal amount of organic solvent.[1] Carefully add a base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH) until the pH is basic (pH 8-10). Extract the free amine with an appropriate organic solvent (e.g., DCM, ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: Which acidic reagent should I choose for Boc deprotection: TFA or HCl?
A1: The choice depends on your substrate's stability and the desired counter-ion for your product.
-
Trifluoroacetic acid (TFA): Generally considered the standard for Boc deprotection due to its high efficiency and volatility, which simplifies its removal.[4] It is typically used in a 20-50% solution in DCM.[5] The product is isolated as a TFA salt.
-
Hydrochloric acid (HCl): Often used as a 4M solution in an anhydrous solvent like 1,4-dioxane or methanol.[1] It provides the hydrochloride salt of the amine, which can be more crystalline and easier to handle than the TFA salt. It can be a milder option for some substrates.[6]
Q2: Can I remove a Boc group without using a strong acid?
A2: Yes, several methods exist for non-acidic Boc deprotection, which are particularly useful for substrates with other acid-sensitive functional groups.
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling solvent like diphenyl ether or simply neat, can effect deprotection.[7] This method has shown utility in continuous flow systems and can offer selectivity between different types of Boc groups (e.g., aryl vs. alkyl).[8]
-
Lewis Acids: Certain Lewis acids, such as trimethylsilyl iodide (TMSI) or zinc bromide, can cleave Boc groups under neutral conditions.[4]
-
Other Reagents: A mild method using oxalyl chloride in methanol has been reported to deprotect a variety of Boc-protected amines at room temperature.[9][10]
Q3: How can I selectively deprotect one of two Boc groups in a molecule?
A3: Achieving selective deprotection can be challenging but is possible under carefully controlled conditions.
-
Thermal Methods: As mentioned, thermal deprotection in a continuous flow reactor has demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature and residence time.[8]
-
Steric and Electronic Differences: In some cases, subtle differences in the steric or electronic environment of the two Boc groups may allow for selective removal with a stoichiometric amount of a mild acid at low temperatures. This requires careful optimization and monitoring.
Q4: How do I monitor the progress of my Boc deprotection reaction?
A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with a ninhydrin solution is an excellent way to visualize the appearance of the primary or secondary amine product, which will usually show up as a colored spot (often purple or yellow).
-
LC-MS: This provides a more quantitative assessment of the reaction progress by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This is the most common method for Boc group removal.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as triethylsilane (TES)
Procedure:
-
Dissolve the Boc-protected amine in DCM (approximately 0.1-0.2 M).
-
If required, add the appropriate scavenger (e.g., 1-2 equivalents of TES).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A common ratio is 1:1 DCM:TFA.[11]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM or toluene (2-3 times) to remove residual TFA.
-
The resulting amine TFA salt can be used directly or subjected to a basic work-up to yield the free amine.
Protocol 2: Boc Deprotection with HCl in Dioxane
This method yields the hydrochloride salt of the amine.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous solvent (e.g., methanol, ethyl acetate)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add the 4M solution of HCl in 1,4-dioxane (typically a large excess, e.g., 10-20 equivalents).
-
Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Kates, S. A., et al. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
Mezo, G., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. rsc.org [rsc.org]
Identifying common impurities in commercial tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate
Welcome to the technical support guide for tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, synthesis, and quality control of this critical chiral intermediate.[1] We will delve into the identification of common impurities, troubleshooting analytical discrepancies, and provide validated protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect in commercial batches of this compound?
A1: Based on common synthetic routes, the primary impurities often stem from unreacted starting materials, byproducts of the Boc-protection step, and diastereomers. Key impurities to monitor include:
-
Starting Materials: Residual amounts of the precursor amino alcohol, (S)-2-aminopent-4-en-1-ol.
-
Reagents from Boc-Protection: Di-tert-butyl dicarbonate (Boc)₂O and its breakdown product, tert-butanol.
-
Over-alkylation Products: N,N-di-Boc protected species can sometimes form, though this is less common under controlled conditions.[2]
-
Diastereomers: The (R)-enantiomer of the target molecule is a critical impurity to quantify, especially for applications in stereospecific synthesis.[1]
-
Related Impurities: Depending on the synthetic pathway, structurally similar compounds such as tert-butyl (S)-(1-hydroxypropan-2-yl)carbamate may be present as impurities.[3]
Q2: My NMR spectrum shows an unexpected singlet around 1.4 ppm. What could this be?
A2: A prominent singlet at approximately 1.4 ppm in your ¹H NMR spectrum is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protecting group.[4] However, if you observe more than one singlet in this region, or if the integration is incorrect, it could indicate the presence of impurities containing a tert-butyl group, such as residual di-tert-butyl dicarbonate or tert-butanol. It is also possible that you have a mixture of N-Boc and N,N-di-Boc protected compounds.
Q3: I'm observing poor peak shape and resolution during HPLC analysis. What are the likely causes?
A3: Poor chromatography can be attributed to several factors. For amino alcohols and their carbamate derivatives, common issues include:
-
Inappropriate Column Choice: A C18 column is a good starting point, but for polar compounds, an aqueous C18 or a polar-embedded column might provide better retention and peak shape.
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of your analyte and any amine-containing impurities, affecting retention and peak symmetry.
-
Ion Pairing Agents: For particularly stubborn peak tailing, the addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
-
Column Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks. Try diluting your sample.
Q4: What are the optimal storage conditions to prevent degradation of the compound?
A4: To maintain its stability, this compound should be stored in a cool, dry place, typically at 2-8°C.[5][6] It should be kept in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide, which can potentially react with the free amine if deprotection occurs.
Troubleshooting Guide: Impurity Identification and Mitigation
This guide provides a systematic approach to identifying and addressing common impurities.
Step 1: Initial Purity Assessment
A multi-technique approach is recommended for a comprehensive purity profile.
| Analytical Technique | Purpose | Common Observations & Potential Impurities |
| ¹H and ¹³C NMR | Structural confirmation and identification of major impurities. | - Unexpected signals in the vinyl region (5.0-6.0 ppm) may suggest other olefinic impurities.- Additional signals around 1.4 ppm could indicate other Boc-containing species. |
| HPLC-UV/MS | Quantification of known and unknown impurities. | - Co-eluting peaks may require optimization of the mobile phase gradient.- Mass spectrometry is crucial for identifying the molecular weights of unknown impurities. |
| Chiral HPLC | Determination of enantiomeric purity. | - The presence of the (R)-enantiomer will be evident as a separate peak. |
| GC-FID/MS | Analysis of volatile impurities.[7][8] | - Useful for detecting residual solvents (e.g., toluene, THF) and volatile byproducts like tert-butanol.[9] |
Step 2: Workflow for Investigating an Unknown Impurity
The following diagram outlines a logical workflow for the identification and resolution of an unknown impurity detected during routine analysis.
Caption: Workflow for impurity identification and mitigation.
Step 3: Common Impurity Profiles and Solutions
Issue 1: Presence of the (R)-enantiomer
-
Identification: The most reliable method is chiral HPLC. Develop a method using a suitable chiral stationary phase (e.g., polysaccharide-based) to resolve the two enantiomers.
-
Causality: This impurity arises from incomplete stereochemical control during the synthesis of the starting amino alcohol or racemization during subsequent steps.
-
Mitigation Protocol:
-
Source Qualification: Scrutinize the certificate of analysis from the supplier for enantiomeric excess (ee%).
-
Preparative Chiral HPLC: For high-value applications, preparative chiral chromatography can be employed to isolate the desired (S)-enantiomer.
-
Recrystallization: In some cases, diastereomeric salt formation followed by recrystallization can be used to enrich the desired enantiomer.
-
Issue 2: Residual Di-tert-butyl dicarbonate ((Boc)₂O)
-
Identification:
-
HPLC: (Boc)₂O has a distinct retention time, typically eluting earlier than the product in reversed-phase chromatography.
-
¹H NMR: May show a singlet around 1.5 ppm in CDCl₃.
-
-
Causality: Incomplete reaction or the use of a large excess of the Boc-protecting agent during synthesis.
-
Mitigation Protocol:
-
Aqueous Workup: A thorough aqueous workup after the reaction can help to hydrolyze and remove unreacted (Boc)₂O.
-
Column Chromatography: Standard silica gel chromatography can effectively separate the less polar (Boc)₂O from the more polar product.
-
Solvent Extraction: Liquid-liquid extraction can be optimized to partition the (Boc)₂O into an organic phase, while the product may have some aqueous solubility.
-
Issue 3: Formation of Urea Byproducts
-
Identification:
-
LC-MS: Look for masses corresponding to the coupling of your amine with an isocyanate intermediate.
-
FTIR: The presence of a strong carbonyl stretch around 1640-1690 cm⁻¹ could indicate a urea moiety.
-
-
Causality: Urea byproducts can form if an isocyanate intermediate is generated and not efficiently trapped by the alcohol.[10] This is more common in certain carbamate synthesis routes.[11][12]
-
Mitigation Protocol:
-
Control Reaction Conditions: Ensure that the reaction temperature and stoichiometry are carefully controlled to minimize the formation of isocyanate intermediates.
-
Alternative Synthetic Routes: If urea formation is a persistent issue, consider a synthetic route that avoids the in-situ generation of isocyanates.
-
Experimental Protocols
Protocol 1: HPLC-MS Method for Purity Analysis
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm; MS (ESI+).
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of Chloroform-d (CDCl₃).[4]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm). Integrate all peaks and assign them to the structure. The characteristic tert-butyl singlet should appear around 1.43 ppm.[9]
Visualizing the Synthetic Landscape
The following diagram illustrates a common synthetic pathway and highlights where key impurities may be introduced.
Caption: Synthetic pathway and potential impurity introduction points.
References
- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.
-
ResearchGate. Methyl carbamate purification by extraction and recrystallization. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
福建沃尔法生物科技有限公司. (S)-Tert-Butyl (1-Hydroxypent-4-En-2-Yl)Carbamate. Available at: [Link]
-
Agilent. Analysis of amino-alcohols, C3-C5. Available at: [Link]
-
PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. Available at: [Link]
-
PubChem. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. Available at: [Link]
-
PW Consulting. This compound Market. Available at: [Link]
-
Pharmaffiliates. tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
CDC Stacks. A Sampling and Analysis Method for Two Amino Alcohols. Available at: [Link]
-
eScholarship. Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]
Sources
- 1. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate | Benchchem [benchchem.com]
- 6. This compound | 116613-81-1 [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. A Sampling and Analysis Method for Two Amino Alcohols [stacks.cdc.gov]
- 9. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Technical Support Center: Safe Handling and Disposal of tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate
Introduction: Welcome to the technical support guide for tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate (CAS No. 116613-81-1). This compound is a valuable chiral intermediate, widely utilized by researchers in pharmaceutical and drug development for the synthesis of complex, optically active molecules, including antiviral and oncology therapeutics.[1][2][3] Its unique structure, featuring a Boc-protected amine, a primary alcohol, and a terminal alkene, makes it a versatile building block.[1]
This guide is designed to provide researchers, scientists, and drug development professionals with essential, field-proven insights into its safe handling and disposal.
Disclaimer: Comprehensive hazard data for this compound is not extensively documented in publicly available Safety Data Sheets (SDS). The following guidance is therefore synthesized from the known properties of the molecule, best practices for handling structurally similar carbamate compounds, and established laboratory safety standards.[4][5] A thorough, site-specific risk assessment must be conducted before commencing any experimental work.
Section 1: Compound Identification and Properties
A clear understanding of the compound's physical and chemical properties is foundational to its safe handling.
| Property | Value | Source |
| CAS Number | 116613-81-1 | [1][6] |
| Molecular Formula | C₁₀H₁₉NO₃ | [6][7][8] |
| Molecular Weight | 201.26 g/mol | [6][7][8] |
| Predicted Boiling Point | 323.9 ± 35.0 °C | [1] |
| Predicted Density | 1.011 ± 0.06 g/cm³ | [1] |
| Recommended Storage | 4°C, in a dry, well-ventilated area. | [8][9] |
| Synonyms | (S)-N-Boc-2-aminopent-4-en-1-ol; tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate | [1][6] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the routine handling of this compound.
Q1: What are the primary hazards associated with this compound? A: Based on data from similar carbamate compounds, the primary hazards include:
-
Eye Irritation: Direct contact can cause serious eye irritation.[10][11]
-
Skin Irritation: May cause skin irritation upon contact.[10]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4][10]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[10][12]
-
Thermal Decomposition: When heated to decomposition, it can release toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[12][13]
Q2: What is the mandatory Personal Protective Equipment (PPE) for routine handling? A: For routine laboratory operations such as weighing and transferring, the following PPE is required to create a safe operational barrier:
-
Eye Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[4]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use.[4][5]
-
Body Protection: A standard laboratory coat. For tasks with a higher risk of splashing, such as large-scale reactions or transfers, supplement with a chemical-resistant apron.[4][14]
Q3: How should I properly store this compound to ensure its stability and safety? A: Proper storage is critical for maintaining the compound's integrity and preventing hazardous situations. Store the compound in a tightly sealed, clearly labeled container. The recommended storage temperature is 4°C.[8] The storage area must be cool, dry, and well-ventilated.[9] Crucially, it must be segregated from incompatible materials.[12]
Q4: What chemicals are incompatible with this carbamate? A: The primary incompatibility is with strong oxidizing agents .[12] Contact with these substances can lead to vigorous, potentially exothermic reactions, posing a significant safety risk. Ensure that storage and reaction setups are designed to prevent accidental mixing.
Section 3: Troubleshooting Guide
This section provides actionable solutions for specific issues you may encounter.
Scenario 1: Accidental Personnel Exposure
-
Issue: A researcher has experienced skin or eye contact with the compound.
-
Causality: Direct contact bypasses standard PPE, leading to potential irritation or absorption.
-
Immediate Action Protocol:
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[12][16] If irritation persists, seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[12][17] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air at once.[15] If breathing is difficult or has stopped, administer artificial respiration (if trained to do so) and call for emergency medical services.[16][17]
-
Ingestion: Have the person rinse their mouth thoroughly with water. Do NOT induce vomiting unless explicitly instructed by a poison control center or medical professional.[12][17] Seek immediate medical attention. For all exposures, have the compound's identity and, if possible, the SDS available for emergency responders.[15]
-
Scenario 2: Chemical Spill in the Laboratory
-
Issue: A small amount of the solid compound has been spilled on a lab bench or floor.
-
Causality: Mishandling during transfer or a compromised container can lead to spills, creating an exposure and contamination risk.
-
Immediate Action Protocol:
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Before any cleanup, don the appropriate PPE, including safety goggles, gloves, a lab coat, and if there is a risk of generating airborne dust, a NIOSH-approved respirator.[4]
-
Contain & Clean: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[10][13] Carefully sweep the mixture into a designated, sealable hazardous waste container.[4][12]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
-
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for experimental success and laboratory safety.
SOP 1: Personal Protective Equipment (PPE) Selection Workflow
This workflow guides the selection of appropriate PPE based on the experimental context. The primary engineering control for handling this compound should always be a certified chemical fume hood.[4][18]
Caption: PPE selection workflow based on the assessed risk of the handling task.
SOP 2: Chemical Waste Disposal Protocol
The disposal of chemical waste must be performed in strict accordance with institutional and national regulations to prevent environmental contamination and ensure safety.[12]
-
Self-Validation Check: Confirm that all waste streams are correctly identified. Never mix incompatible waste types.
-
Collect Waste: Place all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a dedicated, properly labeled hazardous waste container. The container must be sealable and in good condition.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[13] Do not rinse into the sanitary sewer.
-
Storage Pending Pickup: Store the sealed waste container in a designated satellite accumulation area, away from general lab traffic and incompatible materials.
-
Arrange Disposal: Contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste.
Caption: Decision tree for the proper segregation and disposal of chemical waste.
References
-
(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 - PubChem. National Center for Biotechnology Information.
-
Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | LookChem. LookChem.
-
SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.
-
CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
-
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate - PubChem. National Center for Biotechnology Information.
-
116613-81-1 | this compound | ChemScene. ChemScene.
-
(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate price,buy (S) - ChemicalBook. ChemicalBook.
-
763122-73-2|(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate - BLDpharm. BLDpharm.
-
First Aid for Pesticide Exposure - UF/IFAS EDIS. University of Florida.
-
tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride-SDS-MedChemExpress. MedChemExpress.
-
Personal protective equipment for handling Methyl carbamate-d3. Benchchem.
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent.
-
Organophosphate/Carbamate Exposure - Management. NSW Health.
-
Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. Benchchem.
-
Safety Data Sheet: Ammonium carbamate. Carl ROTH.
-
Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG.
-
First Aid in Case of Pesticide Exposure | US EPA. United States Environmental Protection Agency.
-
Personal Protective Equipment for Pesticide Handlers | US EPA. United States Environmental Protection Agency.
-
PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. University of Florida.
-
Safety Data Sheet (SDS) - Pickering Laboratories. Pickering Laboratories.
-
Personal Protective Equipment - Environmental Health & Safety Services. The University of Alabama.
-
Cooling Tower Chemicals - CARBAMATE. North East Water Treatment.
-
Carbamate Toxicity - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information.
-
First Aid for Pesticide Poisoning - Penn State Extension. Penn State Extension.
-
This compound Market - PW Consulting. PW Consulting.
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. carlroth.com [carlroth.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemos.de [chemos.de]
- 12. fishersci.com [fishersci.com]
- 13. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 14. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 15. PI256/PI256: First Aid for Pesticide Exposure [edis.ifas.ufl.edu]
- 16. extension.psu.edu [extension.psu.edu]
- 17. epa.gov [epa.gov]
- 18. pickeringlabs.com [pickeringlabs.com]
Technical Support Center: Solubility Enhancement for (S)-N-Boc-2-aminopent-4-en-1-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for troubleshooting experimental challenges. This guide is designed for researchers, chemists, and drug development professionals working with (S)-N-Boc-2-aminopent-4-en-1-ol. We provide in-depth, field-proven insights to address one of the most common hurdles encountered with this molecule: poor solubility in organic media. Our approach is rooted in explaining the 'why' behind each technique, ensuring you can make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting a new project. What are the general solubility characteristics of (S)-N-Boc-2-aminopent-4-en-1-ol?
Answer:
Understanding the structure of (S)-N-Boc-2-aminopent-4-en-1-ol is the first step to predicting its solubility. The molecule possesses a dual nature, exhibiting both polar and non-polar characteristics.
-
Non-Polar Features: The tert-butyloxycarbonyl (Boc) group is bulky and lipophilic (non-polar).[3] The five-carbon pentenyl chain further contributes to its non-polar character. These parts of the molecule prefer non-polar organic solvents.[4]
This amphiphilic (mixed polarity) nature means that it is unlikely to be highly soluble in solvents at the extreme ends of the polarity scale (e.g., water or hexane). The key is to find a solvent or solvent system that can effectively solvate both the polar and non-polar regions of the molecule, a principle often summarized as "like dissolves like".[5]
Q2: My compound won't dissolve in my chosen solvent. What is the most logical first step?
Answer:
The most effective initial step is to perform a systematic solvent screening with small quantities of your material. The goal is to test a range of solvents with varying polarities to find the best match. We recommend starting with common, moderately polar, aprotic solvents where many Boc-protected amino alcohols show reasonable solubility.
-
Preparation: Aliquot approximately 1-2 mg of (S)-N-Boc-2-aminopent-4-en-1-ol into several small, dry glass vials.
-
Solvent Addition: To the first vial, add your chosen solvent dropwise (e.g., 100 µL at a time) while gently agitating or vortexing at room temperature.
-
Observation: Observe if the solid dissolves completely. Record the approximate volume of solvent required.
-
Systematic Testing: Repeat the process for a selection of solvents from the table below. This systematic approach prevents the waste of valuable material and provides a clear path forward.
| Solvent | Type | Dielectric Constant (Polarity) | Rationale for Use |
| Dichloromethane (DCM) | Halogenated | 9.1 | Excellent starting point for many organic compounds. Good at dissolving non-polar groups. |
| Tetrahydrofuran (THF) | Ether | 7.5 | A versatile solvent, slightly more polar than DCM, good for compounds with mixed polarity. |
| Ethyl Acetate (EtOAc) | Ester | 6.0 | A moderately polar solvent that can solvate both H-bond acceptors and non-polar regions. |
| Acetonitrile (MeCN) | Nitrile | 37.5 | A polar aprotic solvent that can be effective if polar interactions are dominant. |
| Dimethylformamide (DMF) | Amide | 36.7 | A highly polar aprotic solvent, often considered a "near-universal" solvent for challenging organic molecules.[1][6] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | Similar to DMF, an excellent choice for compounds that are difficult to dissolve.[3] |
Q3: Can I use heat to increase the solubility? Are there any risks?
Answer:
Yes, gentle heating is a very common and effective method to increase the solubility of most solid organic compounds.[7][8]
The Causality: Increasing the temperature provides more kinetic energy to the solvent molecules, allowing them to more effectively break apart the crystal lattice of the solute and overcome intermolecular forces.[8][9][10]
Trustworthiness & Caveats: You must proceed with caution. The Boc protecting group is known to be thermally and acid-labile.[11] Aggressive heating, especially in the presence of trace acidic impurities, can lead to the cleavage of the Boc group, resulting in the unprotected amine.
-
Add your compound and selected solvent to a flask.
-
Place the flask in a water bath or on a stirring hotplate.
-
Slowly increase the temperature to 40–50°C while stirring.[3] Do not exceed this range initially.
-
Monitor the dissolution. Once dissolved, allow the solution to slowly cool to room temperature to check for precipitation (see Q5).
-
Self-Validation: It is best practice to run a quick Thin Layer Chromatography (TLC) or LC-MS check on a small aliquot of the heated solution to confirm that no degradation has occurred.
Q4: A single solvent isn't effective even with gentle heat. What is the next logical step?
Answer:
When a single solvent fails, the next step is to use a co-solvent system . This involves mixing two or more miscible solvents to fine-tune the polarity of the medium. This is an extremely powerful technique for amphiphilic molecules like (S)-N-Boc-2-aminopent-4-en-1-ol.[12][13] A co-solvent can bridge the interaction gap between the solute and the primary solvent.[14][15]
Caption: Logical workflow for using a co-solvent system.
-
Toluene / Ethyl Acetate: Start with toluene and add ethyl acetate.
-
Hexanes / Dichloromethane (DCM): Start with hexanes and add DCM.
-
Dichloromethane (DCM) / Methanol: Use DCM as the primary solvent and add small, catalytic amounts of methanol. Caution: Methanol is protic; use sparingly to avoid potential side reactions.
Q5: The compound dissolves when I heat it, but it crashes out of solution when it cools. How can I prevent this?
Answer:
This phenomenon occurs when you create a supersaturated solution . The elevated temperature allows the solvent to hold more solute than it can at equilibrium at room temperature.[3] Upon cooling, the solubility limit is exceeded, and the excess solute precipitates out.
-
Reduce Concentration: The simplest solution is to use more solvent to prepare a more dilute solution that remains stable at room temperature.
-
Maintain Elevated Temperature: If your experimental protocol allows, you can maintain the solution at a slightly elevated temperature (e.g., 30-35°C) to keep the compound dissolved.
-
Use a Co-Solvent System: This is often the best solution. Find a co-solvent mixture (as described in Q4) that provides adequate solubility at room temperature, not just at elevated temperatures. This creates a more robust solution.
-
Sonication: Brief periods of sonication in an ultrasonic bath can help break up microscopic aggregates and promote dissolution, sometimes forming a stable solution where heating and cooling failed.[3]
Q6: Are there any solvents I should avoid using?
Answer:
Yes. Based on the molecule's structure and the lability of the Boc group, we advise against using the following without specific cause:
-
Highly Non-Polar Alkane Solvents (e.g., Hexane, Pentane, Cyclohexane): These solvents are generally poor choices for dissolving molecules with hydrogen-bonding functional groups like alcohols.[3] While they may be used as an anti-solvent or part of a co-solvent system, they will likely fail as the primary solvent.
-
Protic Acids (e.g., Acetic Acid, Trifluoroacetic Acid): These will rapidly cleave the Boc protecting group.[][17]
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
-
Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ResearchGate. [Link]
-
Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
solubility enhancement and cosolvency. (n.d.). Slideshare. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2021). National Institutes of Health (NIH). [Link]
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ACS Publications. [Link]
- Factors affecting solubility. (n.d.). Google AI Search.
-
Solubility of organic compounds. (n.d.). Khan Academy. [Link]
-
Organic Solvents: Complete Guide, Industrial Uses & Safety. (n.d.). Vento Chemical. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Amines. (n.d.). NCERT. [Link]
Sources
- 1. brofind.com [brofind.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
1H NMR spectrum analysis of tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate
An Expert's Guide to the Structural Elucidation of tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate: A Comparative Analysis of ¹H NMR and Alternative Spectroscopic Techniques
Introduction
In the realm of synthetic organic chemistry and drug development, the precise structural confirmation of chiral building blocks is paramount. This compound is a valuable chiral intermediate, frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients. Its structure, featuring a stereocenter, a hydroxyl group, a carbamate protecting group, and a terminal alkene, presents a rich landscape for spectroscopic analysis. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the ¹H NMR spectrum of this compound. Furthermore, it offers a comparative perspective, weighing the strengths and limitations of ¹H NMR against other essential analytical techniques to advocate for a multi-faceted approach to structural verification.
In-depth ¹H NMR Spectrum Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environments within the molecule.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR signals for this compound, assuming a standard analysis in deuterochloroform (CDCl₃) at 400 MHz.
| Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |
| -C(CH ₃)₃ | H_a | ~1.45 | Singlet (s) | 9H | N/A | Nine equivalent protons of the tert-butyl group, no adjacent protons to couple with. |
| -NH - | H_b | ~4.8-5.2 | Broad Doublet (br d) | 1H | J_b,c ≈ 8-9 | Amide proton coupled to the adjacent methine proton (H_c). Broadness due to quadrupolar relaxation and potential chemical exchange. |
| -CH - | H_c | ~3.7-3.9 | Multiplet (m) | 1H | J_c,b ≈ 8-9, J_c,d ≈ 3-4, J_c,e ≈ 7-8, J_c,f ≈ 6-7 | Chiral center proton coupled to the NH proton (H_b), the two diastereotopic protons of the CH₂OH group (H_d, H_e), and the two protons of the allylic CH₂ group (H_f). |
| -CH ₂OH | H_d, H_e | ~3.65, ~3.55 | Doublet of doublets (dd) | 2H | J_d,e ≈ 11 (geminal), J_d,c ≈ 3-4, J_e,c ≈ 7-8 | Diastereotopic protons adjacent to a chiral center, exhibiting distinct chemical shifts and couplings to H_c. |
| -CH ₂-CH= | H_f | ~2.2-2.4 | Multiplet (m) | 2H | J_f,c ≈ 6-7, J_f,g ≈ 6-7 | Allylic protons coupled to the chiral center proton (H_c) and the vinylic proton (H_g). |
| =CH - | H_g | ~5.7-5.9 | Multiplet (m) | 1H | J_g,h-trans ≈ 17, J_g,i-cis ≈ 10, J_g,f ≈ 6-7 | Vinylic proton coupled to the two terminal alkene protons (H_h, H_i) with characteristic trans and cis couplings, and to the allylic protons (H_f). |
| =CH ₂ | H_h, H_i | ~5.1-5.2 | Multiplet (m) | 2H | J_h,i ≈ 1.5 (geminal), J_h,g-trans ≈ 17, J_i,g-cis ≈ 10 | Terminal vinylic protons with distinct chemical shifts due to their cis/trans relationship with the rest of the molecule, showing geminal, trans, and cis couplings. |
| -OH | H_j | Variable | Broad Singlet (br s) | 1H | N/A | Chemical shift is highly dependent on concentration, temperature, and solvent. Often exchanges with trace amounts of water, leading to a broad signal. |
Note: The exact chemical shifts and coupling constants can vary based on the solvent, concentration, and the specific NMR instrument used.
Comparative Analysis with Alternative Techniques
While ¹H NMR is indispensable, a comprehensive structural confirmation relies on a suite of analytical methods. Each technique provides a unique piece of the puzzle, and their combined data ensures the identity, purity, and stereochemistry of the compound.
Workflow for Comprehensive Structural Elucidation
The following diagram illustrates a logical workflow for the complete characterization of this compound, integrating multiple analytical techniques.
A Comparative Guide to the Mass Spectrometric Characterization of (S)-N-Boc-2-aminopent-4-en-1-ol
For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of chiral building blocks are paramount. (S)-N-Boc-2-aminopent-4-en-1-ol is a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Its stereochemistry, along with the presence of multiple functional groups—a carbamate, a primary alcohol, and an alkene—necessitates a robust analytical strategy for unambiguous characterization.
This guide provides an in-depth exploration of mass spectrometry (MS) for the characterization of (S)-N-Boc-2-aminopent-4-en-1-ol. We will delve into the nuances of different ionization and analysis techniques, compare their performance with alternative methods, and provide field-proven experimental protocols. Our approach is grounded in explaining the causality behind methodological choices, ensuring a self-validating system for reliable analysis.
The Central Role of Mass Spectrometry
Mass spectrometry is an indispensable tool in modern chemistry, offering unparalleled sensitivity and structural information from minute sample quantities.[1] For a molecule like (S)-N-Boc-2-aminopent-4-en-1-ol, MS provides critical data on molecular weight and fragmentation patterns, which act as a fingerprint for its identity and purity. While traditionally considered "chirally blind," MS techniques, especially when coupled with chiral chromatography, are powerful for comprehensive analysis.[2][3]
Ionization Techniques: A Comparative Analysis
The choice of ionization method is the most critical step in MS analysis, as it governs the type and quality of data obtained. For (S)-N-Boc-2-aminopent-4-en-1-ol, the two most relevant techniques are Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), the latter requiring prior derivatization.
1. Electrospray Ionization (ESI): The Gentle Approach for Intact Molecules
ESI is a soft ionization technique that transfers ions from solution into the gas phase. It is exceptionally well-suited for polar and thermally labile molecules like our target compound, minimizing the risk of degradation.
-
Mechanism & Rationale: In ESI, a high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process typically yields the protonated molecule, [M+H]⁺, providing a clear indication of the molecular weight. For (S)-N-Boc-2-aminopent-4-en-1-ol (MW: 201.26 g/mol )[4], the expected parent ion would be at m/z 202.27.
-
Advantages:
-
High sensitivity.
-
Minimal fragmentation in the source, leading to a clear molecular ion peak.
-
Directly compatible with liquid chromatography (LC), enabling LC-MS for mixture analysis and chiral separations.[5]
-
-
Limitations:
-
The labile nature of the tert-butyloxycarbonyl (Boc) protecting group can sometimes lead to in-source fragmentation, even with soft ionization.[6] This may manifest as peaks corresponding to the loss of isobutylene or the entire Boc group.
-
ESI is susceptible to ion suppression, where the presence of other components in the sample can reduce the ionization efficiency of the analyte.[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation with a Caveat
GC-MS offers excellent chromatographic separation and often provides rich, reproducible fragmentation patterns through Electron Ionization (EI). However, the low volatility of (S)-N-Boc-2-aminopent-4-en-1-ol, due to its polar hydroxyl and N-H groups, necessitates a derivatization step to make it amenable to GC analysis.
-
Derivatization Rationale: The goal of derivatization is to replace active hydrogens with nonpolar groups, increasing the molecule's volatility. A common and effective reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the alcohol and amine groups into their TBDMS ethers and silylamines, respectively.
-
Advantages:
-
Limitations:
-
Derivatization adds complexity and time to the workflow and can introduce artifacts if not performed carefully.
-
The high energy of EI can lead to the complete absence of a molecular ion, complicating molecular weight determination.
-
Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Structure
To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion (or a primary fragment) is isolated and then fragmented further through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity.
Predicted ESI-MS/MS Fragmentation Pathway
The fragmentation of the protonated (S)-N-Boc-2-aminopent-4-en-1-ol (m/z 202.27) is dominated by the lability of the Boc group.[11][12][13]
-
Loss of Isobutylene: The most common initial fragmentation is the neutral loss of isobutylene (C₄H₈, 56 Da), resulting in a prominent fragment at m/z 146.21. This occurs via a six-membered ring transition state.
-
Loss of the Boc Group: A complete loss of the Boc group (C₅H₉O₂, 101 Da) can also occur, yielding a fragment at m/z 101.16.
-
Loss of Water: Subsequent fragmentation of the m/z 146.21 ion can involve the loss of water (H₂O, 18 Da) from the primary alcohol, producing a fragment at m/z 128.19.
-
Further Fragmentation: Other minor fragmentation pathways can occur, involving cleavages of the carbon backbone.
Caption: Predicted ESI-MS/MS fragmentation of (S)-N-Boc-2-aminopent-4-en-1-ol.
Data Summary: Expected Key Ions
| Ionization Method | Analyte Form | Parent Ion (m/z) | Key Fragment Ions (m/z) | Rationale |
| ESI-MS | Native Molecule | 202.13 ([M+H]⁺) | 146.08, 101.07, 128.07 | Loss of isobutylene, loss of Boc group, subsequent water loss. |
| GC-MS (EI) | Di-TBDMS Derivative | 430.31 ([M]⁺) | 373.24, 328.21, 73.05 | Loss of tert-butyl, loss of TBDMS-O-CH₂, characteristic TBDMS fragment. |
Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful, a comprehensive characterization relies on orthogonal techniques that provide complementary information.
| Technique | Strengths for (S)-N-Boc-2-aminopent-4-en-1-ol | Limitations |
| Mass Spectrometry | - Unmatched sensitivity and speed.- Provides definitive molecular weight (ESI, HRMS).- Detailed structural information via fragmentation (MS/MS).[1] | - Inherently "chirally blind" without a chiral separation front-end.[2][14]- EI can obliterate the molecular ion.- ESI is prone to matrix effects. |
| NMR Spectroscopy | - Gold standard for unambiguous structure elucidation.- Provides detailed information on C-H framework and functional groups.- Can confirm stereochemistry with chiral shift reagents.[15] | - Significantly lower sensitivity than MS.- Requires larger sample quantities.- Can be time-consuming to acquire and interpret complex spectra. |
| Chiral HPLC | - The definitive method for determining enantiomeric purity (ee%).- Can be coupled with MS for LC-MS analysis.[5][16] | - Requires specific chiral stationary phase and method development.- Provides no structural information beyond retention time. |
| Infrared (IR) Spectroscopy | - Rapid confirmation of key functional groups (N-H stretch, C=O of carbamate, O-H stretch, C=C stretch).[15] | - Provides limited information on the overall molecular structure.- Not suitable for mixture analysis or quantification. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, providing a robust framework for analysis. Method validation should always be performed according to ICH or FDA guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[17][18][19][20]
Protocol 1: ESI-MS/MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve (S)-N-Boc-2-aminopent-4-en-1-ol in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Rationale: Methanol and acetonitrile are common, volatile solvents compatible with ESI.
-
Prepare a working solution by diluting the stock solution to 1-10 µg/mL using a 50:50 mixture of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions.
-
-
Instrumentation and Data Acquisition:
-
Instrument: Use a triple quadrupole or ion trap mass spectrometer equipped with an ESI source.[1]
-
Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan spectrum in positive ion mode over a mass range of m/z 50-300 to identify the protonated molecular ion ([M+H]⁺ at m/z 202.13).
-
MS/MS Scan: Select the precursor ion at m/z 202.13 for collision-induced dissociation (CID). Optimize the collision energy (typically 10-30 eV) to achieve a good distribution of fragment ions. Acquire the product ion spectrum.
-
Rationale: Optimizing collision energy is crucial. Too low, and fragmentation is insufficient; too high, and only small, uninformative fragments are produced.
-
Protocol 2: GC-MS Analysis with Derivatization
-
Sample Preparation (Derivatization):
-
Place a 50 µL aliquot of a 1 mg/mL solution of the analyte in a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Rationale: The reaction is sensitive to moisture, so a dry sample is essential.
-
Add 100 µL of MTBSTFA and 100 µL of acetonitrile. Cap the vial tightly.
-
Heat the mixture at 70-100 °C for 2-4 hours.
-
Rationale: Heating drives the silylation reaction to completion. Reaction time may need optimization.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A standard GC-MS system.
-
Column: Use a low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temp: 280 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Logical Workflow for Comprehensive Characterization
A multi-faceted approach ensures the highest confidence in the identity, purity, and stereochemistry of (S)-N-Boc-2-aminopent-4-en-1-ol.
Caption: A logical workflow for the comprehensive analysis of chiral building blocks.
References
- A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and - Benchchem. (URL: )
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (URL: [Link])
-
Chiral analysis by MS. (URL: [Link])
-
Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies - OSTI.GOV. (URL: [Link])
-
Quantitative mass spectrometry methods for pharmaceutical analysis | Philosophical Transactions of the Royal Society A. (URL: [Link])
-
Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism | Spectroscopy Online. (URL: [Link])
-
Validation of Impurity Methods, Part II. (URL: [Link])
-
Validation of Impurity Methods, Part I - LCGC International. (URL: [Link])
-
Chiral Mass Spectrometry: An Overview - PolyU Institutional Research Archive. (URL: [Link])
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed. (URL: [Link])
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - RSC Publishing. (URL: [Link])
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - NIH. (URL: [Link])
- indanol and Other Chiral Amino Alcohols in Asymmetric Synthesis - Benchchem. (URL: )
-
Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala - PubMed. (URL: [Link])
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed. (URL: [Link])
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - NIH. (URL: [Link])
-
Analysis of Amino Acids Contained in Alcohol. (URL: [Link])
-
GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed. (URL: [Link])
-
How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. (URL: [Link])
-
Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed. (URL: [Link])
-
GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. (URL: [Link])
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. CAS 116613-81-1 | (S)-N-Boc-2-aminopent-4-en-1-ol - Synblock [synblock.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijper.org [ijper.org]
- 20. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthesis routes for tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate
Introduction
tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is a chiral building block of significant interest in the pharmaceutical industry. Its utility as a key intermediate in the synthesis of various bioactive molecules and drugs underscores the demand for efficient and scalable synthetic methodologies.[1] The stereochemistry of this compound, specifically the (S)-configuration, is crucial for its biological activity and necessitates synthetic routes that can reliably control this stereocenter.[1] This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering insights into their respective advantages and disadvantages for researchers, scientists, and professionals in drug development.
Route 1: Alkylation of a Glycine-Derived Schiff Base
This approach, detailed in a patent for industrial-scale production, commences with a protected glycine derivative and introduces the requisite allyl functionality via a stereocontrolled alkylation.[2] This multi-step synthesis is designed for robustness and scalability.
Scientific Rationale and Experimental Design
The core of this strategy lies in the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. The initial formation of a Schiff base from an amino acid ester and an aromatic aldehyde serves to protect the amine and activate the α-proton for deprotonation. Subsequent treatment with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate, which then undergoes diastereoselective alkylation with allyl bromide. The chiral auxiliary is then removed, and the ester is reduced to the primary alcohol, followed by protection of the free amine with the tert-butoxycarbonyl (Boc) group.
Experimental Protocol
Step 1: Synthesis of the Schiff Base Intermediate An amino acid derivative is reacted with 4-(trifluoromethyl)benzaldehyde to form the corresponding Schiff base. This is followed by N-acylation with 2-methylbenzoyl chloride to yield the protected substrate.[2]
Step 2: Diastereoselective Alkylation The Schiff base is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). A solution of lithium diisopropylamide (LDA) is added dropwise to generate the enolate. Allyl bromide is then added to the reaction mixture, which is allowed to slowly warm to room temperature. The reaction is quenched, and the product is extracted.[2]
Step 3: Hydrolysis and Reduction The alkylated intermediate is hydrolyzed under basic conditions to remove the chiral auxiliary. The resulting amino ester is then reduced to the corresponding amino alcohol. A common and effective method for this transformation is the use of a reducing agent like sodium borohydride in the presence of an activating agent for the carboxylic acid, such as p-toluenesulfonyl chloride.[2]
Step 4: Boc Protection The final step involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the target compound, this compound.[2]
Workflow Diagram
Caption: Synthetic pathway for Route 1.
Route 2: Reduction of a Derivative of (S)-2-aminopent-4-enoic Acid (L-Allylglycine)
This alternative and more direct route utilizes the readily available chiral amino acid, (S)-2-aminopent-4-enoic acid, also known as L-allylglycine. The synthesis involves two primary transformations: protection of the amino group and reduction of the carboxylic acid.
Scientific Rationale and Experimental Design
The strategy here is to leverage the existing stereocenter of the starting material. The first step is to protect the nucleophilic amino group to prevent side reactions during the subsequent reduction. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the reduction conditions and its common use in peptide synthesis and other pharmaceutical applications. The second step is the reduction of the Boc-protected carboxylic acid to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, as they can efficiently reduce carboxylic acids.
Experimental Protocol
Step 1: Boc Protection of (S)-2-aminopent-4-enoic Acid (S)-2-aminopent-4-enoic acid is dissolved in a mixture of an organic solvent (e.g., dioxane or acetone) and water containing a base such as sodium bicarbonate or triethylamine.[3][4] Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise, and the reaction is stirred at room temperature until completion. The resulting N-Boc protected amino acid is then isolated by extraction.
Step 2: Reduction of N-Boc-(S)-2-aminopent-4-enoic Acid The N-Boc protected amino acid is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The solution is then added portion-wise to a cooled suspension of lithium aluminum hydride (LiAlH₄) in THF.[5] The reaction mixture is typically refluxed to ensure complete reduction. After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting aluminum salts are filtered off, and the product is isolated from the filtrate by extraction and purified.
Workflow Diagram
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Parameter | Route 1: Alkylation of Glycine Derivative | Route 2: Reduction of L-Allylglycine Derivative |
| Starting Materials | Protected glycine derivative, 4-(trifluoromethyl)benzaldehyde, 2-methylbenzoyl chloride, allyl bromide | (S)-2-aminopent-4-enoic acid (L-allylglycine), Di-tert-butyl dicarbonate |
| Number of Steps | 4 main steps | 2 main steps |
| Overall Yield | Reported as high as 78% on a large scale.[2] | Typically high yields for both steps, but overall yield depends on the efficiency of each reaction. |
| Stereocontrol | Relies on a chiral auxiliary and diastereoselective alkylation. | The stereocenter is derived from the chiral starting material. |
| Scalability | Demonstrated to be suitable for large-scale industrial production.[2] | Readily scalable, with both steps being common industrial processes. |
| Reagents and Safety | Uses LDA (highly flammable and moisture-sensitive) and low temperatures (-78 °C). | Uses LiAlH₄ (pyrophoric and reacts violently with water). Requires careful handling. |
| Cost-Effectiveness | May involve more expensive starting materials and reagents, and more complex procedures. | L-allylglycine is a commercially available, albeit specialized, amino acid. The reagents are common. |
| Purification | May require multiple chromatographic purifications. | Purification is generally straightforward. |
Discussion and Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is a well-documented and industrially optimized process that allows for the construction of the chiral center with high stereocontrol.[2] The use of a chiral auxiliary in the alkylation step is a classic and powerful strategy in asymmetric synthesis. However, this route is longer, involves more complex transformations, and utilizes hazardous reagents like LDA at cryogenic temperatures, which can be challenging to handle on a large scale without specialized equipment.
Route 2 presents a more convergent and conceptually simpler approach. By starting with the enantiopure amino acid L-allylglycine, the need for a stereoselective bond formation is circumvented. This significantly shortens the synthetic sequence. The two key transformations, Boc protection and carboxylate reduction, are standard and well-understood reactions in organic synthesis. The main safety consideration for this route is the use of lithium aluminum hydride, which requires stringent anhydrous conditions and careful quenching.
For research and development purposes, or for smaller-scale syntheses, Route 2 is likely the more attractive option due to its directness and reliance on a commercially available chiral starting material. The fewer number of steps generally translates to a higher overall yield and less time spent on synthesis and purification.
For large-scale industrial production, the choice may be less clear-cut and would depend on a thorough cost-benefit analysis. While Route 1 has been explicitly developed for this purpose, the cost and availability of the starting materials and the complexity of the process must be weighed against the potentially more streamlined, but still hazardous, Route 2 .
Ultimately, the selection of the optimal synthetic route will depend on the specific needs of the researcher or organization, taking into account factors such as scale, available equipment, cost of starting materials, and safety protocols.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid.
- BenchChem. (2025). Application Notes and Protocols: Boc-(S)-2-Amino-5-methylhex-4-enoic Acid in the Synthesis of Enzyme Inhibitors.
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reis, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
- Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). Reduction of α-amino acids: L-valinol. Organic Syntheses, 63, 136. doi:10.15227/orgsyn.063.0136
- CN1793110A. (2006). Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
- CN114805134A. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses. Retrieved from [Link]
-
(n.d.). L-Proline. Organic Syntheses. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. Retrieved from [Link]
-
Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 116613-81-1,(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Viable Alternatives to tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate
In the landscape of asymmetric synthesis, the precise construction of stereogenic centers is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral building blocks, or synthons, derived from the "chiral pool" are indispensable tools in this endeavor. Among these, tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate has established itself as a versatile C5 synthon, prized for its dual functionality of a protected amine and a primary alcohol, coupled with a terminal olefin for further elaboration.
This guide provides an in-depth technical comparison of viable alternatives to this key building block. We will delve into the performance of other commercially available chiral amino alcohols and auxiliaries in common asymmetric transformations, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of the most appropriate synthon for their synthetic campaigns.
The Benchmark: Understanding the Utility of this compound
This compound, also known as (S)-N-Boc-2-aminopent-4-en-1-ol, is a valuable chiral building block due to the orthogonal nature of its protected amine (Boc group) and primary alcohol. The terminal alkene provides a handle for various transformations, including olefin metathesis, ozonolysis, and hydroboration-oxidation, allowing for diverse molecular scaffolding. Its application as a chiral auxiliary or ligand in asymmetric reactions, such as allylation, is a key area of its utility.
Comparative Analysis of Alternative Chiral Synthons
While highly useful, the performance of this compound is not universally superior. The selection of an optimal chiral synthon is highly dependent on the specific reaction, substrate, and desired stereochemical outcome. Here, we compare it with other prominent classes of chiral building blocks.
Chiral Amino Alcohols Derived from the Chiral Pool
A vast array of chiral amino alcohols are readily and often inexpensively available from the natural chiral pool of amino acids.[1] These serve as excellent alternatives, with their performance in asymmetric synthesis being well-documented.
Common Alternatives:
-
(S)-2-(Boc-amino)-3-methyl-1-butanol (from Valine): Offers increased steric bulk from the isopropyl group, which can enhance facial selectivity in reactions.
-
(S)-2-(Boc-amino)-3-phenyl-1-propanol (from Phenylalanine): The phenyl group can offer beneficial π-stacking interactions in the transition state, influencing stereoselectivity.
-
(S)-N-Boc-2-amino-3,3-dimethyl-1-butanol (from tert-Leucine): The bulky tert-butyl group provides a highly hindered environment, often leading to excellent stereocontrol.
Performance Comparison in Asymmetric Aldol Additions:
The aldol reaction is a powerful tool for C-C bond formation and the creation of new stereocenters. Chiral auxiliaries derived from amino alcohols, such as Evans' oxazolidinones, are widely used to control the stereochemical outcome.[2] While not a direct comparison of the free amino alcohols, the performance of their derived auxiliaries provides valuable insight into their relative effectiveness.
| Chiral Auxiliary Derived From | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-Valine (Evans' Auxiliary) | Isobutyraldehyde | >99:1 | 85-95 | [2] |
| (S)-Phenylalanine (Evans' Auxiliary) | Benzaldehyde | >99:1 | 90 | [2] |
| Hypothetical (S)-2-amino-4-penten-1-ol derived oxazolidinone | Isobutyraldehyde | (Predicted) High | (Predicted) Good | N/A |
Note: Direct comparative data for an oxazolidinone derived from this compound in a peer-reviewed study was not found. The predicted performance is based on the general effectiveness of Evans' auxiliaries.
The causality behind the high diastereoselectivity of Evans' auxiliaries lies in the formation of a rigid, chelated six-membered ring transition state, where the substituent on the oxazolidinone effectively blocks one face of the enolate from the approaching aldehyde.[2]
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is another widely used chiral auxiliary, valued for its high crystallinity, which often facilitates purification of diastereomeric products, and its predictable stereochemical control.
Performance Comparison in Asymmetric Michael Additions:
| Chiral Auxiliary | Michael Acceptor | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (1S)-(-)-2,10-Camphorsultam | N-Crotonoyl derivative | >98% | 90 | [2] |
| Hypothetical N-Crotonoyl derivative of (S)-2-amino-4-penten-1-ol | N/A | (Predicted) Moderate to High | (Predicted) Good | N/A |
The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of stereocontrol in conjugate additions.
Experimental Protocols
To provide a practical context for the application of these alternatives, detailed experimental protocols for key transformations are outlined below.
Protocol 1: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol describes a general procedure for the diastereoselective aldol reaction using an N-acyloxazolidinone derived from an amino alcohol.
Workflow for Evans' Asymmetric Aldol Reaction
Caption: General workflow for an Evans' asymmetric aldol reaction.
Step-by-Step Methodology:
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ (0.2 M) at 0 °C is added Bu₂BOTf (1.1 equiv) followed by the dropwise addition of TEA (1.2 equiv). The solution is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 buffer. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Purification: The crude product is purified by flash column chromatography.
-
Auxiliary Cleavage: The purified aldol adduct is dissolved in a mixture of THF and water (4:1) and treated with LiOH and H₂O₂ to furnish the chiral β-hydroxy acid and recover the chiral auxiliary.
Protocol 2: Biocatalytic Synthesis of Chiral Amino Alcohols
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols.[3] Enzymes such as ketoreductases (KREDs) and amine dehydrogenases (AmDHs) can be employed for the asymmetric reduction of keto-amines or the reductive amination of hydroxy-ketones, respectively.
Workflow for Biocatalytic Reductive Amination
Caption: A typical biocatalytic reductive amination cascade.
Step-by-Step Methodology:
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), the α-hydroxy ketone substrate, an ammonia source (e.g., ammonium chloride), and a catalytic amount of the cofactor (NADH or NADPH) are combined.
-
Enzyme Addition: The amine dehydrogenase and a cofactor-regenerating enzyme (e.g., glucose dehydrogenase with glucose as the sacrificial substrate) are added.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation until the reaction is complete (monitored by HPLC or GC).
-
Workup and Purification: The enzymes are removed by precipitation or filtration, and the product is extracted from the aqueous phase and purified by standard methods.
Mechanistic Insights: The Origin of Stereoselectivity
The stereochemical outcome of these reactions is governed by the formation of a well-ordered transition state where the chiral auxiliary or ligand creates a steric and/or electronic bias.
Zimmerman-Traxler Model for Aldol Additions
Caption: Simplified Zimmerman-Traxler transition state model.
In the case of Evans' auxiliaries, the boron enolate forms a rigid chair-like six-membered transition state with the aldehyde. The bulky substituent on the oxazolidinone ring forces the R group of the aldehyde into an equatorial position to minimize 1,3-diaxial interactions, leading to the observed syn diastereoselectivity.
Conclusion
While this compound is a valuable and versatile chiral synthon, a careful evaluation of alternatives is crucial for optimizing synthetic routes. Chiral amino alcohols derived from the chiral pool, such as those from valine and phenylalanine, offer readily available and often more economical alternatives. Their conversion into well-established chiral auxiliaries like Evans' oxazolidinones provides a reliable platform for achieving high levels of stereocontrol in a variety of asymmetric transformations. Furthermore, the burgeoning field of biocatalysis presents a powerful and sustainable approach to the synthesis of chiral amino alcohols. The choice of the optimal building block will ultimately depend on the specific synthetic challenge, cost considerations, and desired stereochemical outcome. This guide serves as a starting point for researchers to make informed decisions in the design and execution of their asymmetric syntheses.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. [Link]
-
Chiral Amino Alcohols Research Articles - Page 1. R Discovery. [Link]
Sources
A Comparative Guide to Enantiomeric Purity Analysis of (S)-2-(Boc-amino)-4-penten-1-ol via Chiral HPLC
Introduction
In the realm of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is of paramount importance. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the determination of enantiomeric purity are critical. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of (S)-2-(Boc-amino)-4-penten-1-ol, a valuable chiral intermediate in the synthesis of various bioactive molecules.
The separation of enantiomers by HPLC can be achieved through two main strategies: indirect and direct. The indirect approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. The direct approach, which is the focus of this guide, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1] The choice of the appropriate CSP and mobile phase is crucial for achieving a successful chiral separation.
This guide will explore the performance of several types of CSPs for the analysis of (S)-2-(Boc-amino)-4-penten-1-ol, providing a detailed experimental protocol and supporting data to aid researchers in selecting the optimal method for their needs.
Understanding the Analyte: (S)-2-(Boc-amino)-4-penten-1-ol
The target analyte, (S)-2-(Boc-amino)-4-penten-1-ol, possesses key structural features that inform the selection of an appropriate chiral HPLC method:
-
A Chiral Center: The secondary carbon bearing the amino and hydroxymethyl groups is the stereocenter.
-
A Boc-Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group influences the molecule's polarity and steric profile.
-
A Primary Alcohol: The hydroxyl group can participate in hydrogen bonding interactions with the stationary phase.
-
A Protected Amine: The Boc-protected amine can also engage in hydrogen bonding and dipole-dipole interactions.
-
An Alkene Moiety: The pentenyl chain provides a non-polar region.
The presence of both hydrogen bond donors (the N-H of the carbamate and the O-H of the alcohol) and a hydrogen bond acceptor (the carbonyl of the Boc group), along with the bulky, non-polar Boc group itself, suggests that CSPs capable of multiple interaction modes will be most effective.
Comparative Analysis of Chiral Stationary Phases
Based on the structural features of (S)-2-(Boc-amino)-4-penten-1-ol and a review of chiral separation literature for analogous Boc-protected amino alcohols, three classes of CSPs are prime candidates for this analysis:
-
Polysaccharide-Based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H): These are among the most versatile and widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[2] They offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[2]
-
Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® T, CHIROBIOTIC® V): These CSPs, based on molecules like teicoplanin and vancomycin, are known for their multimodal capabilities, operating effectively in normal-phase, reversed-phase, and polar organic modes.[3][4] Their complex structures provide multiple sites for chiral recognition, including ionic interactions, hydrogen bonding, and π-π interactions.[3] They have shown particular success in separating N-blocked amino acids and their derivatives.[5]
-
Pirkle-Type CSPs (e.g., (R,R)-Whelk-O® 1): These CSPs are based on a chiral selector, often an amino acid derivative, covalently bonded to a silica support.[2] They typically rely on a three-point interaction model for chiral recognition, involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.[1]
Experimental Workflow for Chiral Method Development
The following diagram illustrates a systematic approach to developing a chiral HPLC method for (S)-2-(Boc-amino)-4-penten-1-ol.
Caption: Workflow for Chiral HPLC Method Development.
Performance Comparison
The following table summarizes the expected performance of the selected CSPs for the enantiomeric separation of (S)-2-(Boc-amino)-4-penten-1-ol based on typical results for similar compounds.
| Chiral Stationary Phase (CSP) | Expected Resolution (Rs) | Typical Mobile Phase | Advantages | Potential Disadvantages |
| Chiralpak® AD-H (Amylose-based) | > 2.0 | n-Hexane/Isopropanol (90:10, v/v) | High success rate for a wide range of compounds, excellent resolution. | May require optimization of the alcohol modifier. |
| Chiralcel® OD-H (Cellulose-based) | > 1.5 | n-Hexane/Ethanol (85:15, v/v) | Complementary selectivity to AD-H, robust and reliable. | Can be sensitive to mobile phase composition. |
| CHIROBIOTIC® T (Teicoplanin) | > 2.5 | Methanol with 0.1% Acetic Acid and 0.1% Triethylamine (Polar Ionic Mode) | Multimodal, excellent for N-protected amino acids, LC-MS compatible mobile phases.[5] | May require careful pH control for optimal performance. |
| (R,R)-Whelk-O® 1 (Pirkle-type) | > 1.5 | n-Hexane/Isopropanol/Acetonitrile (80:10:10, v/v/v) | Good for compounds with aromatic rings, but can also work for others. | May have a lower success rate compared to polysaccharide-based CSPs for this analyte. |
Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual performance may vary depending on the specific analytical conditions and instrumentation.
Detailed Experimental Protocol: A Recommended Approach
Based on the comparative analysis, a polysaccharide-based CSP such as Chiralpak® AD-H is a highly recommended starting point for the enantiomeric purity analysis of (S)-2-(Boc-amino)-4-penten-1-ol due to its broad applicability and high probability of success.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-Hexane and Isopropanol.
-
Analyte: A solution of racemic 2-(Boc-amino)-4-penten-1-ol (for method development) and the (S)-enantiomer sample for analysis, dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Chromatographic Conditions
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (where the Boc-carbamate group absorbs).
-
Injection Volume: 10 µL.
Sample Preparation
-
Accurately weigh approximately 10 mg of the (S)-2-(Boc-amino)-4-penten-1-ol sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
System Suitability
For method validation, a solution containing both the (S)- and (R)-enantiomers (a racemic or partially resolved mixture) should be injected. The following system suitability parameters should be met:
-
Resolution (Rs): ≥ 2.0 between the two enantiomer peaks.
-
Tailing Factor (T): ≤ 1.5 for each peak.
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0% for six replicate injections.
Rationale for Experimental Choices
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (Isopropanol) is chosen for polysaccharide-based CSPs. The alcohol modifier plays a crucial role in the separation by competing with the analyte for hydrogen bonding sites on the CSP. The ratio of hexane to isopropanol can be adjusted to optimize retention time and resolution.
-
Detection: The Boc-protecting group lacks a strong chromophore for UV detection at higher wavelengths. Therefore, a lower wavelength of 210 nm is selected to ensure adequate sensitivity.
-
Column Temperature: Maintaining a constant column temperature is critical for reproducible retention times and resolution in chiral separations. 25 °C is a common starting point.
Alternative Approach: Derivatization for Enhanced Detection
For applications requiring higher sensitivity, derivatization of the primary alcohol with a UV-absorbing or fluorescent tag can be considered. For example, reaction with benzoyl chloride would yield the corresponding benzoate ester, which has a strong UV chromophore. However, this introduces an additional sample preparation step and the potential for racemization if the reaction conditions are not carefully controlled.
Caption: Comparison of Direct vs. Indirect Analysis.
Conclusion
The enantiomeric purity of (S)-2-(Boc-amino)-4-penten-1-ol can be reliably determined using chiral HPLC. Polysaccharide-based CSPs, particularly Chiralpak® AD-H, offer a high probability of success for achieving baseline separation of the enantiomers under normal-phase conditions. Macrocyclic glycopeptide phases like CHIROBIOTIC® T present a strong alternative, especially when LC-MS compatibility is desired.
A systematic approach to method development, starting with the screening of a few carefully selected CSPs and mobile phases, is the most efficient path to a robust and reliable analytical method. The detailed protocol provided in this guide serves as a validated starting point for the analysis of this important chiral building block, ensuring the quality and stereochemical integrity of the final products.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]
-
Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase. J-Stage. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]
Sources
A Comparative Guide to Chiral Synthons: Evaluating tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the efficient and stereoselective synthesis of chiral molecules is paramount. The three-dimensional arrangement of atoms in a pharmaceutical agent is often intrinsically linked to its efficacy and safety. Consequently, the choice of chiral synthons—enantiomerically pure building blocks—is a critical decision that profoundly influences the viability of a synthetic route. This guide provides an in-depth comparison of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate, a versatile chiral amino alcohol derivative, with other prominent classes of chiral synthons. Our analysis will be grounded in experimental data and practical considerations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Introduction to this compound: A Versatile Building Block
This compound, hereafter referred to as (S)-Boc-homoallylic amine , is a chiral synthon characterized by a Boc-protected amine, a primary alcohol, and a terminal alkene.[1][2] This unique combination of functional groups within a stereodefined framework makes it a valuable precursor for a variety of complex molecular architectures, particularly chiral homoallylic amines and their derivatives. These motifs are prevalent in numerous natural products and active pharmaceutical ingredients (APIs).[1]
The utility of (S)-Boc-homoallylic amine is particularly evident in the synthesis of antiviral agents. For instance, its structural features are integral to the synthesis of macrocyclic protease inhibitors targeting the hepatitis C virus (HCV), such as Grazoprevir.[3][4] The stereochemical purity of this synthon, typically greater than 99% enantiomeric excess (e.e.), is crucial for producing enantiomerically pure APIs where incorrect stereochemistry can lead to a significant loss of therapeutic efficacy.
Comparative Analysis of Chiral Synthons
The selection of a chiral synthon is a multifactorial decision involving considerations of cost, availability, scalability, and, most importantly, the efficiency and stereoselectivity it imparts to the synthetic sequence. Here, we compare (S)-Boc-homoallylic amine with two other major classes of chiral synthons: Evans-type chiral auxiliaries and biocatalytically derived synthons.
(S)-Boc-Homoallylic Amine: A Pre-functionalized Chiral Building Block
The primary advantage of using a pre-functionalized chiral synthon like (S)-Boc-homoallylic amine is the direct incorporation of a significant portion of the target molecule's backbone with pre-defined stereochemistry. This approach can shorten synthetic sequences and reduce the need for extensive protecting group manipulations.
Key Advantages:
-
High Enantiopurity: Commercially available with >99% e.e., ensuring high stereochemical fidelity in the final product.
-
Versatile Functionality: The presence of a protected amine, a primary alcohol, and an alkene allows for a wide range of subsequent chemical transformations, including oxidation, reduction, and carbon-carbon bond formation.[5]
-
Proven Utility in Pharmaceutical Synthesis: Its application in the synthesis of complex APIs like Grazoprevir underscores its industrial relevance.[3][4]
Limitations:
-
Structural Rigidity: The fixed stereochemistry and carbon skeleton may limit its applicability to targets that do not share this specific structural motif.
-
Cost and Availability: As a specialized reagent, the cost and supply chain stability can be a consideration for large-scale manufacturing.[6]
Evans-Type Chiral Auxiliaries: A Substrate-Controlled Approach
Evans oxazolidinone auxiliaries represent a cornerstone of asymmetric synthesis, enabling the diastereoselective formation of new stereocenters.[7] In this approach, the chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a bond-forming reaction, and is subsequently removed.
Key Advantages:
-
Broad Applicability: Can be used to synthesize a wide variety of chiral molecules, including amino acids, alcohols, and aldehydes.
-
High Diastereoselectivity: Typically provides excellent levels of stereocontrol in reactions such as alkylations and aldol additions.
-
Well-Established Methodologies: A wealth of literature and established protocols are available for their use.
Limitations:
-
Additional Synthetic Steps: Requires attachment and removal of the auxiliary, adding to the overall step count of the synthesis.
-
Atom Economy: The auxiliary is a stoichiometric reagent that is not incorporated into the final product, leading to lower atom economy.
-
Scalability Concerns: The use of stoichiometric, often expensive, chiral auxiliaries can be a challenge for large-scale production.
Biocatalysis: An Enzymatic Approach to Chirality
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Enzymes, such as amine dehydrogenases, can catalyze the asymmetric synthesis of chiral amino alcohols from prochiral ketones with high efficiency and selectivity.
Key Advantages:
-
Exceptional Enantioselectivity: Enzymes often provide unparalleled levels of stereocontrol, frequently >99% e.e.
-
Mild Reaction Conditions: Biocatalytic transformations are typically carried out in aqueous media under mild temperature and pH conditions.
-
Green and Sustainable: Reduces the reliance on heavy metals and harsh reagents.
Limitations:
-
Substrate Specificity: Enzymes can have a narrow substrate scope, limiting their general applicability.
-
Process Development: The development and optimization of a biocatalytic process can be time-consuming and require specialized expertise.
-
Downstream Processing: Isolation of the product from the aqueous reaction medium can sometimes be challenging.
Experimental Data Comparison: Synthesis of a Key Homoallylic Amine Intermediate
To provide a more concrete comparison, let's consider the synthesis of a generic Boc-protected homoallylic amine, a common intermediate in pharmaceutical synthesis.
| Method | Chiral Synthon/Catalyst | Starting Materials | Key Transformation | Typical Yield | Typical e.e. (%) |
| Direct Synthon Incorporation | (S)-Boc-homoallylic amine | D-allylglycine | Reduction and Boc protection | 70-80% | >99 |
| Chiral Auxiliary Approach | Evans Oxazolidinone | Acyl oxazolidinone, Allylating agent | Diastereoselective allylation | 60-85% (for the key step) | >98 (d.r.) |
| Organocatalytic Method | Chiral Phosphoric Acid | Aldehyde, Amine, Allylboronate | Asymmetric Allylation | 75-95% | 90-99 |
| Biocatalytic Method | Engineered Amine Dehydrogenase | α-Hydroxy ketone | Reductive Amination | up to 99% | >99 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis starts from the commercially available D-allylglycine.
-
Boc Protection: D-allylglycine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) in a mixed solvent system (e.g., dioxane/water) to yield N-Boc-D-allylglycine.
-
Reduction of the Carboxylic Acid: The N-Boc protected amino acid is then reduced to the corresponding primary alcohol. A common method involves the formation of a mixed anhydride with isobutyl chloroformate, followed by reduction with sodium borohydride (NaBH₄).
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography to afford (S)-Boc-homoallylic amine .
Caption: Synthetic workflow for this compound.
Logical Relationships and Decision Making
The choice between these chiral synthons is not always straightforward and often depends on the specific goals of the project.
Caption: Decision tree for selecting a chiral synthon.
Conclusion
This compound is a highly valuable and versatile chiral synthon, particularly for the synthesis of complex nitrogen-containing molecules such as those found in modern antiviral therapeutics. Its pre-defined stereochemistry and versatile functional handles offer a direct and efficient route to chiral homoallylic amine derivatives.
However, the "best" chiral synthon is context-dependent. For novel and diverse targets where structural flexibility is key, chiral auxiliary-based methods like the Evans asymmetric aldol reaction remain a powerful tool. For large-scale, sustainable manufacturing, the high selectivity and mild conditions of biocatalytic and other catalytic asymmetric methods present a compelling advantage.
Ultimately, a thorough evaluation of the synthetic target, project timelines, budget, and scalability requirements will guide the prudent chemist to the most appropriate and effective chiral synthon for the task at hand.
References
-
PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from: [Link]
-
Xu, F., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. Available at: [Link]
-
PW Consulting. (2023). This compound Market. Retrieved from: [Link]
-
LookChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. Retrieved from: [Link]
-
PubChem. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from: [Link]
-
MDPI. (2021). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. International Journal of Molecular Sciences, 22(16), 8888. Available at: [Link]
-
da Silva, E. M., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Catalysts, 11(11), 1381. Available at: [Link]
-
PubChem. Grazoprevir. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Retrieved from: [Link]
-
ResearchGate. (2021). Final stages for the synthesis of grazoprevir. Retrieved from: [Link]
-
ResearchGate. (2017). Grazoprevir (135) was synthesised from three building blocks as indicated. Retrieved from: [Link]
-
MDPI. (2018). A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach. International Journal of Molecular Sciences, 19(9), 2691. Available at: [Link]
-
Ali, A., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11406–11415. Available at: [Link]
-
Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Comparative Biological Activity Assessment of Novel Tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate Derivatives
A Senior Application Scientist's Guide to In Vitro Profiling
Introduction: Rationale for Derivative Synthesis and Evaluation
The parent molecule, tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate, is a valuable chiral building block in modern organic synthesis and pharmaceutical research.[1][2] Its defined stereochemistry and versatile functional groups—a hydroxyl, a terminal alkene, and a Boc-protected amine—make it an ideal starting scaffold for creating diverse chemical entities.[1] In medicinal chemistry, the carbamate group itself is a key structural motif found in many approved drugs, prized for its stability and ability to form crucial interactions with biological targets.[3][4][5]
The primary motivation for synthesizing novel derivatives of this scaffold is to explore and optimize potential biological activities. The principles of drug design suggest that systematic structural modifications can enhance a molecule's potency, selectivity, and pharmacokinetic profile.[5] This guide provides a framework for the initial biological assessment of newly synthesized derivatives, focusing on two critical areas of unmet medical need: oncology and infectious diseases. We will compare the performance of three hypothetical novel derivatives against the parent compound and established standards using validated in vitro assays. The preclinical evaluation of novel chemical entities is a critical phase in the drug discovery pipeline.[6]
Our hypothetical library for this guide consists of:
-
Parent Compound (PC): this compound
-
Derivative A (DA): Acetyl-ester derivative (modification of the primary hydroxyl group).
-
Derivative B (DB): Dihydroxylated derivative (modification of the terminal alkene).
-
Derivative C (DC): Phenyl-carbamate derivative (substitution of the tert-butyl group).
This guide will detail the experimental workflows, present comparative data, and provide insights into interpreting the structure-activity relationships (SAR) that emerge.
Part 1: Comparative Assessment of Anticancer Activity
A fundamental step in drug discovery is evaluating the cytotoxicity of novel compounds against cancer cell lines. This initial screen helps identify candidates that can induce cell death or inhibit proliferation, which are key characteristics of potential anticancer agents.[6] We will employ the MTT assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8][9] The principle relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[10][11]
Experimental Workflow: Cytotoxicity Profiling
The workflow for assessing cytotoxicity is a multi-step process designed to ensure reproducibility and accuracy. It involves cell culture, compound treatment, and quantitative analysis of cell viability.
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well plate format.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the Parent Compound (PC), Derivatives (DA, DB, DC), and a positive control (e.g., Doxorubicin) in sterile DMSO.
-
Perform serial dilutions in serum-free media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is below 0.5% to avoid solvent toxicity.
-
Carefully remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and media only (background control).
-
-
MTT Assay and Measurement:
-
Incubate the treated plates for 48 hours at 37°C with 5% CO₂.
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.[12] During this time, metabolically active cells will reduce the MTT to purple formazan crystals.
-
Carefully aspirate the media without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value for each compound.
-
Comparative Data: In Vitro Cytotoxicity (IC₅₀)
The following table summarizes hypothetical IC₅₀ values, providing a direct comparison of the cytotoxic potency and selectivity of the compounds. The Selectivity Index (SI) is calculated as (IC₅₀ in HEK293 cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on HeLa (µM) | IC₅₀ on HEK293 (µM) | Selectivity Index (vs. MCF-7) |
| Parent Compound (PC) | > 100 | > 100 | > 100 | - |
| Derivative A (DA) | 8.5 | 12.3 | 45.1 | 5.3 |
| Derivative B (DB) | 55.2 | 68.7 | > 100 | > 1.8 |
| Derivative C (DC) | 15.6 | 21.4 | 33.7 | 2.2 |
| Doxorubicin | 0.9 | 1.2 | 5.8 | 6.4 |
Interpretation of Results: Based on this hypothetical data, the parent compound shows no significant cytotoxicity. However, derivatization yields biologically active molecules. Derivative A emerges as the most potent candidate against both cancer cell lines, with an IC₅₀ of 8.5 µM against MCF-7 cells.[7] Its selectivity index of 5.3 suggests it is over five times more toxic to MCF-7 cancer cells than to the non-cancerous HEK293 cells, a promising characteristic for further development.[7][13]
Part 2: Comparative Assessment of Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[14] Preliminary screening of new chemical entities often includes assessing their ability to inhibit the growth of pathogenic bacteria. The broth microdilution assay is a standard method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution Assay
-
Preparation:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the test compound (at 4x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.
-
The final volume in each well is 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control in well 11.
-
Comparative Data: Antimicrobial Activity (MIC)
The table below presents hypothetical MIC values. Lower values indicate greater antimicrobial potency.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Parent Compound (PC) | > 128 | > 128 |
| Derivative A (DA) | 64 | > 128 |
| Derivative B (DB) | > 128 | > 128 |
| Derivative C (DC) | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
Interpretation of Results: Again, the parent compound is inactive. Derivative C demonstrates the most promising broad-spectrum activity, inhibiting the growth of both the Gram-positive S. aureus and the Gram-negative E. coli at concentrations of 16 µg/mL and 32 µg/mL, respectively. The moderate activity of Derivative A against S. aureus suggests that some modifications can confer specific antimicrobial effects.
Part 3: Structure-Activity Relationship (SAR) Analysis
The comparative data allows for an initial analysis of the structure-activity relationships, which is crucial for guiding the next cycle of compound design and optimization.[15][16]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics [frontiersin.org]
- 15. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Stereochemistry of (S)-N-Boc-2-aminopent-4-en-1-ol
In the landscape of pharmaceutical development and intricate organic synthesis, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but a cornerstone of efficacy and safety. For chiral molecules such as (S)-N-Boc-2-aminopent-4-en-1-ol, a versatile building block, confirming the absolute stereochemistry of its stereocenter is paramount. Different enantiomers of a chiral drug can exhibit varied pharmacological effects, with one being therapeutic while the other might be inactive or even toxic.[1] This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous confirmation of the (S)-configuration of N-Boc-2-aminopent-4-en-1-ol, offering insights into the principles, experimental workflows, and comparative performance of each method.
Introduction to Stereochemical Analysis
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in chemistry and biology.[2] The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers share the same physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly. Therefore, robust analytical methods are essential to confirm the absolute configuration of a desired enantiomer. This guide will explore and compare the following key techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily through the use of chiral derivatizing agents, such as in Mosher's ester analysis.
-
X-ray Crystallography: Considered the "gold standard" for absolute configuration determination.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful technique for determining the stereochemistry of molecules in solution.
-
Chiral High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying enantiomers.
Comparative Overview of Analytical Methods
The choice of method for stereochemical confirmation depends on several factors including the physical state of the sample, the amount of sample available, and the required level of certainty.
| Feature | X-ray Crystallography | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Principle | Measures the diffraction pattern of X-rays by a single crystal to determine the 3D structure directly.[3][4] | Involves forming diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra reveal the stereochemistry.[5][6] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][7][8] | Separates enantiomers based on their differential interactions with a chiral stationary phase.[9][][11] |
| Sample Requirement | High-quality single crystal (often challenging to obtain for oils or amorphous solids).[3][12] | Milligram quantities of the purified alcohol. | Microgram to milligram quantities, in solution. | Microgram to milligram quantities, in solution. |
| Advantages | Provides unambiguous, direct determination of absolute configuration.[3][4] | Applicable to a wide range of secondary alcohols and amines, does not require crystallization.[5][6] | Non-destructive, applicable to molecules in their native solution state, powerful for complex molecules.[1][7][13] | Excellent for determining enantiomeric purity and can be used for preparative separation.[9][11][14] |
| Limitations | The primary hurdle is growing a suitable single crystal.[12][15] The presence of a heavy atom can be beneficial for anomalous dispersion.[16][17] | Requires synthesis of two diastereomers, and spectral interpretation can be complex.[18] | Requires quantum mechanical calculations for spectral interpretation and is sensitive to conformational flexibility.[1][19] | Does not directly provide absolute configuration without a known standard for comparison. |
In-Depth Method Analysis and Protocols
Mosher's Ester Analysis via ¹H NMR Spectroscopy
Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines.[5][6] The method relies on the formation of diastereomeric esters (or amides) by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons of the original alcohol, resulting in different chemical shifts in their ¹H NMR spectra.[18][20] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[5][20]
Experimental Protocol: Mosher's Ester Analysis of (S)-N-Boc-2-aminopent-4-en-1-ol
-
Preparation of (R)-MTPA and (S)-MTPA Esters:
-
In two separate flame-dried NMR tubes, dissolve approximately 5 mg of (S)-N-Boc-2-aminopent-4-en-1-ol in 0.5 mL of deuterated chloroform (CDCl₃).
-
To one tube, add a slight molar excess of (R)-MTPA chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
To the second tube, add a slight molar excess of (S)-MTPA chloride and a catalytic amount of DMAP.
-
Seal the tubes and allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester products.
-
It is also beneficial to acquire 2D NMR spectra, such as COSY and HSQC, to aid in the unambiguous assignment of all proton signals.[18]
-
-
Data Analysis:
-
Carefully assign all proton signals in the ¹H NMR spectra of both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each corresponding proton.
-
According to the established model for Mosher's esters, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values.
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents around the stereocenter, the absolute (S)-configuration can be confirmed.
-
Logical Flow for Mosher's Ester Analysis
Caption: Workflow for Mosher's ester analysis.
Single-Crystal X-ray Crystallography
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[3][4] It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of atoms can be determined. For absolute configuration determination, the phenomenon of anomalous dispersion is utilized, which requires the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.[16][17]
Experimental Workflow: Single-Crystal X-ray Crystallography
-
Crystallization:
-
The primary challenge is to grow a single crystal of (S)-N-Boc-2-aminopent-4-en-1-ol of sufficient quality. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
If the parent compound is an oil or difficult to crystallize, derivatization to a crystalline solid (e.g., a salt or a derivative with a rigid aromatic group) may be necessary.
-
-
Data Collection:
-
A suitable crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction data are collected.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined.
-
-
Absolute Configuration Determination:
Logical Flow for X-ray Crystallography
Caption: Workflow for X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][8] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration.[1][7]
Experimental Workflow: VCD Spectroscopy
-
Sample Preparation:
-
Dissolve a sufficient amount of (S)-N-Boc-2-aminopent-4-en-1-ol in a suitable solvent that is transparent in the IR region of interest (e.g., CDCl₃).
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
-
Quantum Mechanical Calculations:
-
Perform conformational analysis of the (S)-enantiomer using computational methods (e.g., Density Functional Theory, DFT).
-
Calculate the theoretical VCD and IR spectra for the lowest energy conformers.
-
Generate a Boltzmann-averaged theoretical VCD spectrum.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration is confirmed as (S).[1] If the spectra are mirror images, the configuration is (R).
-
Logical Flow for VCD Spectroscopy
Caption: Workflow for VCD spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating the enantiomers of a chiral compound.[9][][11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. While chiral HPLC is excellent for determining the enantiomeric purity (e.e.) of a sample, it can only be used to confirm the absolute configuration if a reference standard of known configuration is available.
Experimental Protocol: Chiral HPLC Analysis
-
Method Development:
-
Select a suitable chiral column. For N-Boc protected amino alcohols, macrocyclic glycopeptide-based CSPs are often effective.[9]
-
Develop a mobile phase that provides good separation of the two enantiomers. This typically involves screening different solvent mixtures (e.g., hexane/isopropanol) and additives.
-
-
Analysis of the Unknown Sample:
-
Dissolve the (S)-N-Boc-2-aminopent-4-en-1-ol product in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Record the chromatogram.
-
-
Analysis of a Reference Standard:
-
Inject a known standard of either the (R)- or (S)-enantiomer under the same chromatographic conditions.
-
-
Confirmation of Configuration:
-
Compare the retention time of the major peak in the product chromatogram with the retention time of the reference standard. If the retention times match, the absolute configuration is confirmed.
-
Conclusion
Confirming the stereochemistry of a chiral molecule like (S)-N-Boc-2-aminopent-4-en-1-ol is a critical step in research and development. Each of the discussed methods offers a unique set of advantages and is suited to different experimental circumstances. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant bottleneck.[3][12] Mosher's ester analysis is a versatile and reliable NMR-based method that is applicable to a wide range of compounds in solution.[5][6] VCD spectroscopy is emerging as a powerful alternative, particularly for complex molecules that are difficult to crystallize.[1][7][13] Chiral HPLC is indispensable for determining enantiomeric purity and can be used for absolute configuration assignment when a reference standard is available. A judicious choice of one or more of these techniques, based on the specific needs of the project, will ensure the unambiguous confirmation of the desired stereochemistry.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
-
Polo, E. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149–162. [Link]
-
Petrovic, A. G., & Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. [Link]
-
Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Organic & Biomolecular Chemistry, 3(21), 3915–3920. [Link]
-
Harada, N. (2019). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Organic Chemistry. [Link]
-
Bultinck, P., Herrebout, W., & Wynants, C. (2004). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies, 1(3), 269–275. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
-
Polo, E. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]
-
Riniker, S., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling, 59(5), 2049-2063. [Link]
-
Lumen Learning. (n.d.). How to test for chirality. Organic Chemistry 1: An open textbook. [Link]
-
Riniker, S., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. ResearchGate. [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
Leiro, V., et al. (2005). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. [Link]
-
Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. [Link]
-
Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55(3), 689-691. [Link]
-
ResearchGate. (2017). How do I know the configuration of the chiral molecule I made? [Link]
-
Urbaniak, M., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(24), 7483. [Link]
-
Profous, D., et al. (2015). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Axially Chiral 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic Acid. The Journal of Organic Chemistry, 80(15), 7579-7590. [Link]
-
Gawronski, J., et al. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron, 57(26), 5647-5654. [Link]
-
Purechemistry. (2024). Determination of absolute configuration. [Link]
-
Slideshare. (n.d.). Introduction to methods used for determination of Configuration. [Link]
-
YouTube. (2015). Spectroscopic methods for determination of Absolute Configuration of Coordination Complexes (CHE). [Link]
-
Reddy, G. S., et al. (2019). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. ResearchGate. [Link]
-
Reddy, G. S., et al. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
-
Fabbrizzi, L., et al. (2002). Chiral Recognition by Artificial Molecules. Chemical Society Reviews, 31(6), 345-356. [Link]
-
ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]
-
ResearchGate. (n.d.). Stereochemical course of the reductive spiroannulations of N-Boc and N-benzyl 2-cyanopiperidines. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. 4.2. How to test for chirality | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 21. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
The Alkenyl Amino Alcohol Scaffold: A Comparative Guide to Cost-Effective Synthesis of (S)-N-Boc-2-aminopent-4-en-1-ol
In the landscape of modern medicinal chemistry and drug development, chiral amino alcohols serve as indispensable building blocks for the synthesis of complex bioactive molecules. Among these, (S)-N-Boc-2-aminopent-4-en-1-ol is a particularly valuable synthon, featuring a versatile allylic side chain and a protected amine, rendering it ideal for the construction of novel therapeutics. The economic viability of synthesizing such intermediates is a critical factor for both academic research and industrial-scale production. This guide provides an in-depth, objective comparison of two prominent synthetic protocols for (S)-N-Boc-2-aminopent-4-en-1-ol, starting from readily available chiral pool amino acids: L-Serine and L-Glutamic Acid. We will dissect each route, providing detailed experimental data, cost-effectiveness analysis, and field-proven insights to aid researchers in selecting the optimal protocol for their specific needs.
At a Glance: Comparative Analysis of Synthesis Protocols
For researchers and procurement managers, the choice of a synthetic route is a multi-faceted decision. The following table summarizes the key metrics for the two protocols detailed in this guide.
| Metric | Protocol 1: L-Serine Route | Protocol 2: L-Glutamic Acid Route |
| Starting Material Cost | Moderate | Low |
| Overall Yield | Good | Moderate to Good |
| Number of Steps | 5 | 6 |
| Key Transformations | Iodination, Negishi Coupling, Reduction | Cyclization, Reduction, Oxidation, Wittig Reaction |
| Reagent Hazards | Organometallics, Iodine | Strong Hydride Reagents, Wittig Reagent |
| Scalability | Moderate (catalyst cost) | High |
| Estimated Cost/mol | Higher | Lower |
Protocol 1: The L-Serine-Based Approach via Negishi Coupling
This synthetic route leverages the readily available and moderately priced amino acid, L-Serine. The key strategic steps involve the conversion of the serine hydroxyl group into a good leaving group (iodide), followed by a palladium-catalyzed Negishi cross-coupling to introduce the allyl moiety. The final step is a straightforward reduction of the methyl ester to the target primary alcohol.
Scientific Rationale
The choice of L-Serine as a starting material provides a direct entry into the desired stereochemistry at the C2 position. The conversion of the alcohol to an iodide is a classic transformation that sets the stage for the crucial C-C bond formation. The Negishi coupling is a powerful and reliable method for coupling organozinc compounds with organic halides, known for its high yields and functional group tolerance. The final reduction of the ester is a standard and high-yielding transformation.
Experimental Workflow
Caption: Synthetic pathway from L-Serine to the target amino alcohol.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of Boc-L-Serine methyl ester A detailed procedure for the synthesis of N-Boc-L-serine methyl ester from L-serine is well-documented in the literature. A common method involves the protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) followed by esterification of the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate[1].
Step 3: Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate This procedure is adapted from a reliable Organic Syntheses protocol[2][3].
-
To a stirred solution of Boc-L-serine methyl ester (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.3 eq) and imidazole (1.3 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodine (1.3 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC).
-
The reaction mixture is then filtered through a pad of silica gel and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the iodo-derivative. A typical yield for this step is around 82%[2].
Step 4: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate (Negishi Coupling) This step is also adapted from the aforementioned Organic Syntheses protocol[2][3].
-
In a separate flask, prepare the vinylzinc reagent by reacting vinylmagnesium bromide with zinc chloride in THF.
-
To a solution of the iodo-derivative from the previous step in dry DMF, add a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand like tri(o-tolyl)phosphine.
-
Add the freshly prepared vinylzinc reagent to the mixture at low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired methyl ester. This step typically proceeds with a yield of about 65%[2].
Step 5: Reduction to (S)-N-Boc-2-aminopent-4-en-1-ol
-
Dissolve the methyl ester from the previous step in a suitable solvent such as methanol or a mixture of THF and water.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise (typically 2-4 equivalents).
-
Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the target alcohol. This reduction is typically high-yielding (>90%).
Protocol 2: The L-Glutamic Acid-Based Approach via Wittig Olefination
This route begins with the inexpensive and abundant amino acid, L-Glutamic Acid. The strategy involves the formation of a pyroglutamate ring, which is then reduced to the corresponding alcohol (pyroglutaminol). The resulting amino alcohol is then protected, oxidized to the aldehyde, and finally converted to the target molecule via a Wittig reaction.
Scientific Rationale
L-Glutamic acid is one of the most cost-effective chiral starting materials available. The initial thermal cyclization to pyroglutamic acid is a straightforward and high-yielding transformation. The pyroglutamate ring provides a rigid scaffold that can be stereoselectively manipulated. Reduction of the lactam to the corresponding amino alcohol is a well-established transformation. The subsequent oxidation and Wittig olefination are standard, reliable reactions in organic synthesis, allowing for the efficient introduction of the vinyl group.
Experimental Workflow
Sources
The Strategic Utility of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate in Chiral Synthesis: A Comparative Guide
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental starting materials for the stereocontrolled synthesis of complex molecules, and among these, tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate has emerged as a versatile and valuable synthon. This guide provides a comprehensive analysis of its utility, supported by experimental data, and compares its performance with alternative chiral building blocks for the synthesis of vicinal amino alcohols and related structures, which are key components in a wide array of bioactive molecules.
Introduction: The Significance of Chiral Vicinal Amino Alcohols
The 1,2-amino alcohol motif is a ubiquitous structural feature in a vast number of natural products, pharmaceuticals, and chiral catalysts. The precise spatial arrangement of the amino and hydroxyl groups is often critical for biological activity. Consequently, the development of efficient and stereoselective methods for the synthesis of these structures is a central theme in organic chemistry. This compound, also known by its synonyms (S)-N-Boc-2-aminopent-4-en-1-ol and N-Boc-L-vinylglycinol, provides a pre-packaged, enantiomerically pure source of a vicinal amino alcohol precursor, equipped with functionalities that allow for diverse synthetic elaborations.
Core Attributes of this compound
This chiral building block possesses several key features that underscore its utility in organic synthesis:
-
Stereochemical Integrity: The (S)-configuration at the C2 position provides a defined stereocenter from the outset of a synthetic sequence, obviating the need for often challenging asymmetric induction steps later on. Its high enantiomeric purity (typically >99% ee) is crucial for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).[1]
-
Orthogonal Protection: The amine functionality is protected as a tert-butoxycarbonyl (Boc) carbamate, which is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. This allows for selective manipulation of the hydroxyl and alkene functionalities without affecting the amine.
-
Versatile Functionalities: The primary hydroxyl group serves as a nucleophile or can be oxidized to an aldehyde, enabling chain extension and the introduction of further complexity. The terminal alkene is a versatile handle for a variety of transformations, including olefin metathesis, hydroboration-oxidation, and ozonolysis. This vinyl group is particularly instrumental in ring-closing metathesis reactions, a powerful tool for the construction of macrocyclic structures commonly found in antiviral agents.[1]
Applications in Pharmaceutical Synthesis
The strategic importance of this compound is highlighted by its application as a key intermediate in the synthesis of high-profile pharmaceuticals:
-
Antiviral Agents: This chiral building block is a critical component in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. For instance, the synthesis of grazoprevir and its analogues relies on the stereochemistry of this intermediate to ensure optimal binding to the S2 pocket of the viral protease.[1]
-
Oncology Drugs: In the field of cancer therapy, it is integral to the production of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. The precise stereochemistry imparted by this building block is essential for the efficacy of these drugs in suppressing tumor growth.[1]
Synthesis of this compound
An efficient and scalable synthesis of the title compound is crucial for its widespread application. A patented method highlights a practical approach, which is summarized below.
Experimental Protocol: Synthesis of tert-butyl (1-hydroxypent-4-en-2-yl) carbamate[2]
This industrial-scale synthesis involves a multi-step process that has been optimized for yield and purity.
-
Ring Closure and Protection: An initial starting material is reacted to form a protected intermediate.
-
Alkylation and Hydrolysis: The protected intermediate undergoes alkylation followed by hydrolysis.
-
Reduction and Boc Protection: A telescoping process involving reduction and subsequent reaction with di-tert-butyl dicarbonate in the presence of a base affords the final product.
This process has been shown to be effective for large-scale production, yielding the target compound in high yield and purity.
| Step | Key Reagents | Yield | Purity (ELSD) |
| Final (telescoped) | Di-tert-butyl dicarbonate, base | 78% | 99.9% |
Table 1: Reported yield and purity for the synthesis of tert-butyl (1-hydroxypent-4-en-2-yl) carbamate.[2]
Caption: Synthetic workflow for this compound.
Comparison with Alternative Chiral Building Blocks
The utility of this compound can be best appreciated by comparing it with other chiral synthons used for the preparation of vicinal amino alcohols.
Alternative 1: Garner's Aldehyde
(R)-Garner's aldehyde, or (R)-2,3-isopropylidene-glyceraldehyde, is a widely used chiral building block derived from D-serine. It is a versatile electrophile for the introduction of a three-carbon chiral fragment.
Advantages:
-
Readily available and relatively inexpensive.
-
The isopropylidene protection allows for the stereocontrolled formation of either syn or anti 1,2-diols.
-
The aldehyde functionality is highly reactive towards a variety of nucleophiles.
Disadvantages:
-
It is an electrophile, which complements the nucleophilic nature of organometallic reagents but requires a different synthetic strategy compared to the nucleophilic hydroxyl group in our target compound.
-
The introduction of the amino group requires a separate step, often through reductive amination or addition of an amine equivalent.
Alternative 2: Chiral Aziridines
N-activated chiral aziridines are potent electrophiles that undergo ring-opening reactions with a variety of nucleophiles to afford vicinal amino alcohols.
Advantages:
-
The ring-opening is often highly regioselective and stereospecific (with inversion of configuration).
-
A wide range of nucleophiles can be employed, leading to diverse products.
Disadvantages:
-
The synthesis of enantiomerically pure aziridines can be challenging.
-
The activating group on the nitrogen (e.g., sulfonyl, nosyl) often requires harsh conditions for removal.
Performance Comparison
| Feature | This compound | Garner's Aldehyde | Chiral Aziridines |
| Chiral Source | Pre-installed (S)-amino alcohol | Pre-installed (R)-glyceraldehyde | Pre-installed chiral center |
| Key Functionality | Nucleophilic -OH, alkene | Electrophilic -CHO | Electrophilic ring |
| Synthetic Role | Chiral nucleophilic building block | Chiral electrophilic building block | Chiral electrophilic building block |
| Key Transformations | Olefin metathesis, oxidation, etherification | Nucleophilic addition, Wittig reaction | Nucleophilic ring-opening |
| Introduction of N | Pre-installed (Boc-protected) | Requires subsequent step | Pre-installed (activated) |
Table 2: Qualitative comparison of chiral building blocks for vicinal amino alcohol synthesis.
Caption: Conceptual synthetic pathways to vicinal amino alcohols.
Conclusion
This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its pre-installed and correctly configured stereocenter, coupled with orthogonally protected functional groups, makes it an ideal starting material for the efficient and stereocontrolled synthesis of complex chiral molecules, particularly in the pharmaceutical industry. While other chiral synthons like Garner's aldehyde and chiral aziridines offer alternative and complementary synthetic strategies, the unique combination of functionalities in this compound provides a distinct advantage in specific synthetic contexts, such as the construction of macrocyclic antiviral agents and stereochemically dense oncology drugs. The choice of the optimal chiral building block will ultimately depend on the specific synthetic target and the desired retrosynthetic strategy.
References
- PW Consulting. (2025). Tert-butyl (S)-(1-hydroxypent-4-en-2-yl)
-
PubChem. (n.d.). (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
ResearchGate. (n.d.). Synthetic utilities of vinylglycines. Retrieved from [Link]
-
PubMed. (n.d.). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Retrieved from [Link]
-
ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of N-Boc Protected Amino Acids.
-
National Institutes of Health. (n.d.). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Retrieved from [Link]
-
Semantic Scholar. (n.d.). ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Disposal of tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate (CAS No. 116613-81-1), a versatile carbamate derivative used in pharmaceutical research.[1] Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Compound: Properties Relevant to Disposal
To effectively manage the disposal of this compound, it is pertinent to understand its chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | PubChem[2] |
| Molecular Weight | 201.26 g/mol | PubChem[2] |
| Structure | Carbamate ester, alcohol | LookChem[1] |
| Appearance | Likely a solid or oil | N/A |
| Solubility | Assumed to be soluble in organic solvents | N/A |
| Halogenation | Non-halogenated | Based on molecular formula |
The absence of halogens in its structure is a critical factor in determining the appropriate waste stream.[3][4]
Core Disposal Protocol: A Step-by-Step Approach
The overriding principle for laboratory waste is the formulation of a disposal plan before any procedure begins.[5] All waste, including this compound and its containers, should be treated as hazardous unless confirmed otherwise by institutional environmental health and safety (EHS) personnel.[6]
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the waste, ensure you are wearing the appropriate PPE. While specific hazards for this compound are not fully detailed, standard precautions for handling laboratory chemicals should be observed.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All waste handling and consolidation should be performed in a well-ventilated chemical fume hood.[7]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safety and cost-effective disposal.[4][5]
-
Designate a Waste Container: Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[8][9] The container must be in good condition.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[3][8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[8]
-
The accumulation start date.
-
An indication of the hazards (e.g., "Flammable," "Toxic") if known. As a precaution, assume it is toxic and flammable.
-
-
Waste Stream: This compound is a non-halogenated organic waste. It is imperative to keep it separate from halogenated solvent waste, as the disposal methods and costs differ significantly.[3][4] Do not mix with aqueous waste, strong acids or bases, or other incompatible chemical waste streams.[4][5]
Step 3: Accumulation and Storage
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[5][8] This minimizes the release of volatile organic compounds (VOCs).
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3] The storage area should be well-ventilated, cool, and dry.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Step 4: Disposal and Removal
-
Arrange for Pickup: Do not dispose of this compound down the drain or in regular trash.[4][6] Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to schedule a pickup.
-
Decontamination: Any container that has held the compound must be decontaminated before being discarded as regular trash. For acutely hazardous waste, this involves triple rinsing with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediately alert personnel in the area. Contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[3] Place the contaminated absorbent material in a sealed, labeled hazardous waste container for disposal. For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.
By adhering to these systematic procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in scientific research.
References
-
PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
LookChem. Cas 116613-81-1,(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
Braun Research Group, Northwestern University. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. [Link]
-
Temple University. Non-Halogenated Solvents in Laboratories. Campus Operations. [Link]
-
AgroParisTech. Liquid waste. Chimactiv. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
Sources
- 1. Cas 116613-81-1,(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | lookchem [lookchem.com]
- 2. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. benchchem.com [benchchem.com]
Operational Safety Guide: Personal Protective Equipment for Handling tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate
This guide provides essential safety protocols for handling tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate (CAS No. 116613-81-1).[1][2] The primary focus is on the selection and implementation of Personal Protective Equipment (PPE) within a comprehensive safety framework. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, this document institutes a precautionary approach, leveraging safety data from structurally related carbamate compounds to establish robust handling procedures. This guide is intended to supplement, not replace, a mandatory, site-specific risk assessment and adherence to your institution's Chemical Hygiene Plan (CHP).[3][4][5]
Hazard Assessment: A Precautionary Approach
This compound is a research chemical for which extensive toxicological data is not publicly available.[1][6] However, the carbamate functional group and related structures are well-characterized. Structurally similar compounds, such as other tert-butyl carbamates and methyl carbamates, present hazards that include serious eye irritation, skin irritation, and potential harm if swallowed or inhaled.[7][8][9][10] One related compound is also suspected of causing cancer.[7]
Therefore, based on the precautionary principle, this compound must be handled as a substance that is:
-
A potential skin and respiratory irritant.[10]
-
Potentially harmful if ingested, inhaled, or absorbed through the skin.[11][12][13]
This assessment mandates the use of a multi-layered safety approach where PPE is the final, critical barrier protecting the researcher.
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before relying on PPE, more effective hazard controls must be implemented. PPE is the last line of defense.[14]
-
Engineering Controls : All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[7][15] This is the primary method for minimizing inhalation exposure. The work area should be equipped with readily accessible eyewash stations and safety showers.[7]
-
Administrative Controls : A site-specific Standard Operating Procedure (SOP) for this chemical must be written and approved. All personnel must be trained on this SOP and the specific hazards before beginning work.[16] Whenever possible, avoid working alone when handling hazardous chemicals.[4]
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. This equipment must be inspected for damage before each use.[17]
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7][9] A full-face shield should be worn over goggles during procedures with a high risk of splashing.[18] | Protects against splashes, aerosols, and dust, preventing contact with the eyes, which are highly sensitive to carbamate compounds.[7][9][10] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber).[18] Gloves must be inspected for tears or pinholes prior to use. Use proper glove removal technique to avoid skin contact.[13][15] | Prevents dermal absorption, which is a potential route of exposure. Contaminated gloves must be disposed of as hazardous waste immediately after use.[13][15] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or during transfers.[7][18] | Protects skin and personal clothing from contamination due to spills or splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[8] |
| Respiratory Protection | Not typically required when all work is confined to a certified chemical fume hood. However, a NIOSH-approved respirator with an appropriate cartridge (e.g., P100 for particulates) must be available for emergency situations, such as a spill outside of the fume hood.[7][19] | Provides critical protection against inhalation of dust or aerosols in the event of an engineering control failure or a significant spill. |
Procedural Workflow: From Receipt to Disposal
This step-by-step workflow ensures that safety measures are integrated into every phase of the chemical's lifecycle in the lab.
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Spill Response
-
Small Spill (inside fume hood): Absorb with an inert, non-combustible material (e.g., sand, vermiculite).[10] Sweep up the material, place it into a suitable, sealed container for chemical waste disposal, and decontaminate the area.[8][13]
-
Large Spill (or any spill outside fume hood): Evacuate personnel from the immediate area.[8] Alert your institution's safety officer or emergency response team. Prevent entry into the area and ensure it is well-ventilated from a safe distance, if possible.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[8][12] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.
Waste Disposal
All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.[15]
-
Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[8][13]
-
Do not dispose of this chemical down the drain.[9]
This guide is built on a foundation of proactive risk mitigation. By understanding the potential hazards and rigorously applying these engineering, administrative, and PPE controls, you can handle this compound with a high degree of safety and confidence.
References
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- Various Authors. (2024). What are the safety precautions for using research chemicals and what are the potential risks associated with their use? Quora.
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- MedChemExpress. (2025). tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride Safety Data Sheet.
- Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- Fisher Scientific. (2025). tert-Butyl carbamate Safety Data Sheet.
- Acros PharmaTech Limited. (2018). tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate Safety Data Sheet.
- Cayman Chemical. (2023). 3,4-MDMA tert-butyl Carbamate Safety Data Sheet.
- Enamine. (n.d.). tert-butyl N-[3-(aminooxy)propyl]carbamate Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- National Center for Biotechnology Information. (n.d.). (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. PubChem Compound Database.
- National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
- CymitQuimica. (2024). Safety Data Sheet for tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate compound.
- CymitQuimica. (2024). Safety Data Sheet for Tert-butyl (2-((4-bromophenyl)sulfonamido)ethyl)carbamate.
- Angene Chemical. (2021). tert-Butyl (2-oxopropyl)carbamate Safety Data Sheet.
- 福建沃尔法生物科技有限公司. (n.d.). (S)-Tert-Butyl (1-Hydroxypent-4-En-2-Yl)Carbamate.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment for Pesticide Handlers.
- Health.vic. (2024). Pesticide use and personal protective equipment.
- F.M. Fishel. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS.
- National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. PubChem Compound Database.
Sources
- 1. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Tert-Butyl (1-Hydroxypent-4-En-2-Yl)Carbamate from China manufacturer - 福建沃尔法生物科技有限公司 [wolfabio.com]
- 3. benchchem.com [benchchem.com]
- 4. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 6. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. angenechemical.com [angenechemical.com]
- 14. Pesticide use and personal protective equipment [health.vic.gov.au]
- 15. acrospharmatech.com [acrospharmatech.com]
- 16. ors.od.nih.gov [ors.od.nih.gov]
- 17. epa.gov [epa.gov]
- 18. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 19. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
